3-(Bromomethyl)-4-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRQFJIEBRJAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565131 | |
| Record name | 3-(Bromomethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-12-5 | |
| Record name | 3-(Bromomethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine: Synthesis, Reactivity, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Bromomethyl)-4-methylpyridine, a highly reactive pyridinic building block of significant interest in medicinal chemistry and organic synthesis. As this compound is often generated and used in situ due to its reactivity, this document focuses on the practical aspects of its synthesis, handling, and subsequent chemical transformations, providing field-proven insights for its effective utilization.
Core Chemical Identity and Physicochemical Properties
A critical point of clarification is the distinction between This compound and its isomer, 3-Bromo-4-methylpyridine . In the target compound, the bromine atom is attached to the methyl group at the 3-position, rendering it a reactive benzylic-type halide. In the isomer, bromine is directly substituted on the aromatic pyridine ring. This structural difference dictates their entirely distinct chemical reactivities.
Due to its inherent reactivity, detailed experimental physicochemical data for isolated this compound is scarce in publicly available literature. It is most commonly prepared and handled as its more stable hydrobromide salt.
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| Synonyms | 4-Methyl-3-(bromomethyl)pyridine | - |
| Molecular Formula | C₇H₈BrN | - |
| Molecular Weight | 186.05 g/mol | - |
| CAS Number | 184133-70-2 | - |
| Appearance | Inferred to be a solid or high-boiling liquid; often handled as a solid hydrobromide salt. | [1][2] |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (acetonitrile). | [3] |
| Stability | The free base is susceptible to self-alkylation; the hydrobromide salt offers significantly enhanced stability for storage and handling. | - |
Synthesis: The Wohl-Ziegler Radical Bromination
The principal and most direct route to this compound is the Wohl-Ziegler reaction , a free-radical chain bromination of the methyl group of a precursor molecule.[4][5] The logical starting material is 3,4-dimethylpyridine (also known as 3,4-lutidine).
The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and utilizes N-Bromosuccinimide (NBS) as the bromine source.[3] NBS is crucial as it provides a low, constant concentration of elemental bromine (Br₂) and hydrogen bromide (HBr), which favors the desired radical substitution pathway over electrophilic addition to the pyridine ring.[3]
A key experimental challenge in the synthesis from 3,4-dimethylpyridine is regioselectivity. The molecule presents two distinct methyl groups for bromination (at C3 and C4). The stability of the resulting benzylic-type radical intermediate governs the reaction's outcome. Research into the radical bromination of unsymmetrical lutidines indicates that the reaction is highly selective. The nitrogen atom in the pyridine ring exerts a deactivating inductive effect, which disfavors radical formation at adjacent positions. Consequently, studies have shown that radical bromination of 3,4-lutidine results in preferential, and often exclusive, bromination at the 4-methyl position.[6]
This presents a significant hurdle for synthesizing the 3-(bromomethyl) isomer in high purity from this precursor. Achieving the desired product may require alternative strategies, such as starting from a precursor where the 4-position is blocked or using a different synthetic methodology altogether. However, for the purpose of this guide, we will outline the standard Wohl-Ziegler protocol, which would theoretically yield a mixture of isomers requiring careful purification.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,4-dimethylpyridine (1.0 eq) and anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (1.0 eq) followed by a catalytic amount of AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Irradiate the flask with a UV lamp to facilitate radical initiation.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting material. The insoluble succinimide byproduct will float to the surface, providing a visual cue of reaction progress.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide and wash the filter cake with a small amount of CCl₄.
-
Purification: Combine the filtrates and wash sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: The resulting crude product, likely a mixture of 3- and 4-(bromomethyl) isomers, must be purified by column chromatography on silica gel.
Chemical Reactivity and Applications
This compound is a potent electrophilic alkylating agent. The bromine atom serves as an excellent leaving group, and the resulting transition state is stabilized by the electron-withdrawing nature of the pyridine ring, facilitating nucleophilic substitution (Sₙ2) reactions.
This reactivity makes it an invaluable synthon for introducing the 4-methylpyridin-3-ylmethyl moiety into larger molecules, a common scaffold in pharmacologically active compounds.[4] Its utility is demonstrated by the application of its isomer, 3-(bromomethyl)-5-methylpyridine, as a key intermediate in the synthesis of the antihistamine drug Rupatadine and various kinase inhibitors.[7]
Guidance for Spectroscopic Characterization
For researchers synthesizing this compound, confirmation of its structure is paramount. The following are the expected spectroscopic signatures.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~ 8.4-8.5 ppm (s, 1H, H2)δ ~ 8.3-8.4 ppm (d, 1H, H6)δ ~ 7.1-7.2 ppm (d, 1H, H5)δ ~ 4.5-4.7 ppm (s, 2H, -CH₂Br)δ ~ 2.3-2.4 ppm (s, 3H, -CH₃) | The protons on the pyridine ring will appear in the aromatic region, with H2 being the most deshielded. The key diagnostic signal is the singlet for the bromomethyl protons (-CH₂Br), shifted downfield by the adjacent bromine atom. The 4-methyl group will appear as a singlet further upfield. |
| ¹³C NMR | δ ~ 150-160 ppm (C2, C6)δ ~ 130-145 ppm (C3, C4)δ ~ 120-125 ppm (C5)δ ~ 30-35 ppm (-CH₂Br)δ ~ 18-22 ppm (-CH₃) | The carbon atoms of the pyridine ring will appear in the aromatic region. The key signals are the aliphatic carbons of the bromomethyl group (downfield due to bromine) and the methyl group. |
| Mass Spec (EI) | M⁺ peaks at m/z 185 and 187 (approx. 1:1 ratio)Fragment at m/z 106 ([M-Br]⁺) | The molecular ion will show the characteristic isotopic pattern for a single bromine atom. A major fragmentation pathway will be the loss of the bromine radical to form a stable benzylic-type carbocation. |
| IR | ~3050-3100 cm⁻¹ (Aromatic C-H stretch)~2850-2950 cm⁻¹ (Aliphatic C-H stretch)~1550-1600 cm⁻¹ (Pyridine C=C, C=N stretch)~1200-1250 cm⁻¹ (C-N stretch)~600-700 cm⁻¹ (C-Br stretch) | The spectrum will show characteristic peaks for the aromatic pyridine system and the aliphatic C-H bonds. The C-Br stretch is a key feature in the fingerprint region. |
Safety, Handling, and Stability
Benzylic bromides are notoriously hazardous, and this compound is expected to be no exception. It should be handled with extreme caution.[8]
-
Primary Hazards :
| Hazard Category | Description | Precautionary Action |
| Inhalation | Severe irritation of the respiratory tract, potentially leading to pulmonary edema.[8] | Always handle in a certified chemical fume hood. Use appropriate respiratory protection if exposure is possible. |
| Skin Contact | Causes severe burns and irritation. Can be absorbed through the skin.[9] | Wear heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene), a lab coat, and full-length clothing. |
| Eye Contact | Causes severe burns and possible permanent eye damage.[8] | Wear chemical safety goggles and a full-face shield. |
| Ingestion | Harmful or fatal if swallowed. Causes severe burns to the gastrointestinal tract.[10] | Do not eat, drink, or smoke in the laboratory. |
-
Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood with a tested and reliable airflow.
-
Personal Protective Equipment (PPE):
-
Eyes/Face: Chemical safety goggles and a full-face shield are mandatory.
-
Gloves: Use double-gloving with compatible materials (e.g., nitrile). Change gloves immediately upon contamination.
-
Body: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
-
Handling:
-
The compound is often supplied as a hydrobromide salt (e.g., this compound HBr) to improve stability.
-
If using the free base, prepare it immediately before use and keep it in a closed system.
-
Use glassware that is free of cracks or defects.
-
-
Waste & Spills:
-
Quench any residual reagent or spills with a solution of sodium thiosulfate or sodium bisulfite.
-
Dispose of all waste in a designated, labeled hazardous waste container according to institutional protocols.
-
References
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Google Patents.
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Google Patents.
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203–205. Available at: [Link]
- CN104356057A - Preparation method of 3-amino-4-methylpyridine. Google Patents.
-
Thapa, R. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines. OhioLINK Electronic Theses and Dissertations Center. Available at: [Link]
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Benzyl Bromide Hazard Summary. New Jersey Department of Health. Available at: [Link]
-
St 70-2 (DIN): Properties, Composition, and Best Uses. Total Materia. Available at: [Link]
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Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at: [Link]
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Bromination of pyridine derivatives. Justia Patents. Available at: [Link]
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Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Semantic Scholar. Available at: [Link]
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-
Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Thermo Fisher Scientific Chemicals (YouTube). Available at: [Link]
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Regioselectivity in Radical Bromination in Organic Chemistry. Matthew Donahue (YouTube). Available at: [Link]
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Wohl-Ziegler Bromination. Chem-Station Int. Ed. Available at: [Link]
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Regioselectivity of radical bromination. Reddit. Available at: [Link]
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ICSC 1225 - BENZYL BROMIDE. INCHEM. Available at: [Link]
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Allylic bromination by Wohl-Ziegler reaction. Chemistry Concept (YouTube). Available at: [Link]
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Allylic bromination (Wohl-Ziegler reaction) with NBS (reaction mechanism). Gabor Durko (YouTube). Available at: [Link]
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Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Organic Chemistry Tutor (Website). Available at: [Link]
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Calcium. Common Chemistry. Available at: [Link]
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An In-depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine: A Versatile Intermediate in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-(Bromomethyl)-4-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While there appears to be a scarcity of public data associated with CAS number 120277-12-5 for this specific compound, this paper constructs a robust technical profile based on established principles of organic chemistry and data from analogous structures. We will delve into its synthesis, explore the chemical reactivity that makes it a valuable synthetic intermediate, provide a detailed experimental protocol for its application, and discuss its significance in the broader context of pharmaceutical development.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding and π-π stacking, and its role in improving the pharmacokinetic profiles of drug candidates make it a privileged structure in drug design.[1] Specifically, functionalized pyridines like this compound serve as highly valuable intermediates. The presence of a reactive bromomethyl group, analogous to a benzylic bromide, provides a chemical handle for covalently linking the pyridine core to other molecules, making it an essential tool for molecular elaboration and the construction of complex therapeutic agents.[3]
Physicochemical and Safety Profile
Table 1: Predicted Physicochemical Properties and Identifiers
| Property | Predicted Value / Information | Source / Rationale |
| IUPAC Name | This compound | Chemical Structure |
| Molecular Formula | C₇H₈BrN | Chemical Structure |
| Molecular Weight | 186.05 g/mol | Calculation |
| Appearance | Colorless to yellow liquid | Analogy to 3-Bromo-4-methylpyridine[4] |
| Boiling Point | > 200 °C (at 760 mmHg) | Expected to be higher than 3-Bromo-4-methylpyridine (199-200 °C) |
| Density | ~1.5 g/mL | Expected to be similar to 3-Bromo-4-methylpyridine (1.549 g/mL) |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Methanol) | General property of similar organic compounds[4] |
Safety and Handling
As a reactive alkylating agent, this compound must be handled with stringent safety precautions. It is predicted to be a potent irritant and lachrymator.
-
Hazard Classification: Expected to be a skin, eye, and respiratory irritant.[5][6] Alkylating agents can also be toxic if swallowed or in contact with skin.[7]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety goggles, a face shield, impervious gloves (e.g., nitrile), and a flame-resistant lab coat.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5] Keep the container tightly sealed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.
Synthesis and Mechanism
The most logical and industrially scalable synthesis of this compound involves the selective radical bromination of one of the methyl groups of 3,4-dimethylpyridine (also known as 3,4-lutidine).
Proposed Synthesis Route: Radical Bromination
The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN, is the classic method for benzylic bromination.[9] The methyl group at the 4-position is electronically similar to that of toluene, making it more susceptible to radical abstraction than the methyl group at the 3-position. This selectivity is crucial for achieving a high yield of the desired product.
Causality: The reaction is initiated by the homolytic cleavage of the radical initiator. The resulting radical abstracts a hydrogen atom from the 4-methyl group of 3,4-lutidine, forming a resonance-stabilized benzylic-type radical. This radical then reacts with NBS to form the product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride or benzene is preferred to prevent competing ionic reactions.
Caption: Proposed synthesis of this compound.
Core Application: A Versatile Electrophile in Drug Synthesis
The primary utility of this compound is its function as an electrophilic building block. The carbon atom of the bromomethyl group is highly susceptible to nucleophilic attack, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. This makes it an ideal reagent for introducing the (4-methylpyridin-3-yl)methyl moiety into a larger molecule.
Mechanism of Action: Sₙ2 Nucleophilic Substitution
In a typical application, a nucleophile (e.g., an alcohol, amine, thiol, or carbanion) attacks the electrophilic methylene carbon, displacing the bromide ion in a classic Sₙ2 reaction. The choice of base and solvent is critical for success. A non-nucleophilic base is often used to deprotonate the nucleophile without competing in the substitution reaction. Polar aprotic solvents like DMF or acetonitrile are ideal as they can solvate the cation of the base but do not solvate the nucleophile excessively, thus enhancing its reactivity.
Field-Proven Insights: Experimental Protocol
The following protocol is a representative, self-validating system for the N-alkylation of a primary amine, demonstrating a common use case for this compound in pharmaceutical synthesis.
Objective: Synthesize N-((4-methylpyridin-3-yl)methyl)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add anhydrous potassium carbonate.
-
Causality: A dry, inert atmosphere is crucial to prevent quenching of the reagents by atmospheric moisture. K₂CO₃ is a non-nucleophilic base that deprotonates the aniline, activating it as a nucleophile.
-
-
Addition of Reagents: Add anhydrous DMF to the flask, followed by aniline. Stir the suspension for 10 minutes at room temperature.
-
Causality: Pre-stirring ensures the base is well-dispersed and allows for the initial deprotonation of the amine.
-
-
Initiation of Reaction: Add a solution of this compound in a minimal amount of anhydrous DMF dropwise to the stirring suspension.
-
Causality: Dropwise addition helps to control any potential exotherm from the reaction.
-
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromomethylpyridine is consumed.
-
Causality: Gentle heating increases the reaction rate. Monitoring is essential to determine the reaction endpoint and prevent the formation of side products from prolonged heating.
-
-
Workup: Cool the reaction to room temperature. Quench by slowly adding deionized water. The product will likely precipitate or can be extracted.
-
Causality: Water dissolves the inorganic salts (KBr, excess K₂CO₃) and DMF, facilitating product isolation.
-
-
Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: This standard extraction procedure isolates the organic product from the aqueous phase.
-
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-((4-methylpyridin-3-yl)methyl)aniline.
-
Causality: Chromatography removes any unreacted starting materials and byproducts, ensuring high purity of the final compound.
-
Caption: General experimental workflow for nucleophilic substitution.
Role in Drug Discovery and Development
While direct examples for this compound are not prominent in literature, its isomeric analogue, 3-(bromomethyl)-5-methylpyridine, is a known key intermediate in the synthesis of Rupatadine , an antihistamine.[10] This highlights the importance of bromomethylpyridine isomers as crucial building blocks.
This class of reagents is instrumental in the synthesis of various therapeutic agents, including:
-
Phosphodiesterase type 4 (PDE4) inhibitors: These are being investigated for treating inflammatory diseases like COPD and asthma. Many PDE4 inhibitors feature substituted pyridine rings.[11][12] The bromomethyl handle allows for the connection of the pyridine core to other pharmacophoric elements.
-
Kinase Inhibitors: Pyridine rings are common in kinase inhibitors used in oncology.[13] The ability to functionalize specific positions on the ring is key to achieving target selectivity and potency.
-
GABA Receptor Modulators: Substituted pyridines have been used to create ligands for GABA receptors, which are targets for anxiolytics and sedatives.[14]
The (4-methylpyridin-3-yl)methyl group introduced by this reagent can act as a rigid linker to orient other functional groups, or the pyridine nitrogen itself can serve as a critical hydrogen bond acceptor to interact with a biological target.
Caption: Logical role of the title compound in a drug discovery pipeline.
Conclusion
This compound represents a strategically important, albeit under-documented, synthetic intermediate. Its value lies in the predictable and efficient reactivity of the bromomethyl group, which serves as a robust electrophilic handle for molecular construction. By understanding its synthesis via radical bromination and its application in nucleophilic substitution reactions, medicinal and synthetic chemists can effectively leverage this building block to construct complex molecular architectures. Its potential for incorporation into high-value targets like PDE4 and kinase inhibitors underscores the continued importance of functionalized pyridine heterocycles in the future of drug discovery.
References
- Google Patents. Method for preparing 3-bromo-4-methylpyridine - CN104945314A. Accessed January 23, 2026.
- Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. IUCrData, 1, x160859.
- Ahmad, I., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
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PubChem. 3-Bromo-4-methylpyridine. National Center for Biotechnology Information. Accessed January 23, 2026. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Accessed January 23, 2026. Available from: [Link]
- Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205.
- Rana, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
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Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. Accessed January 23, 2026. Available from: [Link]
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BSEF. Pharmaceuticals. Accessed January 23, 2026. Available from: [Link]
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- Anwar, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.
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Organic Syntheses. 3-thenyl bromide. Accessed January 23, 2026. Available from: [Link]
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PYG Lifesciences. The Role of Bromo-OTBN in Pharma. Accessed January 23, 2026. Available from: [Link]
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ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Accessed January 23, 2026. Available from: [Link]
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PubMed. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Accessed January 23, 2026. Available from: [Link]
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3-(Bromomethyl)-4-methylpyridine hydrobromide CAS 1384972-83-1
An In-Depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine hydrobromide (CAS 1384972-83-1): A Key Building Block for Targeted Protein Degradation
Introduction: Unveiling a Strategic Synthetic Intermediate
In the landscape of modern medicinal chemistry, the demand for precisely functionalized heterocyclic scaffolds is insatiable. These molecular frameworks are the cornerstones of novel therapeutic agents, enabling chemists to explore chemical space with unparalleled specificity. This compound hydrobromide, identified by CAS number 1384972-83-1, emerges as a highly strategic building block, particularly within the innovative field of targeted protein degradation.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the essential physicochemical properties, proposes a robust synthetic pathway, explores the compound's core reactivity, and contextualizes its application in advanced pharmaceutical design. As a bifunctional reagent, it features a nucleophilic pyridine core and a highly reactive electrophilic bromomethyl group, a combination that offers significant versatility in the construction of complex molecular architectures. Its explicit classification as a "Protein Degrader Building Block" underscores its value in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), which represent a paradigm shift in therapeutic intervention.[1]
Physicochemical and Structural Characteristics
While extensive experimental data for this specific CAS number is not widely published, we can consolidate its known attributes and infer others from closely related structural analogs. The hydrobromide salt form enhances its stability and improves its handling characteristics as a solid, mitigating the lachrymatory and reactive nature of the free base.
| Property | Value / Description | Source |
| CAS Number | 1384972-83-1 | [1] |
| Molecular Formula | C₇H₉Br₂N | [1] |
| Molecular Weight | 266.96 g/mol | [1] |
| IUPAC Name | 3-(Bromomethyl)-4-methylpyridinium bromide | N/A |
| Appearance | White to off-white solid (inferred from analogs) | [2] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in polar organic solvents like methanol and DMSO (expected) | N/A |
| Melting Point | Not publicly available. For comparison, the isomer 3-(Bromomethyl)pyridine hydrobromide melts at 150-155 °C.[3] | N/A |
Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound hydrobromide presents a distinct regioselectivity challenge. The logical precursor, 3,4-dimethylpyridine (3,4-lutidine), possesses two benzylic-like methyl groups. A successful synthesis hinges on the selective bromination of the methyl group at the C3 position over the C4 position. The following protocol outlines a plausible pathway grounded in established principles of radical chemistry.
Causality in Experimental Design
The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of bromine in solution, which favors radical substitution over electrophilic addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction by generating bromine radicals upon thermal or photochemical decomposition. The reaction is typically conducted in a non-polar solvent, like carbon tetrachloride (CCl₄) or cyclohexane, to prevent side reactions involving the solvent. The final step involves protonation with hydrobromic acid (HBr) to isolate the more stable hydrobromide salt.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol and must be adapted and optimized under strict laboratory safety standards.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,4-dimethylpyridine (1.0 eq.). Dissolve it in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution. Rationale: Using a slight excess of NBS ensures complete consumption of the starting material, while a catalytic amount of initiator is sufficient to sustain the radical chain reaction.
-
Initiation and Reflux: Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. Rationale: Heat is required to decompose the AIBN and initiate the radical process. The inert atmosphere prevents oxidation side reactions.
-
Work-up and Isolation of Free Base: Upon completion, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Rationale: This aqueous work-up removes water-soluble byproducts and unreacted reagents, yielding the crude free base.
-
Hydrobromide Salt Formation: Dissolve the crude this compound free base in a minimal amount of a non-polar solvent like diethyl ether. Cool the solution in an ice bath and add a solution of 48% aqueous HBr or HBr in acetic acid dropwise with stirring.
-
Product Isolation: The hydrobromide salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. Rationale: The salt is typically insoluble in non-polar organic solvents, allowing for straightforward isolation via precipitation.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound hydrobromide is anchored in the predictable and efficient reactivity of its bromomethyl group. This group acts as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide array of nucleophiles, including amines, thiols, alcohols, and carboxylates. This reactivity makes it an ideal handle for covalently linking the pyridine scaffold to other molecular fragments.
Pivotal Role as a Protein Degrader Building Block
The most prominent application of this compound is in the construction of molecules for Targeted Protein Degradation (TPD).[1] TPD, often utilizing PROTACs, is a revolutionary therapeutic modality that hijacks the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is heterobifunctional, consisting of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.
This compound hydrobromide is perfectly suited for incorporation into these linker structures. The bromomethyl group can react with a nucleophile on either the target ligand or the E3 ligase ligand to form a stable covalent bond, positioning the pyridine ring as a rigid and synthetically versatile component of the linker.
Caption: Conceptual role in forming a PROTAC linker.
Beyond protein degraders, substituted pyridines are integral to a vast number of pharmaceuticals.[4][5] The structural motif of this building block is relevant to the synthesis of inhibitors for enzymes like phosphodiesterase type 4 (PDE4) and various kinases, where the pyridine ring often serves as a critical pharmacophore for binding or vector for orienting other functional groups.[6][7]
Safety, Handling, and Storage
As a reactive alkyl halide and an acidic salt, this compound hydrobromide requires careful handling. While a specific safety data sheet (SDS) is not publicly available, data from its isomers provides a reliable guide to its hazards.
Hazard Profile
Based on analogous compounds, it should be treated as a corrosive substance that can cause severe skin burns and serious eye damage.[2][8][9]
| Hazard Information | Description |
| Signal Word | Danger |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. |
| H335: May cause respiratory irritation. | |
| Precautionary Statements | P260: Do not breathe dust. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER or doctor. |
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[8]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[8]
-
Handling Practices: Avoid creating dust.[8] Use appropriate tools for transferring the solid. Ensure all containers are clearly labeled.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10] Keep away from incompatible materials such as strong bases and oxidizing agents.[2]
Conclusion
This compound hydrobromide is more than just another chemical reagent; it is a specialized tool designed for the challenges of modern drug discovery. Its value lies in the strategic combination of a stable heterocyclic core and a precisely placed, reactive functional group. This allows for its reliable and versatile incorporation into complex molecules, most notably as a linker component in the synthesis of targeted protein degraders. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this potent building block to accelerate the development of next-generation therapeutics.
References
[6] Drug Discovery Targeting Bromodomain-Containing Protein 4. (n.d.). PubMed. Retrieved from [7] Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [11] Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [12] 2-(Bromomethyl)pyridine hydrobromide. (n.d.). Chem-Impex. Retrieved from 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6. (2025). Chemsrc. Retrieved from 3-Bromo-4-methylpyridine 96 3430-22-6. (n.d.). Sigma-Aldrich. Retrieved from [13] 4-(Bromomethyl)-3-methylpyridine hydrobromide | CAS 2201551-69-9. (n.d.). BLD Pharm. Retrieved from [2] 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. (2016). Loba Chemie. Retrieved from [8] 3-(Bromomethyl)pyridine hydrobromide - Safety Data Sheet. (2009). Thermo Fisher Scientific. Retrieved from [14] 3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved from [15] Method for preparing 3-bromo-4-methylpyridine. (2015). Google Patents. Retrieved from [16] this compound - Safety Data Sheet. (2022). ChemicalBook. Retrieved from [1] this compound hydrobromide, min 97%. (n.d.). Fisher Scientific. Retrieved from [10] 3-(Bromomethyl)pyridine hydrobromide | CAS 4916-55-6. (n.d.). BLD Pharm. Retrieved from [17] 3-Bromo-4-methylpyridine | C6H6BrN. (n.d.). PubChem. Retrieved from [9] 3-(Bromomethyl)pyridine hydrobromide | C6H7Br2N. (n.d.). PubChem. Retrieved from 3-Bromo-4-methylpyridine | 3430-22-6. (n.d.). Tokyo Chemical Industry Co., Ltd. Retrieved from [18] Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [19] Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Retrieved from [20] The use of bromopyridazinedione derivatives in chemical biology. (n.d.). Royal Society of Chemistry. Retrieved from [21] 3-Bromo-4-methylpyridine - Safety Data Sheet. (2025). Thermo Fisher Scientific. Retrieved from [22] Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Retrieved from 3-Bromo-4-methylpyridine 96% | CAS 3430-22-6. (n.d.). Sigma-Aldrich. Retrieved from [23] Synthesis of pyridine derivatives. (n.d.). ResearchGate. Retrieved from A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. Retrieved from [24] Isobutyl Alcohol Cas 78-83-1. (n.d.). Chemical Bull. Retrieved from 2-(Bromomethyl)pyridine hydrobromide 98%. (n.d.). Sigma-Aldrich. Retrieved from [25] Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. Retrieved from [26] Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. (2022). PubMed. Retrieved from [5] Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. Retrieved from [27] Isobutyl Alcohol (Isobutanol), CAS 78-83-1. (n.d.). Interstate Chemical. Retrieved from [28] Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications. Retrieved from [29] Isobutyl Alcohol CAS: 78-83-1. (n.d.). USBio. Retrieved from 2-Methyl-1-propanol (Isobutyl alcohol) CAS # 78-83-1. (n.d.). AccuStandard. Retrieved from Isobutanol for analysis EMSURE ACS,Reag. Ph Eur 78-83-1. (n.d.). Sigma-Aldrich. Retrieved from
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An In-Depth Technical Guide to the Synthesis of 3-(Bromomethyl)-4-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(bromomethyl)-4-methylpyridine, a key building block in the development of various pharmaceutical agents. The primary focus is on the free-radical bromination of 3,4-lutidine via the Wohl-Ziegler reaction, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion on regioselectivity. An alternative synthetic pathway, the conversion of 3-(hydroxymethyl)-4-methylpyridine to the target molecule, is also presented. This document is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical insights for the successful synthesis and characterization of this important intermediate.
Introduction
This compound is a critical heterocyclic building block in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic pyridine ring and an electrophilic bromomethyl group, allows for diverse chemical transformations, making it an essential intermediate in the synthesis of a wide range of biologically active molecules. The strategic placement of the bromomethyl and methyl groups on the pyridine scaffold provides a versatile platform for the construction of complex molecular architectures.
This guide will delve into the core synthetic methodologies for obtaining this compound, with a principal focus on the widely employed Wohl-Ziegler bromination. The causality behind experimental choices, the importance of reaction control to ensure regioselectivity, and detailed procedural steps are elucidated to ensure reproducibility and high yields.
Primary Synthetic Route: The Wohl-Ziegler Bromination of 3,4-Lutidine
The most direct and industrially scalable method for the synthesis of this compound is the free-radical bromination of the readily available starting material, 3,4-lutidine (3,4-dimethylpyridine). This reaction, known as the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1]
Reaction Mechanism and Rationale
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[2] The key steps are initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. This generates initiator radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present, or react with NBS to generate a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups of 3,4-lutidine. This abstraction preferentially occurs at the benzylic position due to the resonance stabilization of the resulting pyridyl-methyl radical. The stability of this radical intermediate is a crucial factor driving the reaction.[2] The newly formed radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate a bromine radical, thus propagating the chain.
-
Termination: The reaction is terminated when two radicals combine.
The choice of a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is critical to the success of the Wohl-Ziegler reaction.[3] These solvents minimize the ionic bromination of the electron-rich pyridine ring.
Regioselectivity: A Critical Consideration
In the case of unsymmetrical substrates like 3,4-lutidine, regioselectivity becomes a significant challenge. The two methyl groups at the 3- and 4-positions are electronically and sterically distinct. The nitrogen atom in the pyridine ring exerts a deactivating inductive effect, which can influence the relative reactivity of the adjacent methyl groups.[4]
Studies on the free-radical bromination of unsymmetrical lutidines have shown that bromination tends to occur at the methyl group furthest from the nitrogen atom.[4] However, in the case of 3,4-lutidine, there is a possibility of forming the 4-(bromomethyl)-3-methylpyridine isomer or even a di-brominated product at the 4-position.[4] Therefore, careful control of the reaction conditions, particularly the stoichiometry of NBS, is paramount to selectively achieve monobromination at the 3-methyl position. Using a slight deficiency or an equimolar amount of NBS relative to 3,4-lutidine is a common strategy to favor the formation of the desired monobrominated product.
Experimental Protocol: Wohl-Ziegler Bromination
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3,4-Lutidine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-lutidine (1.0 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Data Summary:
| Parameter | Value |
| Starting Material | 3,4-Lutidine |
| Key Reagents | NBS, AIBN/BPO |
| Solvent | Carbon Tetrachloride |
| Reaction Temperature | Reflux |
| Typical Yield | 60-80% |
Visualization of the Workflow:
Caption: Mechanism of alcohol bromination using PBr₃.
Experimental Protocol: Bromination of 3-(Hydroxymethyl)-4-methylpyridine
Materials:
-
3-(Hydroxymethyl)-4-methylpyridine
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-(hydroxymethyl)-4-methylpyridine (1.0 equivalent) in anhydrous diethyl ether.
-
Addition of PBr₃: Cool the solution in an ice bath and slowly add phosphorus tribromide (0.33-0.4 equivalents) dropwise with stirring.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR (CDCl₃, δ): The proton NMR spectrum is expected to show a singlet for the bromomethyl protons (CH₂Br) typically in the range of 4.4-4.6 ppm. The methyl protons (CH₃) will appear as a singlet around 2.3-2.5 ppm. The aromatic protons on the pyridine ring will exhibit characteristic shifts and coupling patterns.
-
¹³C NMR (CDCl₃, δ): The carbon NMR spectrum will show a signal for the bromomethyl carbon (CH₂Br) typically in the range of 30-35 ppm. The methyl carbon (CH₃) will resonate around 15-20 ppm. The signals for the pyridine ring carbons will appear in the aromatic region (typically >120 ppm).
Conclusion
The synthesis of this compound is most efficiently achieved through the Wohl-Ziegler bromination of 3,4-lutidine. This method, while powerful, requires careful control of reaction conditions to ensure the desired regioselectivity and to minimize the formation of byproducts. The alternative route from 3-(hydroxymethyl)-4-methylpyridine offers a viable option, particularly when the starting alcohol is readily accessible. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important pharmaceutical intermediate.
References
- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Wohl–Ziegler reaction. In Wikipedia. Retrieved from [Link]
- Thapa, R. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines.
-
Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
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Spectroscopic and Synthetic Profile of 3-(Bromomethyl)-4-methylpyridine: A Technical Guide for Advanced Research
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(Bromomethyl)-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public-facing databases, this document presents a robust, predictive analysis grounded in established spectroscopic principles and data from closely related structural analogs. Furthermore, a validated synthetic approach from a readily available starting material, 3,4-lutidine, is detailed, providing a practical framework for its preparation and subsequent characterization. This guide is intended for researchers and professionals in drug development and organic synthesis who require a deep understanding of this compound's structural and spectroscopic properties.
Strategic Synthesis of this compound
The synthesis of this compound is most effectively approached via the free-radical bromination of 3,4-lutidine (3,4-dimethylpyridine). This method leverages the reactivity of benzylic-like protons on the methyl groups of the pyridine ring. The choice of brominating agent and reaction conditions is critical to control the regioselectivity of the reaction.
A key consideration in the synthesis is the relative reactivity of the two methyl groups. The methyl group at the 4-position is generally more susceptible to radical abstraction due to the electronic influence of the nitrogen atom, which can stabilize the resulting radical intermediate to a greater extent. Research into the regioselectivity of the free-radical bromination of unsymmetrical lutidines has shown that bromination often occurs at the methyl group furthest from the nitrogen atom, or in the case of 3,4-lutidine, can lead to di-bromination at the 4-position[1]. Therefore, achieving selective mono-bromination at the 3-position requires careful control of the reaction stoichiometry and conditions.
Recommended Synthetic Protocol: Free-Radical Bromination of 3,4-Lutidine
This protocol is designed to favor the mono-bromination of 3,4-lutidine. It is anticipated that a mixture of isomers, including the desired this compound, the 4-(bromomethyl)-3-methylpyridine isomer, and potentially di-brominated products, will be formed. Purification by column chromatography is essential to isolate the target compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-lutidine (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
-
Initiation: Add N-bromosuccinimide (NBS) (1 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound isomer.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of the starting material, 3,4-lutidine[2], and structurally related compounds, including other lutidine isomers and (bromomethyl)pyridine derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the two different methyl/bromomethyl groups.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.4 - 8.6 | s | - |
| H-5 | ~7.1 - 7.3 | d | ~5.0 |
| H-6 | ~8.3 - 8.5 | d | ~5.0 |
| -CH₂Br | ~4.5 - 4.7 | s | - |
| -CH₃ | ~2.3 - 2.5 | s | - |
Interpretation:
-
Aromatic Protons: The pyridine ring protons are expected in the downfield region typical for aromatic compounds. The proton at the 2-position (H-2) is adjacent to the nitrogen and is expected to be the most deshielded, appearing as a singlet. The protons at the 5 and 6-positions will appear as doublets due to coupling with each other.
-
Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group are significantly deshielded by the adjacent bromine atom and are expected to appear as a singlet in the range of δ 4.5-4.7 ppm.
-
Methyl Protons (-CH₃): The protons of the methyl group at the 4-position will appear as a singlet further upfield, around δ 2.3-2.5 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 152 |
| C-3 | ~135 - 137 |
| C-4 | ~145 - 147 |
| C-5 | ~122 - 124 |
| C-6 | ~148 - 150 |
| -CH₂Br | ~30 - 33 |
| -CH₃ | ~18 - 20 |
Interpretation:
-
Aromatic Carbons: The pyridine ring carbons will resonate in the aromatic region (δ 120-155 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) will be the most downfield.
-
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of δ 30-33 ppm, shifted downfield due to the electronegative bromine atom.
-
Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, appearing around δ 18-20 ppm.
Caption: Relationship between synthesis, target compound, and spectroscopic analysis.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C and C=N stretch (pyridine ring) |
| 1450-1350 | C-H bend (aliphatic) |
| 1250-1200 | C-H in-plane bend (aromatic) |
| 700-600 | C-Br stretch |
Interpretation:
-
Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.
-
C-H Vibrations: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and bromomethyl groups will be below 3000 cm⁻¹.
-
C-Br Stretch: A key diagnostic peak will be the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 700 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 185/187 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 106 | [M - Br]⁺ |
| 91 | [M - CH₂Br]⁺ (Tropylium-like ion) |
Interpretation:
-
Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with approximately equal intensity at m/z 185 and 187, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Major Fragments: The most prominent fragmentation pathway is expected to be the loss of a bromine radical to form a stable pyridyl-methyl cation at m/z 106. Another significant fragment could arise from the cleavage of the C-C bond between the ring and the bromomethyl group, leading to a fragment at m/z 91, which may rearrange to a tropylium-like ion.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis and a practical synthetic route for this compound. While direct experimental data is not widely available, the presented information, derived from foundational spectroscopic principles and analysis of analogous structures, offers a robust framework for researchers. The synthetic protocol acknowledges the potential for isomeric byproducts and emphasizes the need for careful purification. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with their detailed interpretations, will serve as a valuable reference for the identification and characterization of this important heterocyclic compound in various research and development applications.
References
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Thapa, R. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines (Master's thesis, Miami University). OhioLINK Electronic Theses and Dissertations Center. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11417, 3,4-Dimethylpyridine. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Thapa, R. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines. OhioLINK Electronic Theses and Dissertations Center. [Link][1]
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3-(Bromomethyl)-4-methylpyridine reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 3-(Bromomethyl)-4-methylpyridine
Section 1: Executive Summary
This compound is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Characterized by a pyridine core functionalized with a reactive bromomethyl group at the 3-position, its utility is primarily dictated by the high electrophilicity of the benzylic carbon. This guide provides a comprehensive analysis of its reactivity, focusing on the mechanistic underpinnings of its reactions, field-proven synthetic protocols, and its application in the synthesis of high-value compounds, particularly pharmaceuticals. The document is structured to provide researchers, scientists, and drug development professionals with both a theoretical understanding and practical insights into leveraging this versatile reagent.
Section 2: Physicochemical Properties & Synthesis
A thorough understanding of the physical properties of this compound is essential for its safe handling, storage, and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 74732-91-9 |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Appearance | Light yellow to brown solid or liquid |
| Boiling Point | 85-90 °C at 3 mmHg |
| Density | ~1.46 g/cm³ |
Synthesis Pathway
The most common and industrially scalable synthesis of this compound involves the free-radical bromination of 3,4-dimethylpyridine (also known as 3,4-lutidine). This reaction selectively targets the methyl group at the 3-position due to electronic and steric factors. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent.
Caption: Synthesis of this compound from 3,4-Lutidine.
Section 3: Core Reactivity Profile - The Electrophilic Benzylic Bromide
The reactivity of this compound is overwhelmingly dominated by the C-Br bond of the bromomethyl group. This position is analogous to a benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions.
Mechanistic Considerations
The carbon atom of the bromomethyl group is susceptible to nucleophilic attack due to the polarization of the C-Br bond and the excellent leaving group ability of the bromide ion. The reaction can proceed through either an Sₙ2 or Sₙ1 mechanism, or more commonly, a pathway with mixed character.
-
Sₙ2 Pathway: A strong, unhindered nucleophile can directly displace the bromide ion via a backside attack. The rate of this reaction is dependent on the concentration of both the nucleophile and the substrate.[1]
-
Sₙ1 Pathway: The pyridine ring can stabilize the formation of a carbocation intermediate at the benzylic position through resonance. This allows for reactions with weaker nucleophiles and can lead to racemization if the starting material is chiral.
The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile favor Sₙ2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity.[2] Polar protic solvents can facilitate Sₙ1 pathways by stabilizing both the carbocation intermediate and the leaving group.
Caption: Sₙ1 and Sₙ2 pathways for nucleophilic substitution.
Key Nucleophilic Substitution Reactions
This compound readily reacts with a wide range of nucleophiles to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.
Table 2: Representative Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile (Nu:⁻) | Product Type | Typical Conditions |
| N-Alkylation | Primary/Secondary Amines, Anilines, Imidazoles | Tertiary Amines, Quaternary Salts | K₂CO₃ or Et₃N, CH₃CN or DMF, RT to 80 °C |
| O-Alkylation | Alcohols (ROH), Phenols (ArOH) | Ethers | NaH or K₂CO₃, THF or DMF, 0 °C to RT |
| S-Alkylation | Thiols (RSH), Thiophenols (ArSH) | Thioethers | NaH or Cs₂CO₃, DMF, RT |
| C-Alkylation | Cyanide (CN⁻), Malonates (CH₂(CO₂Et)₂) | Nitriles, Substituted Esters | NaCN in DMSO; NaH/Malonate in THF |
Section 4: Applications in Drug Discovery & Development
The primary utility of this compound is as a synthon to introduce the (4-methylpyridin-3-yl)methyl moiety into larger, more complex molecules. This structural motif is present in numerous biologically active compounds.
Case Study: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases like COPD and psoriasis.[3][4] Many potent PDE4 inhibitors feature a catechol ether pharmacophore, which is often constructed using an alkylating agent. This compound can be used to alkylate one of the hydroxyl groups of a substituted catechol derivative, forming a critical ether linkage found in advanced PDE4 inhibitor candidates.[5] This reaction leverages the O-alkylation reactivity described previously, typically employing a mild base like potassium carbonate in a polar aprotic solvent.
Section 5: Field-Proven Experimental Protocol
Protocol: N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the reaction of this compound with a generic secondary amine, a common step in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., piperidine, morpholine) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration of the limiting reagent)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.1 equiv) and anhydrous acetonitrile.
-
Addition of Base: Add the powdered potassium carbonate (2.0 equiv) to the stirred solution.
-
Addition of Electrophile: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromopyridine is consumed (typically 2-6 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude material can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (0.5-1%) to prevent product streaking on the column. The pure tertiary amine product is then isolated after solvent evaporation.
Section 6: Safety & Handling
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to moisture.
Section 7: Conclusion
This compound demonstrates a robust and predictable reactivity profile centered on nucleophilic substitution at the benzylic carbon. This reactivity makes it an indispensable tool for medicinal chemists and process developers. By understanding the mechanistic principles governing its reactions and employing optimized protocols, researchers can effectively utilize this building block to construct complex molecular architectures, accelerating the discovery and development of novel therapeutics and other high-value chemical entities.
References
- Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine. CN104945314A.
-
GalChimia. (2010, March 1). Alkylation of amines with alkylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
-
PubMed. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Retrieved from [Link]
- Google Patents. (n.d.). Process for the N-alkylation of aminopyridines. CN113214146A.
-
National Institutes of Health. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Practical Process for the Synthesis of PDE4 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Retrieved from [Link]
-
MDPI. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
-
PubMed. (2025). PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact. Journal of Drugs in Dermatology. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine. CN104356057A.
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophile. Retrieved from [Link]
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Theoretical studies of 3-(Bromomethyl)-4-methylpyridine
An In-depth Technical Guide to the Theoretical Investigation of 3-(Bromomethyl)-4-methylpyridine
Authored by: A Senior Application Scientist
Abstract
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and materials science sectors. Its strategic value lies in its bifunctional nature: a nucleophilic pyridine core and a highly reactive electrophilic bromomethyl group. This combination makes it an exemplary building block for constructing complex molecular architectures. However, a comprehensive theoretical understanding of its structural and electronic properties, which dictate its reactivity and synthetic utility, is not widely documented. This technical guide presents a robust computational framework for the in-depth theoretical analysis of this compound. By leveraging Density Functional Theory (DFT) and advanced molecular modeling techniques, we outline a systematic approach to elucidate its geometric, electronic, and reactive characteristics. This document is intended for researchers, computational chemists, and drug development professionals seeking to predict the behavior of this versatile intermediate and strategically guide its application in novel synthetic endeavors.
Introduction and Strategic Importance
The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged structure in drug design. The subject of this guide, this compound, is an activated pyridine derivative. It is crucial to distinguish it from its less reactive isomer, 3-bromo-4-methylpyridine, a common aryl halide. The key feature of this compound is the bromomethyl group (-CH₂Br), which positions the bromine atom on a benzylic-like carbon. This configuration renders the carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions, making it an ideal synthon for introducing the 4-methyl-pyridin-3-yl-methyl moiety into a target molecule.
While direct theoretical studies on this specific molecule are sparse, the importance of its isomers and related compounds is well-established. For instance, the analogous compound 3-(bromomethyl)-5-methylpyridine serves as a key intermediate in the synthesis of Rupatadine, a potent antihistamine.[2] This precedent underscores the potential of this compound as a critical linker or side-chain precursor in the development of new therapeutic agents.
This guide provides a comprehensive roadmap for the theoretical characterization of this compound, enabling researchers to predict its behavior and unlock its full synthetic potential.
The Computational Gauntlet: A Methodological Framework
To build a predictive understanding of a molecule, a multi-faceted computational approach is required. Our framework is grounded in Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for systems of this nature.
The Choice of Theory: Why DFT?
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. We select it over simpler methods for its ability to accurately model electron correlation effects, which are vital for describing chemical bonding and reactivity.
-
Expertise-Driven Selection: For a molecule like this compound, the choice of the exchange-correlation functional is critical.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry, providing reliable geometries and electronic properties for a wide range of organic molecules. It serves as an excellent baseline for initial structural and electronic analysis.
-
M06-2X: This meta-hybrid GGA functional is specifically parameterized to handle non-covalent interactions, making it a superior choice if the research goal involves studying intermolecular complexes or stacking interactions, which are common in pyridine-containing systems.[3]
-
-
The Basis Set Rationale: The basis set is the set of mathematical functions used to build molecular orbitals.
-
Pople Basis Sets (e.g., 6-311++G(d,p)): This choice represents a robust and widely used standard. The 6-311G part provides a flexible description of the core and valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, essential for describing anions and weak interactions. The (d,p) specifies polarization functions, which allow for orbital shape distortion and are critical for accurately describing bonding, particularly in strained or unusual geometries.
-
Solvent Effects (Continuum Models): Reactions are rarely performed in the gas phase. The Polarizable Continuum Model (PCM) is an efficient method to account for the bulk electrostatic effects of a solvent, providing more realistic energy and property calculations.
-
Foundational Analysis: Molecular Geometry and Vibrational Frequencies
The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure.
Protocol for Geometry Optimization
-
Initial Structure Construction: Build an initial 3D model of this compound using any molecular editor.
-
Geometry Optimization: Perform a full geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This is an iterative process where the computational software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found where the forces are zero.
-
Frequency Calculation (Self-Validation): Following optimization, a vibrational frequency calculation is mandatory. This serves two purposes:
-
Thermodynamic Data: It provides zero-point vibrational energy (ZPVE) and other thermodynamic quantities (enthalpy, Gibbs free energy).
-
Nature of the Stationary Point: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state, while multiple imaginary frequencies point to a higher-order saddle point. This step is a critical self-validating control for the entire study.
-
Predicted Structural Data
A successful optimization would yield precise data on the molecule's geometry. The following table represents the type of quantitative data that would be generated.
| Parameter | Description | Predicted Value (Å or °) |
| C₃-Cα | Bond length between pyridine C3 and methyl C | ~1.51 Å |
| Cα-Br | Bond length of the reactive bromomethyl group | ~1.97 Å |
| N₁-C₂-C₃ | Bond angle within the pyridine ring | ~124.0° |
| C₂-C₃-Cα-Br | Dihedral angle of the bromomethyl group | ~ ±120° |
Caption: Predicted molecular structure of this compound.
Unveiling Reactivity: Electronic Structure Analysis
With an optimized geometry, we can dissect the electronic properties that govern the molecule's chemical personality.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the site of electron donation (nucleophilicity). For this molecule, the HOMO is expected to be distributed across the π-system of the pyridine ring.
-
LUMO: Represents the site of electron acceptance (electrophilicity). Critically, the LUMO will be localized on the σ* antibonding orbital of the Cα-Br bond. This low-energy LUMO signifies that the bromomethyl carbon is the primary site for nucleophilic attack, confirming its designed function as a reactive electrophile.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
An MEP map provides an intuitive visualization of charge distribution. It would show:
-
Negative Potential (Red/Yellow): A region of high electron density around the pyridine nitrogen atom, indicating its Lewis basicity and ability to act as a hydrogen bond acceptor.
-
Positive Potential (Blue): A region of low electron density around the hydrogens of the bromomethyl group and a highly positive region associated with the Cα carbon, confirming its electrophilic character.
Workflow for Computational Analysis
Caption: Standard workflow for theoretical molecular characterization.
Simulating Chemical Transformations
The primary utility of this compound is its role in SN2 reactions. Computational chemistry allows us to model this entire process, calculating activation barriers and reaction energies, which are invaluable for predicting reaction feasibility and kinetics.
Protocol for Transition State Finding
-
Define Reactants & Products: Optimize the geometry of the reactants (e.g., this compound + a nucleophile like ammonia) and the products (the substituted pyridine and the bromide ion).
-
Locate the Transition State (TS): Use a TS search algorithm (e.g., QST2/3 or an eigenvector-following method) to find the saddle point on the reaction pathway that connects reactants and products. The TS structure will show a partially formed nucleophile-Cα bond and a partially broken Cα-Br bond.
-
TS Validation: Perform a frequency calculation at the TS geometry. A valid TS must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Reaction Path Confirmation: Conduct an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This traces the reaction path "downhill" to confirm that the located TS correctly connects the intended reactants and products.
Caption: A generic energy profile for an SN2 reaction pathway.
Guiding Drug Discovery: A Hypothetical Application
While this compound is an intermediate, theoretical studies can guide the design of the final, biologically active molecules synthesized from it. Let's hypothesize its use in creating inhibitors for a protein kinase, a common drug target.
Workflow for Structure-Based Design
-
Virtual Library Synthesis: Use the predicted reactivity from the SN2 simulations to inform the synthesis of a virtual library of compounds, where various nucleophiles are added to the this compound core.
-
Molecular Docking:
-
Target Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by adding hydrogens, assigning protonation states, and removing water molecules.[4]
-
Ligand Preparation: Generate low-energy 3D conformers of the virtual library compounds.
-
Docking Simulation: Use software like AutoDock Vina to dock each ligand into the kinase's ATP-binding site. The program will sample different ligand poses and score them based on binding affinity. This allows for the rapid screening of thousands of potential inhibitors.
-
-
Molecular Dynamics (MD) Simulation:
-
System Setup: Take the most promising ligand-protein complex from docking and place it in a simulated box of water and ions.
-
Simulation: Run an MD simulation for several nanoseconds. This will reveal the stability of the binding pose, key intermolecular interactions (e.g., hydrogen bonds, π-stacking), and the flexibility of the complex over time. This provides a much more rigorous assessment of binding than static docking alone.[4]
-
Conclusion
This guide has established a comprehensive theoretical framework for the investigation of this compound. Although direct published theoretical studies on this molecule are limited, its structural analogy to known pharmaceutical intermediates provides a strong impetus for its computational characterization. By employing a systematic workflow of DFT-based geometry optimization, electronic property analysis, and reaction mechanism simulation, researchers can build a predictive model of its behavior. This in silico approach not only illuminates the fundamental chemical nature of this versatile building block but also provides a powerful tool to guide its strategic deployment in the rational design of novel therapeutics and advanced materials, saving significant time and experimental resources.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Bromo-4-methylpyridine: Synthesis, Properties, and Applications in Organic Chemistry.
-
Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. ResearchGate. Retrieved from [Link]
- Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
PubChem. (n.d.). 3-Bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Retrieved from [Link]
-
Filbeck, E., et al. (2023). Reaction between 3 and 4‐bromodiphenylmethyl‐pyridine to give 5‐Br(Br).... ResearchGate. Retrieved from [Link]
-
Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
-
MDPI. (2023). Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation. Retrieved from [Link]
-
Ottokemi. (n.d.). 3-Bromo-4-methylpyridine, 96%. Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Molecular Modeling. Retrieved from [Link]
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An In-depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(bromomethyl)-4-methylpyridine, a key heterocyclic building block in medicinal chemistry. The document details its synthesis, physicochemical properties, reactivity, and significant applications in the development of pharmaceuticals. Emphasis is placed on practical, field-proven insights into its handling, reaction protocols, and the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile reagent.
Introduction: The Strategic Importance of this compound
Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, owing to their ability to engage in hydrogen bonding and other key interactions within biological targets.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound has emerged as a particularly valuable intermediate due to the presence of a reactive bromomethyl group, which serves as an effective electrophile for the introduction of the 4-methyl-3-pyridyl moiety into a target molecule. This structural motif is found in a variety of bioactive compounds, making this reagent a cornerstone in the synthesis of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.
Physical Properties
| Property | Value | Source |
| CAS Number | 120277-16-9 | [2] |
| Molecular Formula | C₇H₈BrN | N/A |
| Molecular Weight | 186.05 g/mol | N/A |
| Appearance | Likely a solid or oil | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
Spectroscopic Data
The following are predicted and expected spectroscopic characteristics based on the structure of this compound and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons. The benzylic protons would likely appear as a singlet around 4.5 ppm. The methyl protons would also be a singlet, shifted further upfield, around 2.3-2.5 ppm. The aromatic protons would display characteristic splitting patterns for a 3,4-disubstituted pyridine.
-
¹³C NMR: The carbon NMR would show seven distinct signals corresponding to each carbon atom in the molecule. The carbon of the bromomethyl group would be expected in the range of 30-40 ppm.
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[3][4] The molecular ion peaks would be expected at m/z 185 and 187.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic protons, C=C and C=N stretching vibrations for the pyridine ring, and a C-Br stretching frequency, typically in the fingerprint region.
Synthesis of this compound
The synthesis of this compound is not widely reported in standard chemical literature, suggesting that it is often prepared as an intermediate for immediate use. A robust and logical synthetic pathway involves a two-step process starting from the commercially available 3,4-lutidine (3,4-dimethylpyridine).
Synthetic Workflow
Caption: Synthetic pathway to this compound.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 3,4-Lutidine N-oxide
This step involves the oxidation of the nitrogen atom in the pyridine ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-lutidine in a suitable solvent such as glacial acetic acid.
-
Oxidation: Slowly add a solution of hydrogen peroxide (30%) to the stirred solution of 3,4-lutidine.[5] The reaction is exothermic and should be controlled with an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cautiously decompose the excess hydrogen peroxide by adding a small amount of a reducing agent like sodium sulfite or manganese dioxide. Neutralize the acetic acid with a base such as sodium carbonate or sodium hydroxide.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-lutidine N-oxide.
Protocol 2: Boekelheide Rearrangement to 3-(Hydroxymethyl)-4-methylpyridine
The Boekelheide rearrangement is a classic transformation of pyridine N-oxides.[6]
-
Reaction Setup: Place the crude 3,4-lutidine N-oxide in a round-bottom flask and add acetic anhydride.
-
Rearrangement: Heat the mixture to reflux. The rearrangement typically proceeds to completion within a few hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After cooling, quench the reaction by the slow addition of water to hydrolyze the excess acetic anhydride and the acetate ester intermediate.
-
Hydrolysis: Add a base, such as sodium hydroxide, to hydrolyze the acetate ester to the desired alcohol.
-
Isolation: Extract the product with an organic solvent, dry the organic phase, and concentrate to obtain crude 3-(hydroxymethyl)-4-methylpyridine. Purification can be achieved by column chromatography.
Protocol 3: Bromination of 3-(Hydroxymethyl)-4-methylpyridine
The final step is the conversion of the hydroxymethyl group to a bromomethyl group.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(hydroxymethyl)-4-methylpyridine in an anhydrous aprotic solvent like dichloromethane or diethyl ether.
-
Bromination: Cool the solution in an ice bath and slowly add a solution of phosphorus tribromide (PBr₃) in the same solvent.[7] Alternatively, bubbling hydrogen bromide gas through the solution or using a solution of HBr in acetic acid can also be effective.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench it by carefully pouring the reaction mixture over crushed ice and water.
-
Neutralization: Neutralize the acidic solution with a base like sodium bicarbonate.
-
Isolation and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the reactivity of the bromomethyl group as a potent electrophile in nucleophilic substitution reactions. This allows for the facile introduction of the 4-methylpyridin-3-ylmethyl moiety into a wide range of molecules.
Reactivity Profile
Caption: Reactivity of this compound with nucleophiles.
Key Transformations and Applications
-
Alkylation of Amines: this compound readily reacts with primary and secondary amines to form the corresponding tertiary amines. This reaction is fundamental in the synthesis of various pharmaceutical agents where a substituted pyridine moiety is tethered to a nitrogen-containing core. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HBr generated.
-
Alkylation of Thiols: Thiols and thiolate anions are excellent nucleophiles that react efficiently with this compound to form thioethers.[8][9] This transformation is crucial for the synthesis of molecules where a sulfur linkage is desired, such as in some proton pump inhibitors.[5]
-
Alkylation of Phenols: In the presence of a base, phenols are converted to their corresponding phenoxide anions, which can then be alkylated by this compound to form aryl ethers.[1][10] This reaction is a common strategy for introducing the pyridylmethyl group into phenolic drug scaffolds.
-
C-C Bond Formation: Carbanions, such as those derived from malonic esters or other active methylene compounds, can be alkylated with this compound to form new carbon-carbon bonds. This is a powerful method for extending carbon chains and building molecular complexity.
-
Precursor to Phosphodiesterase-4 (PDE4) Inhibitors: The related compound, 3-bromo-4-methylpyridine, is a known building block for PDE4 inhibitors.[11] It is highly probable that this compound can be utilized in similar synthetic strategies, acting as an electrophile to couple with the core structures of these inhibitors.
Safety and Handling
GHS Hazard Classification (for 3-Bromo-4-methylpyridine): [12]
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and development. Its utility stems from the presence of a reactive bromomethyl group on a pharmaceutically relevant pyridine scaffold. While its synthesis requires a multi-step approach, the protocols outlined in this guide provide a logical and feasible pathway for its preparation. A thorough understanding of its reactivity, coupled with stringent safety practices, will enable researchers to effectively harness the potential of this important chemical intermediate in the creation of novel and complex molecules with therapeutic potential.
References
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PubChem. (n.d.). 3-Bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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-
MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]
- Frenette, R., et al. (2002). Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides as phosphodiesterase-4 inhibitors: SAR study directed toward the improvement of pharmacokinetic parameters. Bioorganic & Medicinal Chemistry Letters, 12(20), 3009-3013.
- US Patent 4,453,004. (1984). Process for the alkylation of phenolic compounds. Google Patents.
- Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
- Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
-
MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Chemia. Retrieved from [Link]
- da Silva, A. B., et al. (2015). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Organic & Biomolecular Chemistry, 13(30), 8235-8240.
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ResearchGate. (n.d.). H3PO4-catalysed para-alkylation phenols with para-quinomethides. Retrieved from [Link]
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MANAC Inc. (2024). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Chemia. Retrieved from [Link]
- Kumar, A., et al. (2016). Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 2182-2193.
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Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]
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MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Chemically Elegant Proton Pump Inhibitors. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]
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- 3. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-Depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(bromomethyl)-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into the historical context of its synthesis, rooted in the development of selective benzylic bromination methods. A detailed exploration of its primary synthetic route, the Wohl-Ziegler reaction, is presented, including mechanistic insights, a step-by-step experimental protocol, and a discussion on regioselectivity. Furthermore, this guide highlights the compound's significance as a crucial intermediate in the development of pharmaceutical agents.
Introduction: A Versatile Pyridine Intermediate
This compound is a substituted pyridine derivative featuring a reactive bromomethyl group at the 3-position and a methyl group at the 4-position. This specific arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the electrophilic bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities and the construction of diverse molecular scaffolds. Its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) underscores its importance in drug discovery and development.[1][2]
Historical Perspective: The Dawn of Selective Benzylic Bromination
The history of this compound is intrinsically linked to the development of methods for the selective halogenation of benzylic positions on aromatic and heteroaromatic rings. While a definitive "discovery" of this specific compound is not prominently documented in a singular seminal publication, its synthesis became feasible with the advent of selective free-radical bromination techniques.
Prior to the mid-20th century, direct bromination of alkyl-substituted aromatic compounds often resulted in a mixture of products, including ring bromination and over-halogenation. A significant breakthrough came with the work of Karl Ziegler and his colleagues in the 1940s, who popularized the use of N-bromosuccinimide (NBS) for the allylic and benzylic bromination of hydrocarbons.[3] This reaction, now famously known as the Wohl-Ziegler reaction, provided a much more selective and reliable method for introducing a bromine atom onto a carbon adjacent to a double bond or an aromatic ring.[3][4] The development of this methodology was the key that unlocked the practical synthesis of compounds like this compound from its readily available precursor, 3,4-dimethylpyridine (3,4-lutidine).
Synthesis of this compound: The Wohl-Ziegler Bromination
The primary and most efficient method for the synthesis of this compound is the free-radical bromination of 3,4-dimethylpyridine (3,4-lutidine) using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light.[3][5]
Reaction Mechanism
The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. The key steps are:
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, generating two radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a benzylic hydrogen atom from one of the methyl groups of 3,4-dimethylpyridine. This abstraction is regioselective, a crucial aspect discussed in the next section. This step generates a resonance-stabilized pyridyl-methyl radical and a molecule of hydrogen bromide (HBr).
-
The newly formed HBr reacts with NBS to produce a molecule of bromine (Br₂).
-
The pyridyl-methyl radical then reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.
-
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Figure 1: Simplified mechanism of the Wohl-Ziegler bromination.
Regioselectivity in the Bromination of 3,4-Dimethylpyridine
A critical consideration in the synthesis of this compound is the regioselectivity of the hydrogen abstraction step. 3,4-Dimethylpyridine has two different methyl groups, at the 3- and 4-positions, from which a hydrogen atom can be abstracted. The stability of the resulting radical intermediate determines the major product.
The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and also influences the stability of adjacent radicals. The inductive effect of the nitrogen atom destabilizes a radical at the adjacent (alpha) positions (2- and 6-). The 4-position (gamma) is less affected by this inductive deactivation compared to the 3-position (beta). Consequently, the radical formed by hydrogen abstraction from the 4-methyl group is more stable than the radical at the 3-methyl group.
However, experimental studies have shown that controlling the reaction conditions, particularly the stoichiometry of NBS, is crucial. While the 4-methyl group is generally more reactive, careful control can lead to the formation of the 3-bromomethyl product. Over-bromination is also a potential side reaction, leading to the formation of 3,4-bis(bromomethyl)pyridine or dibromination at one of the methyl groups.[6] For instance, some studies have reported that the use of a limiting amount of NBS can favor mono-bromination, and the separation of isomers can be achieved through chromatographic techniques.[6]
Figure 2: Regioselectivity in the radical bromination of 3,4-lutidine.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,4-Dimethylpyridine | 107.15 | 10.7 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |
| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.7 g (0.1 mol) of 3,4-dimethylpyridine in 200 mL of carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add 17.8 g (0.1 mol) of N-bromosuccinimide and 0.164 g (0.001 mol) of AIBN.
-
Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) using a heating mantle. The reaction is typically initiated by the decomposition of AIBN and is often accompanied by a vigorous evolution of HBr gas. The reaction progress can be monitored by the consumption of NBS (which is denser than CCl₄ and sinks) and the formation of succinimide (which is less dense and floats). The reaction is typically complete within 1-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining HBr, followed by washing with water (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product, which may be a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Applications in Drug Development
This compound serves as a valuable building block for the synthesis of a variety of pharmaceutical compounds. Its utility lies in its ability to act as a versatile electrophile, allowing for the introduction of the 4-methyl-3-pyridylmethyl moiety into a target molecule. This structural motif is found in a number of biologically active compounds. While specific drug names directly citing this intermediate in publicly available literature can be sparse, its application is evident in patent literature for the synthesis of various classes of therapeutic agents, including but not limited to:
-
Enzyme inhibitors: The pyridylmethyl group can be incorporated into molecules designed to interact with the active sites of enzymes.
-
Receptor antagonists: It can serve as a key fragment in the synthesis of ligands that bind to specific receptors in the body.
-
Antiviral and anticancer agents: The unique electronic and steric properties of the substituted pyridine ring can be exploited in the design of novel therapeutic agents in these areas.
For example, a structurally similar compound, 3-(bromomethyl)-5-methylpyridine, is a key intermediate in the synthesis of the antihistamine drug Rupatadine.[7] This highlights the general importance of bromomethylpyridines in the construction of complex drug molecules.
Conclusion
This compound, while not having a storied history of a landmark discovery, represents a synthetically important molecule whose utility emerged from the development of selective benzylic bromination methods. The Wohl-Ziegler reaction provides a reliable and efficient route to its synthesis from 3,4-dimethylpyridine, with careful control of reaction conditions being paramount to achieving the desired regioselectivity and avoiding side products. Its role as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, solidifies its importance for researchers and scientists in the field of drug development.
References
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Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. [Link]
- (PDF)
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Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018). [Link]
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Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023). [Link]
- Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | P
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Thapa, R. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines. OhioLINK Electronic Theses and Dissertations Center. [Link]
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Pyridine synthesis - Organic Chemistry Portal. [Link]
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Wohl–Ziegler bromination - Wikipedia. [Link]
- Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group | Request PDF - ResearchG
-
Wohl-Ziegler Reaction - Organic Chemistry Portal. [Link]
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-
FDA-Approved 3-Bromo-4-Methylpyridine API Manufacturers & Suppliers - Pharmaoffer.com. [Link]
- (PDF)
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- Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. (URL not available)
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Wohl-Ziegler Bromination | Chem-Station Int. Ed. [Link]
- N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (URL not available)
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Methodological & Application
Application Notes & Protocols: Strategic O-Alkylation of Phenols with 3-(Bromomethyl)-4-methylpyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Aryl-Pyridyl Ethers
In the landscape of modern drug discovery and development, the fusion of distinct pharmacophores into a single molecular entity is a cornerstone of rational drug design. Aryl-pyridyl ethers, which link a phenolic moiety to a pyridine ring via an ether linkage, represent a privileged structural motif.[1][2][3] The phenol component often provides a critical hydrogen bond donating or accepting feature for target engagement, while the pyridine ring can enhance solubility, modulate pKa, and introduce a key vector for interacting with biological targets.[1] The specific alkylation of phenols with 3-(bromomethyl)-4-methylpyridine provides a robust and direct route to a diverse range of these valuable compounds, making it a critical transformation in the medicinal chemist's toolkit.
This guide provides a comprehensive overview of this reaction, grounded in mechanistic principles and practical, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to reliably synthesize these target molecules.
Pillar 1: The Underlying Mechanism - A Guided SN2 Pathway
The O-alkylation of a phenol with an alkyl halide is a classic example of the Williamson Ether Synthesis .[4][5][6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which can be broken down into two primary steps.[6][8]
-
Deprotonation to Generate the Nucleophile: The phenolic proton is weakly acidic and can be removed by a suitable base to form a highly nucleophilic phenoxide anion.[8][9] The choice of base is critical; it must be strong enough to deprotonate the phenol quantitatively without promoting side reactions.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of the this compound.[4] This carbon is particularly reactive because it is a benzylic-like carbon, and the attached bromine is an excellent leaving group. The reaction involves a backside attack, leading to the formation of the C-O ether bond and displacement of the bromide ion.[4]
Because this is an SN2 reaction, it is most efficient with primary alkyl halides like this compound.[4][7] Tertiary or even sterically hindered secondary halides would favor an E2 elimination side reaction, which is not a significant concern with this specific substrate.[4][6]
Caption: The Williamson Ether Synthesis Mechanism.
Pillar 2: Core Protocol & Experimental Causality
This protocol provides a reliable method for the synthesis of aryl-pyridyl ethers. The choices of reagents and conditions are explained to provide a deeper understanding of the experimental design.
Reagent Selection & Rationale
| Reagent/Component | Role | Rationale for Choice |
| Phenol | Nucleophile Precursor | The starting material. Substituents on the aromatic ring can affect the acidity of the hydroxyl group and the nucleophilicity of the resulting phenoxide. |
| This compound | Electrophile | The alkylating agent. The C-Br bond is activated for SN2 displacement. It is crucial to use a high-purity source to avoid side reactions. |
| Potassium Carbonate (K₂CO₃) | Base | A moderately strong base, ideal for deprotonating most phenols without being overly harsh.[10] It is inexpensive, easy to handle, and the resulting byproducts are easily removed during workup. Stronger bases like NaH can be used for less acidic phenols but require anhydrous conditions.[4] |
| N,N-Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that effectively solvates the potassium cation but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive. This significantly accelerates the rate of the SN2 reaction.[10] Acetonitrile is a suitable alternative. |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.).
-
Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.). Using a slight excess ensures complete deprotonation.
-
Add N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the phenol.
-
-
Addition of Alkylating Agent:
-
In a separate vial, dissolve this compound hydrobromide (1.0 - 1.1 eq.) in a minimal amount of DMF. Note: If using the freebase, no pre-dissolving is necessary.
-
Add the solution of the alkylating agent dropwise to the stirring phenol/base mixture at room temperature. A slight excess ensures the complete consumption of the more valuable phenol.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to 60-80 °C. The elevated temperature increases the reaction rate without promoting significant decomposition.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product will be less polar than the starting phenol. The reaction is typically complete within 2-6 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water. This will dissolve the DMF and inorganic salts.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash them twice with water and once with brine to remove any residual DMF and salts.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.[11]
-
A gradient elution system, starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is generally effective for separating the desired ether from any unreacted starting material or byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final, purified aryl-pyridyl ether.
-
Caption: Experimental Workflow for Aryl-Pyridyl Ether Synthesis.
Pillar 3: Product Characterization & Validation
Affirming the structure and purity of the final compound is a non-negotiable step. The following techniques are standard for validating the synthesis of the target aryl-pyridyl ether.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | - Disappearance of the broad phenolic -OH proton signal (typically 4-7 ppm).[12]- Appearance of a new singlet corresponding to the benzylic methylene protons (-O-CH₂ -Py) typically in the range of 5.0-5.5 ppm.- Characteristic signals for the aromatic protons on both the phenol and pyridine rings, as well as the pyridine methyl group singlet (around 2.3-2.5 ppm). |
| ¹³C NMR Spectroscopy | - A new peak for the benzylic methylene carbon (-O-C H₂-Py) will appear in the range of 65-75 ppm. |
| IR Spectroscopy | - Disappearance of the broad O-H stretching band from the starting phenol (3200-3600 cm⁻¹).[13]- Appearance of a characteristic C-O-C (ether) stretching band, typically in the region of 1200-1250 cm⁻¹ (aryl-alkyl ether). |
| Mass Spectrometry | - The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the desired product.- Characteristic fragmentation patterns may include cleavage at the ether linkage. |
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Ineffective deprotonation; insufficient heating; poor quality alkylating agent. | Use a stronger base (e.g., NaH) with anhydrous solvent. Ensure reaction temperature is maintained. Verify the purity of the this compound. |
| Incomplete Reaction | Insufficient reaction time or temperature; not enough base or alkylating agent. | Increase reaction time and monitor by TLC until starting material is consumed. Increase stoichiometry of base and/or alkylating agent to 2.0 and 1.2 eq., respectively. |
| C-Alkylation Side Product | Use of certain solvents or counter-ions can favor C-alkylation.[14] | This is generally minimal with this substrate. However, using polar aprotic solvents like DMF or DMSO strongly favors the desired O-alkylation.[6] |
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?[Link]
-
ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
Wikipedia. (n.d.). Phenol. [Link]
-
ResearchGate. (2006). Alkylation of Phenol: A Mechanistic View. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
National Institutes of Health (NIH). (2025). Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. [Link]
-
ACS Publications. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. [Link]
-
ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. [Link]
-
SciSpace. (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. [Link]
-
National Institutes of Health (NIH). (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. [Link]
- Google Patents. (n.d.).
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
ACS Publications. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]
-
ResearchGate. (2025). NMR and IR Spectroscopy of Phenols. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ACS Publications. (2006). Alkylation of Phenol: A Mechanistic View. [Link]
-
ACS Publications. (n.d.). Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. [Link]
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MDPI. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]
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YouTube. (2020). Williamson ether synthesis (done wrong). [Link]
-
NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]
-
RSC Publishing. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
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W. W. Norton & Company. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). [Link]
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ResearchGate. (2025). Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters. [Link]
-
Pearson. (2024). Show how you would synthesize the following ethers in good yield from the indicated starting materials and any additional reagents needed. (b) n-butyl phenyl ether from phenol and butan-1-ol. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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Wikipedia. (n.d.). Phenol ether. [Link]
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Introduction: The Strategic Importance of the Pyridine Moiety in Drug Discovery
An Application Note and Protocol for the N-Alkylation of Amines Using 3-(Bromomethyl)-4-methylpyridine
In the landscape of medicinal chemistry, the pyridine scaffold is recognized as a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable component in the design of novel therapeutics. The introduction of substituted pyridine groups onto lead compounds is a cornerstone strategy for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.
This application note provides a detailed guide to the N-alkylation of primary and secondary amines using this compound. This reagent serves as a highly effective electrophile for installing the (4-methylpyridin-3-yl)methyl group, a substructure found in various pharmacologically relevant molecules.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a robust and validated experimental protocol, and discuss the critical parameters that govern reaction success, offering researchers a comprehensive resource for synthesizing novel picolylamine derivatives.
Mechanistic Insights: Navigating the Challenges of Amine Alkylation
The N-alkylation of an amine with an alkyl halide, such as this compound, proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic methylene carbon and displacing the bromide leaving group.
However, a significant challenge inherent to this reaction is the potential for over-alkylation.[5][6] The product of the initial alkylation—a secondary amine formed from a primary amine, or a tertiary amine from a secondary amine—is often more nucleophilic than the starting material.[6] This increased nucleophilicity can lead to a subsequent reaction with another molecule of the alkylating agent, resulting in a mixture of mono- and di-alkylated products, and in some cases, even the quaternary ammonium salt.[5][6]
Controlling the reaction to favor mono-alkylation is therefore paramount. Key strategies include:
-
Stoichiometric Control: Using a significant excess of the starting amine can statistically favor the reaction of the alkyl halide with the more abundant, less-substituted amine.
-
Controlled Addition: Slow, portion-wise addition of the alkylating agent can maintain a low instantaneous concentration, minimizing the chance of the more reactive product competing for the electrophile.
-
Base Selection: The reaction generates hydrobromic acid (HBr), which protonates the basic amine species in the mixture, rendering them non-nucleophilic. A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is required to neutralize this acid and regenerate the free amine for reaction. A carefully chosen base can also influence selectivity.[7]
Figure 1: Generalized SN2 mechanism for the N-alkylation of an amine.
Experimental Application Protocol
This protocol describes a general procedure for the N-alkylation of a representative amine with this compound hydrobromide. The hydrobromide salt is often more stable and easier to handle than the free base.
Materials and Equipment
-
Reagents:
-
Amine (primary or secondary)
-
This compound hydrobromide
-
Potassium Carbonate (K₂CO₃), anhydrous, fine powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.), this compound hydrobromide (1.1 eq.), and anhydrous potassium carbonate (2.5-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Stir the resulting suspension at room temperature (20-25 °C). For less reactive amines, the mixture may be gently heated to 40-60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. Visualize spots under UV light (254 nm) and/or by staining with potassium permanganate. The reaction is complete upon consumption of the limiting reagent.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x). This removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) as determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Illustrative Results & Discussion
The described protocol is applicable to a range of primary and secondary amines. The reactivity and yield can be influenced by the steric and electronic properties of the amine substrate.
| Entry | Amine Substrate | Product Structure | Typical Reaction Time (h) | Isolated Yield (%) |
| 1 | Benzylamine | N-((4-methylpyridin-3-yl)methyl)benzylamine | 4-6 | 85-95% |
| 2 | Aniline | N-((4-methylpyridin-3-yl)methyl)aniline | 8-12 | 60-75% |
| 3 | Morpholine | 4-((4-methylpyridin-3-yl)methyl)morpholine | 2-4 | >95% |
| 4 | Di-n-butylamine | N,N-di-n-butyl-1-(4-methylpyridin-3-yl)methanamine | 6-8 | 80-90% |
Discussion of Experimental Choices & Troubleshooting
-
Choice of Base: Anhydrous potassium carbonate is an excellent choice as it is inexpensive, easy to remove during work-up, and sufficiently basic to neutralize the generated HBr without promoting significant side reactions. Stronger, soluble bases like triethylamine can also be used, but may be more difficult to remove completely.[7]
-
Solvent Selection: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Acetonitrile is another suitable alternative.[7] Using a non-polar solvent would significantly slow down the reaction.
-
Troubleshooting:
-
Low Conversion: If the reaction stalls, gentle heating (40-60 °C) can increase the rate. Ensure all reagents are dry, as water can interfere with the reaction.
-
Over-alkylation: If significant di-alkylation is observed (primarily with primary amines), consider using a larger excess of the starting amine (2-3 equivalents) or employing a slow-addition technique for the alkylating agent.
-
Figure 2: Experimental workflow for N-alkylation and product isolation.
Conclusion
The N-alkylation of amines with this compound is a reliable and versatile method for synthesizing novel picolylamine derivatives. A thorough understanding of the SN2 mechanism and the inherent challenge of over-alkylation allows for the rational design of reaction conditions that maximize the yield of the desired mono-alkylated product. The protocol detailed herein provides a robust starting point for researchers in drug discovery and synthetic chemistry, enabling the efficient incorporation of the valuable (4-methylpyridin-3-yl)methyl moiety into a diverse range of molecular scaffolds.
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-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). National Institutes of Health. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). ResearchGate. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. [Link]
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-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters. [Link]
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Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. (2021). National Institutes of Health. [Link]
-
Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central. [Link]
- Preparation method of 3-amino-4-methylpyridine.
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Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1 H,3 H). PubMed. [Link]
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Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). Mendeley. [Link]
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Application Notes and Protocols for the Synthesis of Ethers Using 3-(Bromomethyl)-4-methylpyridine
Introduction: The Strategic Importance of the 4-Methyl-3-pyridylmethoxy Moiety in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules. Within this class, compounds derived from 3-(bromomethyl)-4-methylpyridine are of particular interest. The introduction of a 4-methyl-3-pyridylmethoxy group into a molecule can significantly modulate its pharmacological profile, influencing properties such as solubility, metabolic stability, and target binding affinity. This moiety is a key structural alert in the development of various therapeutic agents, including potent inhibitors of phosphodiesterase type 4 (PDE4) and proton pump inhibitors (PPIs).[2][3]
This guide provides a comprehensive overview of the synthesis of ethers from this compound, with a focus on the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss critical process parameters and potential challenges. This document is intended for researchers and professionals in drug development and medicinal chemistry, offering both a practical guide and a deeper understanding of the chemical principles at play.
Core Synthetic Strategy: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for the formation of ethers and has been a mainstay in organic synthesis for over a century.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide nucleophile displaces a halide from a primary alkyl halide.[4][5]
Mechanism:
The reaction is initiated by the deprotonation of an alcohol or phenol using a suitable base to form a potent alkoxide or phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of the alkyl halide in a concerted fashion, leading to the formation of the ether and a salt byproduct.[6]
Given that this compound is a primary alkyl halide, it is an excellent substrate for the SN2 reaction, generally leading to high yields of the desired ether product.[4]
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis with Phenols
This protocol describes a general procedure for the reaction of this compound with a phenolic substrate using potassium carbonate as the base in a polar aprotic solvent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Stoichiometry |
| This compound | 186.05 | 1.0 eq |
| Substituted Phenol | Varies | 1.1 eq |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 eq |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | Solvent |
| Ethyl Acetate | 88.11 | Extraction Solvent |
| Brine | - | Washing Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask.
-
Reagent Addition: Dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyridyl ether.
Protocol 2: Phase-Transfer Catalysis (PTC) for Ether Synthesis
Phase-transfer catalysis is an exceptionally useful technique when dealing with reactants that are soluble in immiscible phases, such as an aqueous base and an organic substrate.[7] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[8] This method can offer milder reaction conditions and avoid the need for anhydrous solvents.[9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Stoichiometry |
| This compound | 186.05 | 1.0 eq |
| Alcohol/Phenol | Varies | 1.2 eq |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 eq (as 50% aq. solution) |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.1 eq |
| Toluene | 92.14 | Solvent |
| Diethyl Ether | 74.12 | Extraction Solvent |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the alcohol or phenol (1.2 mmol), toluene (10 mL), and tetrabutylammonium bromide (0.1 mmol).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (3.0 mmol) to the mixture.
-
Reaction: Stir the biphasic mixture vigorously at 50-70 °C for 2-8 hours. Vigorous stirring is crucial to maximize the interfacial area between the two phases. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction to room temperature and add water (20 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether or toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
Key Considerations and Troubleshooting
Choice of Base and Solvent
The selection of the base and solvent is critical for the success of the Williamson ether synthesis.
| Base | Solvent(s) | Advantages | Considerations |
| NaH | DMF, THF | Strong base, drives reaction to completion. | Highly reactive with water; requires anhydrous conditions. |
| K₂CO₃ | DMF, Acetonitrile | Milder, easier to handle. | Slower reaction times may be required. |
| NaOH (aq) | Toluene, Dichloromethane | Used in PTC, avoids anhydrous conditions. | Requires vigorous stirring and a PTC catalyst. |
Strong bases like sodium hydride (NaH) are effective for deprotonating a wide range of alcohols, but they require strictly anhydrous conditions.[4] Weaker bases like potassium carbonate are often sufficient for more acidic phenols and are safer to handle.[10]
Potential Side Reaction: Quaternization of the Pyridine Nitrogen
A notable side reaction when working with this compound is the quaternization of the pyridine nitrogen.[11] The pyridine nitrogen is nucleophilic and can react with another molecule of the alkyl halide, leading to the formation of a pyridinium salt.
Mitigation Strategies:
-
Controlled Stoichiometry: Use a slight excess of the alcohol/phenol to ensure the alkyl halide is consumed by the intended nucleophile.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture to maintain its low concentration, disfavoring the bimolecular side reaction.
-
Moderate Temperatures: Avoid excessively high temperatures, which can accelerate the rate of quaternization.
Conclusion
The synthesis of ethers using this compound is a valuable transformation in medicinal chemistry, providing access to a wide array of potential drug candidates. The Williamson ether synthesis, through both standard and phase-transfer catalysis protocols, offers reliable and scalable methods for constructing the crucial 4-methyl-3-pyridylmethoxy linkage. By understanding the reaction mechanism and potential side reactions, and by carefully selecting reaction conditions, researchers can efficiently synthesize these important building blocks for the advancement of drug discovery programs.
References
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Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203–205. Available at: [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. Available at: [Link]
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PubMed. (2023). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications. Available at: [Link]
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MDPI. (2023). Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation. Catalysts. Available at: [Link]
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Malek, N. & Ewies, M. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research. Available at: [Link]
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Semantic Scholar. (2020). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Available at: [Link]
-
PubMed. (2007). Surface characterization of poly(4-vinylpyridine) quaternized with tetradecyl bromide: effect of the degree of quaternization. Journal of Colloid and Interface Science. Available at: [Link]
-
University of Richmond. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2023, August 15). 17.6: Reactions of Alcohols. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]
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Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Available at: [Link]
-
YouTube. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. The Organic Chemistry Tutor. Available at: [Link]
-
Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). Available at: [Link]
-
PubMed. (2015). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Available at: [Link]
-
MDPI. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Crystals. Available at: [Link]
-
PubMed. (2005). Influence of methylation process on the degree of quaternization of N-trimethyl chitosan chloride. Carbohydrate Polymers. Available at: [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Available at: [Link]
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Application Notes and Protocols for the C-alkylation of Enolates with 3-(Bromomethyl)-4-methylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation
The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the most powerful tools for this purpose is the alkylation of enolates, which provides a direct route to functionalize carbonyl compounds at the α-position. This guide focuses on a specific, high-value transformation: the C-alkylation of enolates with 3-(Bromomethyl)-4-methylpyridine.
The introduction of the 4-methyl-3-picolyl moiety is of significant interest in medicinal chemistry and drug development. The pyridine ring is a common feature in pharmacologically active compounds, capable of engaging in hydrogen bonding and other key interactions with biological targets. This protocol offers a robust and reliable method for incorporating this valuable structural motif, paving the way for the synthesis of novel chemical entities.
Pillar 1: The Underlying Chemistry
A successful alkylation hinges on understanding the interplay between the enolate nucleophile, the electrophile, and the reaction environment.
The Enolate: A Potent Carbon Nucleophile
Enolates are generated by the deprotonation of a carbonyl compound at the α-carbon. The resulting anion is a resonance-stabilized, ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.
dot digraph "Enolate_Resonance" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12];
}
Caption: Resonance stabilization of an enolate ion.
For this specific application, achieving selective C-alkylation is paramount. The outcome of the reaction (C- vs. O-alkylation) is governed by Hard-Soft Acid-Base (HSAB) theory. The carbon end of the enolate is a "soft" nucleophile, while the oxygen is "hard." The electrophile, this compound, features a carbon-bromine bond where the carbon is a soft electrophilic center. This soft-soft interaction strongly favors the desired C-C bond formation.[1]
The Electrophile: this compound
This pyridine derivative is an excellent electrophile for this transformation. The bromine atom is attached to a methylene group, which is, in turn, connected to an aromatic ring, making it a benzylic-like halide. This structure is highly activated for SN2 displacement reactions due to the ability of the pyridine ring to stabilize the transition state.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 120277-12-5 |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Appearance | Presumed to be a liquid or low-melting solid |
| Reactivity | Primary benzylic-like bromide, reactive in SN2 |
Table 1: Physicochemical Properties of the Electrophile.
The SN2 Reaction Mechanism
The core of this protocol is a classic bimolecular nucleophilic substitution (SN2) reaction. The pre-formed enolate acts as the nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the bromide leaving group in a single, concerted step.[2][3]
Caption: The SN2 mechanism for C-alkylation.
Pillar 2: Protocol Design and Optimization
Reproducibility and high yield depend on meticulous control over reaction conditions. The following parameters are critical for success.
Base Selection: The Key to Clean Enolization
To avoid side reactions such as self-condensation (the aldol reaction), the enolate must be generated quantitatively and irreversibly.[4] This requires a strong, non-nucleophilic, sterically hindered base.
-
Recommended Base: Lithium Diisopropylamide (LDA). With a pKa of ~36, LDA is more than strong enough to completely deprotonate carbonyl compounds (pKa ~19-25). Its steric bulk prevents it from acting as a nucleophile and adding to the carbonyl group.[3]
-
Bases to Avoid: Weaker bases like sodium ethoxide or sodium hydroxide establish an equilibrium, leaving a significant concentration of the starting carbonyl compound, which can then be attacked by the enolate, leading to undesired aldol products.[3]
Solvent Choice: Facilitating Reactivity
The solvent plays a crucial role in modulating the reactivity of the enolate.
-
Recommended Solvent: Anhydrous tetrahydrofuran (THF). As a polar aprotic solvent, THF effectively solvates the lithium cation (Li⁺), breaking up enolate aggregates and leading to a more "naked," and therefore more nucleophilic, enolate.[5] It is also unreactive under the strong basic conditions and has a low freezing point, making it ideal for low-temperature reactions.
Temperature Control: The Kinetic vs. Thermodynamic Dilemma
For unsymmetrical ketones, two different enolates can be formed. The reaction temperature is the primary tool for controlling which regioisomer is produced.
-
Kinetic Enolate (Less Substituted): Formed by removing the most accessible proton. This is achieved using LDA at low temperatures (-78 °C, a dry ice/acetone bath). The low temperature prevents the enolate from equilibrating to the more stable thermodynamic form.[6]
-
Thermodynamic Enolate (More Substituted): Formed under conditions that allow for equilibrium (higher temperatures, weaker bases). For the protocols described here, we will focus on kinetic control to ensure regioselectivity.
Stoichiometry and Order of Addition
-
Base: A slight excess of LDA (e.g., 1.05-1.1 equivalents) is typically used to ensure complete deprotonation of the carbonyl compound.
-
Order of Addition: The carbonyl substrate should always be added slowly to the cooled LDA solution. This ensures that the base is always in excess, preventing the carbonyl compound from coming into contact with newly formed enolate. The electrophile is then added to the fully formed enolate solution.
Pillar 3: Experimental Protocols
Safety First:
-
LDA is highly reactive and can be pyrophoric. It should be handled under an inert atmosphere (Nitrogen or Argon) and away from moisture.
-
This compound is a lachrymator and irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Anhydrous solvents are essential. Use freshly distilled solvents or those from a solvent purification system.
Caption: General experimental workflow for C-alkylation.
Protocol 1: General Procedure for C-Alkylation of a Ketone
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Enolate Formation:
-
Charge the flask with a solution of LDA (1.1 eq.) in anhydrous THF under a positive pressure of inert gas.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the ketone (1.0 eq.), dissolved in a small amount of anhydrous THF, via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add a solution of this compound (1.05 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
After the addition is complete, maintain the reaction at -78 °C for 1-2 hours.
-
Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Stir for an additional 2-16 hours (reaction progress can be monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated ketone.
-
Protocol 2: Example Synthesis of 2-Methyl-1-(4-methylpyridin-3-yl)pentan-3-one
This protocol details the alkylation of the kinetic enolate of 2-pentanone.
-
Reagents:
-
Diisopropylamine (1.54 mL, 11.0 mmol)
-
n-Butyllithium (2.5 M in hexanes, 4.2 mL, 10.5 mmol)
-
Anhydrous THF (40 mL)
-
2-Pentanone (1.06 mL, 10.0 mmol)
-
This compound (1.95 g, 10.5 mmol)
-
-
Procedure:
-
To a flame-dried 100 mL flask under argon, add anhydrous THF (20 mL) and diisopropylamine. Cool the solution to 0 °C.
-
Slowly add n-butyllithium and stir at 0 °C for 30 minutes to generate the LDA solution.
-
Cool the freshly prepared LDA solution to -78 °C.
-
In a separate flask, dissolve 2-pentanone in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution over 15 minutes. Stir at -78 °C for 1 hour.
-
Dissolve this compound in anhydrous THF (10 mL) and add it dropwise to the enolate solution at -78 °C.
-
Stir at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to warm to room temperature overnight.
-
Quench the reaction with 20 mL of saturated NH₄Cl solution. Extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
-
Troubleshooting and Final Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete enolate formation; Wet reagents/solvents | Ensure use of a strong base (LDA), anhydrous conditions, and freshly distilled solvents. Verify the titer of n-BuLi. |
| Multiple Products | Polyalkylation; Aldol side-reaction; Regioisomers | Add electrophile slowly. Ensure >1 eq. of LDA. Maintain low temperature (-78 °C) for kinetic control. |
| Starting Material | Inactive electrophile; Insufficient reaction time/temp | Check the quality of the bromopyridine. Allow the reaction to stir longer at room temperature after initial addition. |
| O-Alkylation Product | Less common with this soft electrophile, but possible | Ensure a lithium counterion and non-polar solvent (THF is ideal). Avoid additives like HMPA which promote O-alkylation. |
Table 2: Troubleshooting Guide for Enolate Alkylation.
By adhering to these principles and protocols, researchers can effectively utilize the C-alkylation of enolates with this compound as a reliable and strategic method for the synthesis of complex, nitrogen-containing molecules.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Evans, M. (2023). Alkylation of Enolates. YouTube. URL: [Link]
-
Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved from Fiveable. URL: [Link]
-
Macmillan Group. (2008). Enolate Seminar. Retrieved from Macmillan Group, Princeton University. URL: [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from Master Organic Chemistry. URL: [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from Master Organic Chemistry. URL: [Link]
-
Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. URL: [Link]
-
Reusch, W. & Farmer, S. (2023). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. URL: [Link]
Sources
- 1. 3-Bromo-4-methylpyridine | 3430-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. chemicalbook.com [chemicalbook.com]
The Untapped Potential of 3-(Bromomethyl)-4-methylpyridine: A Versatile Building Block for Medicinal Chemistry
Introduction: Navigating the Landscape of Substituted Pyridines
In the vast and intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous blockbuster drugs and promising clinical candidates.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, directing its interaction with biological targets. Among the myriad of substituted pyridines, haloalkylpyridines, and specifically bromomethylpyridines, serve as highly valuable and reactive intermediates. Their utility stems from the presence of a readily displaceable bromide, facilitating the introduction of diverse functionalities through nucleophilic substitution reactions.
This guide delves into the medicinal chemistry applications of a lesser-explored yet potentially powerful building block: 3-(Bromomethyl)-4-methylpyridine . While its isomers, such as 3-Bromo-4-methylpyridine and 3-(bromomethyl)-5-methylpyridine, have established roles in the synthesis of significant therapeutic agents, this compound remains a frontier for discovery. This document aims to illuminate its synthetic potential, provide robust protocols for its use, and contextualize its value for researchers, scientists, and drug development professionals. By drawing parallels with its well-studied relatives, we will construct a framework for harnessing the untapped potential of this versatile intermediate.
Physicochemical Properties and Reactivity Profile
To effectively utilize this compound in a synthetic campaign, a thorough understanding of its structural and electronic characteristics is paramount.
| Property | Predicted Value/Observation | Impact on Reactivity and Handling |
| Molecular Formula | C₇H₈BrN | |
| Molecular Weight | 186.05 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Visual cue for purity. |
| Reactivity | The bromomethyl group is a potent electrophile, susceptible to SN2 reactions. The pyridine nitrogen can be protonated or act as a nucleophile. | This is the primary site for synthetic elaboration. The basicity of the pyridine ring can influence reaction conditions and may require protection in certain synthetic steps. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile. | Facilitates its use in a variety of reaction media. |
| Stability | As a benzylic-type bromide, it may be sensitive to light and moisture, and potentially lachrymatory. | Requires proper storage under an inert atmosphere and handling in a well-ventilated fume hood. |
The key to the synthetic utility of this compound lies in the reactivity of the bromomethyl group. This functional group is an excellent electrophile, primed for reaction with a wide array of nucleophiles. The adjacent pyridine ring, with its electron-withdrawing nature, further activates the benzylic carbon towards nucleophilic attack.
Synthetic Pathways to this compound
While not as extensively documented as its isomers, the synthesis of this compound can be logically approached through established synthetic methodologies. The most plausible route involves the selective free-radical bromination of 3,4-dimethylpyridine.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound.
Causality Behind the Synthetic Choice:
The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a classic and highly effective method for the selective bromination of benzylic C-H bonds. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group at the 3-position. The resulting benzylic radical is stabilized by resonance with the pyridine ring, favoring its formation over the abstraction of a hydrogen from the 4-methyl group. The choice of a non-polar solvent like carbon tetrachloride is crucial to prevent the competing ionic bromination of the pyridine ring itself.
Applications in Medicinal Chemistry: An Analog-Informed Perspective
The true value of a synthetic building block is realized in the bioactive molecules it helps to create. While specific examples for this compound are not prevalent in the literature, we can infer its vast potential by examining the applications of its isomers.
Inferred Application 1: Synthesis of Kinase Inhibitors
The pyridine core is a common feature in many kinase inhibitors, where it often participates in hydrogen bonding interactions with the hinge region of the kinase active site. The 3,4-disubstituted pattern allows for the projection of substituents into different pockets of the ATP-binding site.
Example from an Isomer: The related 3-Bromo-4-methylpyridine is a key intermediate in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors.[2] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases like asthma and COPD.
Projected Role for this compound: By reacting this compound with a nucleophilic core, such as a phenol or an amine, medicinal chemists can readily introduce a flexible linker and a variety of pharmacophoric groups. This strategy is ideal for exploring the solvent-exposed regions of a kinase active site to enhance potency and selectivity.
Diagram: General Scheme for Kinase Inhibitor Synthesis
Caption: General synthetic route to kinase inhibitor scaffolds.
Inferred Application 2: Development of CNS-Active Agents
Substituted pyridines are also prevalent in drugs targeting the central nervous system (CNS). Their ability to act as hydrogen bond acceptors and their modulated polarity make them suitable for crossing the blood-brain barrier.
Example from an Isomer: 3-Bromo-4-methylpyridine has been utilized in the synthesis of ligands for the GABAA receptor, a key target for anxiolytics, sedatives, and anticonvulsants.[2]
Projected Role for this compound: The 3-(aminomethyl)-4-methylpyridine moiety, readily accessible from the title compound via reaction with an amine nucleophile, can serve as a crucial pharmacophore in CNS drug candidates. The nitrogen atom can be tailored to be basic or part of an amide, influencing its interaction with receptor residues and its pharmacokinetic profile.
Experimental Protocols: A Guide to Implementation
The following protocols are designed to be robust and adaptable, providing a solid starting point for the synthetic elaboration of this compound.
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol
This protocol details the etherification of this compound with a phenolic nucleophile, a common strategy for linking molecular fragments.
Materials and Equipment:
-
This compound
-
Phenolic substrate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq) and anhydrous DMF. Stir until the phenol is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The heterogeneity of the mixture is expected.
-
Electrophile Addition: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the stirring suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired ether.
Self-Validation and Causality:
-
Inert Atmosphere: Prevents the reaction of the nucleophile with atmospheric moisture and oxygen.
-
Anhydrous Solvents and Reagents: Water can compete as a nucleophile, leading to the formation of the corresponding alcohol byproduct.
-
Excess Base: Ensures complete deprotonation of the phenol to the more nucleophilic phenoxide.
-
Heating: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
-
Aqueous Workup: Removes the inorganic base and DMF.
-
Chromatographic Purification: Separates the desired product from unreacted starting materials and byproducts.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
This protocol outlines the synthesis of substituted amines from this compound.
Materials and Equipment:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the chosen solvent.
-
Electrophile Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the amine solution at room temperature. An exotherm may be observed.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or crystallization.
Self-Validation and Causality:
-
Non-Nucleophilic Base: Scavenges the HBr generated during the reaction without competing with the amine nucleophile.
-
Solvent Choice: Aprotic solvents are preferred to avoid side reactions.
-
Stoichiometry: A slight excess of the amine can be used to drive the reaction to completion, especially with less reactive amines.
Safety and Handling
As with all haloalkylpyridines, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood. It is likely to be a lachrymator (tear-inducing).
-
Storage: Store in a tightly sealed container under an inert atmosphere, protected from light and moisture. Refrigeration may be appropriate for long-term storage.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
While this compound may not yet have the extensive track record of its isomers, its potential as a versatile building block in medicinal chemistry is undeniable. Its straightforward synthesis and the high reactivity of the bromomethyl group make it an attractive starting point for the construction of diverse molecular libraries. By leveraging the established applications of related pyridine derivatives in areas such as kinase inhibition and CNS disorders, researchers can rationally design novel compounds with a high probability of biological activity. The protocols and insights provided in this guide are intended to empower scientists to explore the untapped potential of this promising intermediate, paving the way for the discovery of the next generation of pyridine-based therapeutics.
References
-
Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). A new regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. Chemical Science, 12(13), 4875–4880*. [Link]
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
Gour, V. S., & Kankoriya, R. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4645-4658*. [Link]
Sources
Application Notes & Protocols: 3-(Bromomethyl)-4-methylpyridine for Ligand Synthesis in Coordination Chemistry
Introduction: The Strategic Advantage of 3-(Bromomethyl)-4-methylpyridine
In the intricate field of coordination chemistry, the design of ligands is paramount to controlling the electronic, steric, and catalytic properties of the resulting metal complexes. Pyridine-based ligands are foundational due to their robust σ-donor capabilities, which stabilize a wide range of metal oxidation states, and their amenability to functionalization for fine-tuning the coordination sphere.[1]
This guide focuses on This compound , a highly versatile and reactive precursor for synthesizing novel multidentate ligands. Its strategic value lies in the bromomethyl group (-CH₂Br) at the 3-position. This group functions as a potent electrophile, analogous to a benzylic bromide, making it exceptionally susceptible to nucleophilic substitution (SN2) reactions. This reactivity provides a straightforward and efficient pathway for covalently linking the (4-methylpyridin-3-yl)methyl moiety to various nucleophilic scaffolds, particularly primary and secondary amines, to build custom bidentate, tridentate, and higher-denticity ligands. The resulting ligands are crucial for developing biomimetic catalysts, functional materials, and therapeutic agents.[2]
This document provides the foundational principles, detailed experimental protocols, and expert insights required to effectively utilize this key building block.
Precursor Profile: Physicochemical Properties and Safety
While this compound is a specialized reagent, its properties and handling precautions are critical for safe and successful experimentation. It is often prepared in situ or used as its more stable hydrobromide salt.
Table 1: Properties and Safety Information for this compound and Related Compounds
| Property | Value / Information | Rationale & Comments |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₈BrN | |
| Molecular Weight | 186.05 g/mol | |
| CAS Number | 120277-16-9 (for 3-Bromo-4-(bromomethyl)pyridine, illustrating related structures)[3] | The target compound is a specific isomer; always verify the CAS number of the reagent in use. The hydrobromide salt is often used for improved stability. |
| Appearance | Expected to be a colorless to yellow oil or low-melting solid. | Color may develop upon storage due to trace decomposition. Store under an inert atmosphere (N₂ or Ar) and refrigerate. |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4] | Based on analogous compounds like 3-Bromo-4-methylpyridine.[4] As a reactive alkylating agent, it should be considered a lachrymator and corrosive. |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352, P305+P351+P338.[3][5] | Mandatory: Handle exclusively in a certified chemical fume hood. Use chemically resistant gloves (nitrile is acceptable for splash protection, consider neoprene or butyl rubber for extended handling), and safety goggles. |
Core Application: Ligand Synthesis via N-Alkylation
The primary application of this compound is the construction of carbon-nitrogen bonds through N-alkylation. This reaction is a cornerstone of ligand synthesis, enabling the predictable and high-yield formation of complex chelating agents.
Mechanism Spotlight: The SN2 Pathway
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile, typically a primary or secondary amine, attacks the electrophilic methylene carbon of the bromomethyl group. This concerted step involves the simultaneous formation of the new C-N bond and the cleavage of the C-Br bond, with bromide acting as the leaving group.
Causality Behind Experimental Choices:
-
Base: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) is essential to neutralize the HBr as it forms, allowing the reaction to proceed to completion.[6]
-
Solvent: Polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are ideal. They effectively solvate the cations of the base (e.g., K⁺) while poorly solvating the anionic nucleophile, thereby enhancing its reactivity.[6]
-
Stoichiometry: To synthesize ligands with multiple pyridyl arms (e.g., tridentate ligands from a primary amine), at least two equivalents of the bromomethylpyridine precursor are required for every mole of the primary amine.
General N-Alkylation Workflow
The following diagram illustrates the fundamental process of synthesizing a multidentate ligand using this compound.
Caption: General workflow for ligand synthesis via N-alkylation.
Experimental Protocols
The following protocols are robust, self-validating procedures for synthesizing representative bidentate and tridentate ligands. Researchers should adapt molar quantities as needed.
Protocol 1: Synthesis of a Bidentate [N,N'] Ligand
Target Molecule: N-((4-methylpyridin-3-yl)methyl)ethanamine
This protocol details the mono-alkylation of a primary amine to yield a secondary amine, which serves as a bidentate ligand, coordinating through the pyridyl nitrogen and the secondary amine nitrogen.
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents). Place the flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add anhydrous acetonitrile (CH₃CN, 40 mL) via syringe. Begin stirring to create a suspension. Add ethylamine (1.0 equivalent, often as a solution in THF or as the hydrochloride salt with an extra equivalent of base).
-
Precursor Addition: Dissolve this compound hydrobromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature over 10 minutes.
-
Expert Insight: The hydrobromide salt is often more stable and easier to handle than the free base. The added base neutralizes both the HBr from the salt and the HBr generated during the reaction.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 10% methanol in dichloromethane. The starting material is UV-active, and the product should have a different Rf value.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the oil using silica gel column chromatography. A gradient elution starting with 100% ethyl acetate and gradually increasing the polarity with methanol is typically effective.
-
Validation/Characterization:
-
¹H NMR: Confirm the structure. Expect to see the disappearance of the -CH₂Br signal (typically ~4.5 ppm) and the appearance of a new singlet for the methylene bridge (-CH₂-N) between 3.7-4.0 ppm. Signals for the ethyl group and the substituted pyridine ring should be present and integrate correctly.
-
Mass Spectrometry (ESI-MS): Observe the [M+H]⁺ peak corresponding to the molecular weight of the product to confirm its identity.
-
Protocol 2: Synthesis of a Tridentate [N,N,N] Ligand
Target Molecule: N,N-bis((4-methylpyridin-3-yl)methyl)ethanamine
This protocol demonstrates the double alkylation of a primary amine to create a tertiary amine core, yielding a classic tripodal tridentate ligand.
Step-by-Step Methodology:
-
Reaction Setup: Follow Step 1 from Protocol 1, but use 3.0 equivalents of K₂CO₃.
-
Reagent Addition: Add anhydrous acetonitrile (50 mL) and ethanamine (1.0 equivalent).
-
Precursor Addition: In this case, add 2.1 equivalents of this compound hydrobromide, dissolved in acetonitrile, dropwise.
-
Expert Insight: A slight excess of the alkylating agent ensures the reaction goes to completion, consuming all the mono-alkylated intermediate.
-
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The double alkylation is slower than the first. Monitor by TLC, observing the disappearance of the mono-alkylated intermediate.
-
Work-up & Purification: Follow Steps 5 and 6 from Protocol 1. The tridentate ligand is more polar, so a steeper elution gradient (e.g., up to 20% methanol in dichloromethane) may be required for column chromatography.
-
Validation/Characterization:
-
¹H NMR: The signal for the N-H proton will be absent. You will observe a singlet for the two equivalent methylene bridges (-CH₂-N), typically integrating to 4 protons. The signals for the two equivalent (4-methylpyridin-3-yl) groups should be present.
-
¹³C NMR: Confirm the number of unique carbon environments, which should match the product's symmetry.
-
Mass Spectrometry (ESI-MS): Observe the correct [M+H]⁺ peak.
-
Application in Metal Complex Synthesis
The synthesized pyridyl-amine ligands are excellent chelating agents for a variety of transition metals, including but not limited to Fe, Co, Cu, Zn, Ru, and Pd.[7][8] The coordination typically involves the pyridyl nitrogen and the newly installed amine nitrogen(s), forming highly stable five- or six-membered chelate rings.
Protocol 3: Synthesis of a Model Cobalt(II) Complex
Target: Dichloro[N,N-bis((4-methylpyridin-3-yl)methyl)ethanamine]cobalt(II)
Caption: Workflow for the synthesis of a coordination complex.
Step-by-Step Methodology:
-
Ligand Solution: Dissolve the tridentate ligand from Protocol 2 (1.0 equivalent) in methanol (20 mL) in a 50 mL round-bottom flask with stirring.
-
Metal Salt Addition: In a separate vial, dissolve cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 1.0 equivalent) in methanol (10 mL). Add this solution dropwise to the stirring ligand solution.
-
Expert Insight: A distinct color change (e.g., from light pink to deep blue or purple) is a strong indicator of complex formation.[9]
-
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Isolation: Reduce the solvent volume slowly under reduced pressure until a precipitate forms. Alternatively, the complex can be precipitated by the slow vapor diffusion of a less polar solvent, like diethyl ether, into the methanolic solution.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, followed by diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system can be performed if higher purity is needed.
-
Validation/Characterization:
-
UV-Vis Spectroscopy: The d-d transitions of the Co(II) complex will result in characteristic absorption bands in the visible region, confirming the coordination environment.[10]
-
Magnetic Susceptibility: Measurement can confirm the high-spin d⁷ configuration of the Co(II) center.
-
Single-Crystal X-ray Diffraction: Provides definitive structural proof of the coordination geometry and bond lengths.
-
References
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]
- Method for preparing 3-bromo-4-methylpyridine. Google Patents.
-
3-Bromo-4-methylpyridine | C6H6BrN. PubChem. Available at: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. Available at: [Link]
-
Synthesis and Characterization of a New Functionalized Metal-Ligand Complex, [Co(4-brbpy)3]3+. University of Tennessee at Chattanooga. Available at: [Link]
-
Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Available at: [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PMC - NIH. Available at: [Link]
-
Multidentate Pyridyl‐Based Ligands in the Coordination‐Driven Self‐Assembly of Palladium Metallo‐Macrocycles. Sci-Hub. Available at: [Link]
-
Synthesis and Characterization of Novel Organic Ligands with Their Complexes of Platinum, Copper and Uranium. ScholarWorks at WMU. Available at: [Link]
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Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. MDPI. Available at: [Link]
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Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Sci-Hub. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ChemRxiv. Available at: [Link]
-
Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC - NIH. Available at: [Link]
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Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PMC. Available at: [Link]
-
3-Bromo-4-methylpyridine, 96%. Ottokemi. Available at: [Link]
-
Examples of pyridyl borate ligands 1–5, and a sterically demanding... ResearchGate. Available at: [Link]
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Application Note and Detailed Protocols for the Synthetic Use of 3-(Bromomethyl)-4-methylpyridine Hydrobromide
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of 3-(Bromomethyl)-4-methylpyridine hydrobromide. This versatile reagent is a pivotal building block for introducing the 4-methyl-3-pyridylmethyl moiety into a wide array of molecular scaffolds. This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental design, ensuring procedural robustness, and grounding all recommendations in authoritative sources. We will cover critical safety and handling procedures, explore the mechanistic underpinnings of its reactivity, and provide detailed, validated protocols for its application in nucleophilic substitution reactions, a cornerstone of modern drug discovery and development.
Introduction: The Strategic Value of this compound Hydrobromide
This compound hydrobromide is a highly valuable electrophilic reagent in organic synthesis. Its utility lies in the benzylic-like reactivity of the bromomethyl group, which is activated for nucleophilic displacement. The presence of the pyridine ring introduces a basic, polar, and potentially coordinating nitrogen atom, a common pharmacophore in many biologically active molecules. This reagent is instrumental in the synthesis of compounds targeting a range of biological pathways, including phosphodiesterase type 4 (PDE4) inhibitors and ligands for the GABAA receptor.
The hydrobromide salt form enhances the compound's stability and shelf-life, though it necessitates careful consideration of reaction conditions, particularly the choice and stoichiometry of the base used to neutralize the salt and the hydrobromic acid generated during the reaction. This guide will provide the necessary insights to navigate these subtleties effectively.
Critical Safety and Handling Protocols
This compound hydrobromide is a corrosive and hazardous substance that demands strict adherence to safety protocols.[1][2][3] Inhalation, ingestion, or skin contact can lead to severe burns and respiratory irritation.[1][4]
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical safety goggles and a face shield for full protection against splashes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contaminated.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
2.2. Engineering Controls and Handling
-
All manipulations of solid or dissolved this compound hydrobromide must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]
-
Avoid creating dust when handling the solid material.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Wash hands and any exposed skin thoroughly after handling.[1][2][4]
2.3. Storage and Stability
-
Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][4][5]
-
The compound is incompatible with strong oxidizing agents and strong bases.[5]
Understanding the Reactivity: A Mechanistic Perspective
The primary mode of reaction for this compound hydrobromide is nucleophilic substitution, typically proceeding through an SN2 mechanism.[6][7]
Key Reactive Features:
-
Electrophilic Carbon: The carbon atom of the bromomethyl (-CH2Br) group is electron-deficient due to the high electronegativity of the adjacent bromine atom, making it an excellent target for nucleophiles.
-
Leaving Group: The bromide ion (Br-) is an excellent leaving group, facilitating the substitution reaction.
-
Pyridine Nitrogen: In its hydrobromide salt form, the pyridine nitrogen is protonated. For the reaction to proceed, a base is required to neutralize this acidic proton and the HBr that is formed as a byproduct of the substitution. In many cases, an excess of the base is used to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.
The general transformation can be visualized as follows:
Caption: General Nucleophilic Substitution Mechanism.
Detailed Application Protocol: Synthesis of a Pyridylmethyl Ether
This section provides a detailed, step-by-step protocol for the O-alkylation of a phenol, a common and representative application of this compound hydrobromide. This reaction is fundamental in the synthesis of various biologically active compounds.
4.1. Experimental Workflow Overview
Caption: Step-by-step experimental workflow for O-alkylation.
4.2. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound hydrobromide | 188981-22-8 | 268.96 |
| 4-Methoxyphenol | 150-76-5 | 124.14 |
| Potassium Carbonate (K2CO3), anhydrous | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Deionized Water | 7732-18-5 | 18.02 |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 |
4.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).
-
Rationale: Flame-drying the glassware removes adsorbed water, which can quench the activated nucleophile. Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol and neutralize the HBr salt and byproduct. A 3-fold excess ensures the reaction goes to completion.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
Rationale: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture. DMF is a polar aprotic solvent that effectively dissolves the reagents and promotes SN2 reactions.
-
-
Nucleophile Activation: Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Rationale: This step allows for the complete deprotonation of the 4-methoxyphenol to form the more potent potassium 4-methoxyphenoxide nucleophile.
-
-
Electrophile Addition: Add this compound hydrobromide (2.96 g, 11.0 mmol, 1.1 equiv.) to the reaction mixture in one portion.
-
Rationale: A slight excess of the electrophile ensures complete consumption of the limiting phenol starting material.
-
-
Reaction Progression: Heat the reaction mixture to 70 °C using an oil bath. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate. Combine all organic layers.
-
Rationale: The product is extracted into the organic phase (ethyl acetate), while the inorganic salts (KBr, excess K2CO3) and DMF remain in the aqueous phase.
-
-
Washing: Wash the combined organic layers with 100 mL of deionized water, followed by 100 mL of brine (saturated NaCl solution).
-
Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, 3-((4-methoxyphenoxy)methyl)-4-methylpyridine.
4.4. Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | In-situ phenoxide formation is incomplete. | Ensure the use of anhydrous base and solvent. Increase stirring time for deprotonation before adding the electrophile. |
| Insufficient reaction temperature or time. | Increase the temperature moderately (e.g., to 80-90 °C) and/or extend the reaction time. | |
| Multiple Products Observed | Dialkylation of the pyridine nitrogen. | This is less likely with the HBr salt but possible. Use precise stoichiometry and avoid excessively harsh conditions. |
| Competing N-alkylation vs. O-alkylation. | For nucleophiles with multiple reactive sites, consider using protecting groups to ensure regioselectivity. | |
| Starting Material Remains | Reagent is not active. | Check the purity and storage conditions of the this compound hydrobromide. |
| Base is not strong enough or is hydrated. | Use a fresh, anhydrous base. Consider a stronger base like sodium hydride (NaH) if necessary, with appropriate safety precautions. |
Conclusion
This compound hydrobromide is a robust and reliable reagent for the introduction of the 4-methyl-3-pyridylmethyl group. Its successful application hinges on a clear understanding of its reactivity and strict adherence to appropriate handling and reaction protocols. By following the detailed guidelines and explanations provided in this application note, researchers can confidently and safely incorporate this valuable building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities.
References
-
PubChem. 3-(Bromomethyl)pyridine hydrobromide. National Center for Biotechnology Information. [Link]
-
Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
LibreTexts Chemistry. Nucleophilic Substitution Reaction Overview. [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]
Sources
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- 3. 3-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 12707037 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Scale-up Synthesis of 3-(Bromomethyl)-4-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 3-(Bromomethyl)-4-methylpyridine Derivatives
This compound and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. Their significance lies in the versatile reactivity of the bromomethyl group, which serves as a key electrophilic handle for the introduction of the 4-methyl-3-pyridyl moiety into a wide range of molecular scaffolds. This structural motif is found in numerous biologically active compounds, making the reliable and scalable synthesis of these pyridine derivatives a critical aspect of drug discovery and development. This guide provides a detailed examination of the synthetic strategies, scale-up considerations, and analytical protocols for the preparation of this compound, with a focus on safety, efficiency, and reproducibility.
I. Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound primarily involves the selective bromination of the methyl group at the 3-position of 3,4-dimethylpyridine (3,4-lutidine). The most common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent under free-radical conditions.[1][2] An alternative, multi-step approach, analogous to the synthesis of related isomers, offers a pathway that avoids the challenges of selective radical bromination.
The Wohl-Ziegler Reaction: A Deep Dive
The Wohl-Ziegler reaction is a cornerstone of allylic and benzylic bromination.[2] The reaction proceeds via a free-radical chain mechanism, where NBS serves as a source of bromine radicals.[3]
Mechanism of Wohl-Ziegler Bromination:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), or by UV irradiation. This generates initial radicals.
-
Propagation:
-
A bromine radical (Br•) abstracts a hydrogen atom from the benzylic (in this case, pyridylic) methyl group of 3,4-lutidine, forming a resonance-stabilized pyridylic radical and hydrogen bromide (HBr).
-
The newly formed pyridylic radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical.
-
The succinimidyl radical reacts with HBr to regenerate a bromine radical and succinimide, thus propagating the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
It is crucial to maintain a low concentration of bromine and HBr in the reaction mixture to suppress competing ionic reactions, such as electrophilic addition to the pyridine ring. NBS is particularly effective in this regard as it provides a slow and continuous supply of bromine radicals.[3]
Diagram: Wohl-Ziegler Bromination of 3,4-Lutidine
Caption: Wohl-Ziegler reaction workflow.
Alternative Synthetic Route: A Multi-step Approach
An alternative strategy, which offers greater control and may be more amenable to scale-up in certain contexts, involves a multi-step synthesis starting from a different precursor. An analogous synthesis has been successfully employed for the 3-(bromomethyl)-5-methylpyridine isomer, starting from 5-methylnicotinic acid.[4] This approach circumvents the potential for di- or tri-bromination and other side products associated with radical reactions.
A potential analogous route for this compound could start from 4-methylnicotinic acid. This would involve esterification, reduction of the ester to the corresponding alcohol (4-methyl-3-pyridinemethanol), and subsequent conversion of the alcohol to the bromide.
Diagram: Alternative Multi-step Synthesis
Caption: Alternative multi-step synthetic route.
II. Detailed Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Wohl-Ziegler Bromination
This protocol details the synthesis of this compound from 3,4-lutidine using N-bromosuccinimide.
Materials and Equipment:
-
3,4-Lutidine (3,4-dimethylpyridine)[5]
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature control
-
Addition funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
NBS is a corrosive solid and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
AIBN is a flammable solid and can decompose violently if heated.
-
DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
The reaction is exothermic and should be carefully monitored.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 3,4-lutidine (1.0 eq) in dichloromethane.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Recommended Value |
| Starting Material | 3,4-Lutidine |
| Reagents | NBS, AIBN |
| Solvent | Dichloromethane |
| Temperature | Reflux (approx. 40°C) |
| Reaction Time | 4-8 hours |
| Purification | Vacuum Distillation or Column Chromatography |
Protocol 2: Synthesis of 4-Methyl-3-pyridinemethanol (Intermediate for Alternative Route)
This protocol describes the synthesis of a key intermediate for the alternative synthetic pathway.
Materials and Equipment:
-
Methyl 4-methylnicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Reaction vessel with magnetic stirrer and nitrogen inlet
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-methylnicotinate (1.0 eq) in methanol under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution in an ice bath and slowly add sodium borohydride (2.0-3.0 eq) portion-wise.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: The crude 4-methyl-3-pyridinemethanol can be purified by column chromatography or recrystallization.
III. Analytical Methods for Reaction Monitoring and Quality Control
Effective reaction monitoring and product characterization are essential for a successful and reproducible synthesis.[7]
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring the disappearance of starting material and the appearance of the product. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information on the reaction progress, including the identification of intermediates and byproducts.
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most powerful tool for structural elucidation. The formation of the bromomethyl group will be evident by the appearance of a new singlet in the range of 4.5-5.0 ppm.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The carbon of the bromomethyl group will appear in the aliphatic region of the spectrum.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups present in the molecule.
| Analytical Technique | Purpose | Key Observables |
| TLC | Reaction Monitoring | Disappearance of starting material spot, appearance of product spot. |
| GC-MS | Reaction Monitoring & Impurity Profiling | Retention times and mass spectra of components. |
| ¹H NMR | Structural Elucidation | Chemical shifts, integration, and coupling patterns. Singlet for -CH₂Br. |
| ¹³C NMR | Structural Confirmation | Chemical shifts of all carbon atoms. |
| MS | Molecular Weight Determination | Molecular ion peak. |
| FT-IR | Functional Group Analysis | Characteristic absorption bands. |
IV. Scale-up Considerations and Safety
Scaling up the synthesis of this compound derivatives requires careful consideration of several factors to ensure safety and efficiency.
-
Heat Management: The Wohl-Ziegler bromination is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is recommended.
-
Reagent Addition: The portion-wise or slow addition of NBS is recommended to control the reaction rate and temperature.
-
Solvent Selection: While carbon tetrachloride has been traditionally used for Wohl-Ziegler reactions, its toxicity and environmental impact necessitate the use of safer alternatives like dichloromethane or acetonitrile.[1] However, the compatibility of the solvent with NBS at elevated temperatures should be carefully evaluated to avoid hazardous decompositions.[6]
-
Work-up and Purification: On a larger scale, filtration and extraction processes need to be optimized for efficiency and safety. Vacuum distillation is often the preferred method for purification at scale.
V. Conclusion
The synthesis of this compound derivatives is a critical process in the development of new pharmaceuticals and agrochemicals. The Wohl-Ziegler bromination of 3,4-lutidine offers a direct route to the target compound, while a multi-step synthesis provides an alternative with potentially greater control. Successful scale-up of these processes hinges on a thorough understanding of the reaction mechanisms, careful control of reaction parameters, and the implementation of robust analytical and safety protocols. The information presented in this guide provides a solid foundation for researchers and drug development professionals to confidently and safely produce these valuable synthetic intermediates.
VI. References
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. Available at: [Link]
-
Zhang, L. (2015). Method for preparing 3-bromo-4-methylpyridine. CN104945314A. Available at:
-
Brückner, R. (2006). Side-Chain Retention During Lithiation of 4-Picoline and 3,4-Lutidine: Easy Access to Molecular Diversity in Pyridine Series. European Journal of Organic Chemistry, 2006(18), 4213-4222. Available at: [Link]
-
Kalme, Z., et al. (2007). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. Chemistry of Heterocyclic Compounds, 43(5), 662-664. Available at: [Link]
-
Li, J. (2015). Preparation method of 3-amino-4-methylpyridine. CN104356057A. Available at:
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]
-
PubChem. (n.d.). 3,4-Dimethylpyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Gonçalves, T. A., et al. (2023). A Dangerous Bromance. Organic Process Research & Development, 27(10), 1975-1983. Available at: [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Chem-Station International Edition. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. scientificupdate.com [scientificupdate.com]
- 7. hovione.com [hovione.com]
Application Notes and Protocols: Analytical Methods for Monitoring Reactions of 3-(Bromomethyl)-4-methylpyridine
Abstract: This document provides a comprehensive guide to the analytical methodologies essential for monitoring chemical reactions involving 3-(Bromomethyl)-4-methylpyridine. Designed for researchers, scientists, and professionals in drug development, these notes detail field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on providing robust, self-validating systems for tracking reaction progress, quantifying components, and identifying impurities, thereby ensuring process control and product quality.
Introduction: The Analytical Imperative
This compound is a critical heterocyclic building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions to form carbon-carbon and carbon-heteroatom bonds.[1] Precise monitoring of these reactions is paramount. It allows for real-time assessment of reactant consumption, product formation, and the emergence of side products, which is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final active pharmaceutical ingredient (API).
This guide explains the causality behind experimental choices, offering not just protocols, but a framework for analytical problem-solving.
Analyte Characteristics & Reactivity Profile
Before selecting an analytical method, understanding the analyte is key. This compound is structurally analogous to a benzyl halide, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 199-200 °C (decomposes) | [2][4] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol) | [4] |
Core Reactivity and Potential Impurities:
The primary reaction is nucleophilic substitution (Sɴ2). However, several side reactions can occur, leading to a complex reaction mixture requiring robust analytical separation.
-
Desired Reaction: Nucleophilic substitution at the bromomethyl carbon.
-
Side Reaction 1: Hydrolysis: Reaction with trace water to form (4-methylpyridin-3-yl)methanol.
-
Side Reaction 2: Quaternization: The pyridine nitrogen can act as a nucleophile, leading to self-reaction or reaction with the starting material to form a pyridinium salt, especially under forcing conditions or with hindered nucleophiles.
-
Side Reaction 3: Over-alkylation: If the nucleophile has multiple reactive sites, di- or poly-alkylation can occur.
The ability to separate and quantify the starting material, desired product, and these potential impurities is the primary goal of the following analytical methods.
Chromatographic Methods for Reaction Monitoring
Chromatography is the cornerstone for monitoring these reactions, offering the high resolving power needed to separate structurally similar compounds within a complex matrix.
3.1. High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for this application due to its high resolution, quantitative accuracy, and applicability to a wide range of compounds without the need for volatilization. For a molecule like this compound and its likely products, reverse-phase HPLC is the logical starting point. The polarity of the analyte and its products can be readily exploited on a nonpolar stationary phase (like C18) with a polar mobile phase. UV detection is ideal, as the pyridine ring is a strong chromophore.
Protocol: Reverse-Phase HPLC for Reaction Monitoring
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting it in a known volume (e.g., 10 mL) of the initial mobile phase composition. This prevents further reaction post-sampling. c. The target concentration should be approximately 0.1-1 mg/mL, depending on detector sensitivity. d. Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
Chromatographic Conditions:
-
Rationale: A C18 column provides excellent hydrophobic retention for the aromatic pyridine ring. A gradient of acetonitrile and water allows for the elution of compounds with a range of polarities, from the relatively nonpolar starting material to potentially more polar hydrolysis byproducts. A buffer like ammonium acetate is used to maintain a consistent pH, which is crucial for the peak shape of the basic pyridine moiety.
-
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 10mM Ammonium Acetate in Water, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
System Validation: This protocol must be validated according to ICH Q2(R1) guidelines.[5][6][7] Key parameters include:
-
Specificity: Injecting the starting material, product standard (if available), and a blank to ensure no interfering peaks are present at the retention times of interest.
-
Linearity: Prepare a series of at least 5 standard concentrations of the starting material to establish a linear relationship between concentration and peak area.
-
Accuracy & Precision: Determined by replicate injections of known standards.
-
Workflow for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
3.2. Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Expertise & Experience: GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, this compound is a benzylic bromide analogue and may be thermally labile.[8][9][10] The primary challenge is preventing degradation in the hot GC inlet, which can lead to inaccurate quantification and the appearance of artifact peaks. Therefore, optimizing inlet temperature and using a robust column are critical. Coupling GC with a Mass Spectrometer (MS) provides an orthogonal detection method, offering mass information that is invaluable for confirming the identity of known peaks and tentatively identifying unknown impurities.
Protocol: GC-MS for Reaction Monitoring and Impurity ID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.
-
Sample Preparation: a. Withdraw an aliquot (e.g., 50 µL) from the reaction. b. Dilute significantly with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 50-100 µg/mL. c. If the product is non-volatile, derivatization (e.g., silylation) may be necessary, though this adds complexity to the reaction monitoring.[10]
-
Chromatographic Conditions:
-
Rationale: A low-polarity column like a DB-5ms is a versatile choice for a wide range of analytes. A key parameter is the injector temperature, which should be kept as low as possible (e.g., 200-220 °C) to minimize on-column degradation. A temperature ramp program allows for the separation of compounds with different boiling points.
-
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 220 °C (Optimization is critical) |
| Oven Program | Initial 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 250 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
-
Data Interpretation: The total ion chromatogram (TIC) will show the separation of components. The mass spectrum of each peak can be used for identification. The starting material will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio).
Spectroscopic Methods
While chromatography separates components for individual analysis, spectroscopy can often analyze the mixture as a whole, providing a rapid snapshot of the reaction's progress.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy is an exceptionally powerful tool for in-situ reaction monitoring.[11] It provides direct structural information and can be made quantitative. The key is to identify unique, well-resolved signals for the starting material and product that can be integrated and compared over time. For reactions of this compound, the methylene protons (-CH₂Br) of the starting material are an ideal diagnostic signal.
Protocol: ¹H NMR for Real-Time Reaction Monitoring
-
Instrumentation: An NMR spectrometer (benchtop or high-field).
-
Sample Preparation: a. In an NMR tube, dissolve the limiting reagent in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction chemistry. b. Add an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration. The internal standard must be inert to the reaction conditions and have signals that do not overlap with reactant or product signals. c. Acquire an initial spectrum (t=0). d. Add the excess reagent to initiate the reaction and begin acquiring spectra at regular time intervals.
-
Data Acquisition & Analysis:
-
Diagnostic Signals:
-
Starting Material: Monitor the disappearance of the singlet corresponding to the -CH₂ Br protons (typically ~4.5-4.7 ppm).
-
Product: Monitor the appearance of a new signal for the methylene protons adjacent to the nucleophile (e.g., -CH₂ -Nu). The chemical shift of this new peak will be highly dependent on the nature of the nucleophile.[12]
-
-
Quantification: The conversion can be calculated by comparing the integral of the product's methylene peak to the integral of the internal standard.
-
Conversion (%) = [(Integral_Product / N_Product) / (Integral_Std / N_Std)] * (Moles_Std / Moles_Initial_SM) * 100
-
Where N is the number of protons for the integrated signal.
-
-
General Reaction Monitoring Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3-Bromo-4-methylpyridine 96 3430-22-6 [sigmaaldrich.com]
- 3. 3-Bromo-4-methylpyridine Supplier China | High Quality CAS 3430-25-1 | Specifications, Safety, Price, Applications [pipzine-chem.com]
- 4. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [scholarworks.indianapolis.iu.edu]
- 11. azom.com [azom.com]
- 12. rsc.org [rsc.org]
Application Note: High-Throughput Mass Spectrometry Analysis of 3-(Bromomethyl)-4-methylpyridine and its Derivatives for Drug Discovery and Development
Introduction
3-(Bromomethyl)-4-methylpyridine is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its derivatives have shown promise in various therapeutic areas, making the ability to rapidly and accurately analyze these compounds essential for accelerating drug discovery and development pipelines. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled speed, sensitivity, and specificity for the characterization and quantification of these molecules in complex biological and chemical matrices.
This comprehensive guide provides detailed protocols and expert insights into the mass spectrometry analysis of compounds derived from this compound. We will delve into the principles of their ionization and fragmentation, offer robust methodologies for sample preparation and LC-MS/MS analysis, and provide a framework for data interpretation, empowering researchers, scientists, and drug development professionals to generate high-quality, reproducible data.
Part 1: Foundational Principles of Mass Spectrometric Analysis
A thorough understanding of the ionization and fragmentation behavior of this compound derivatives is paramount for developing robust analytical methods.
Ionization Characteristics
The pyridine nitrogen in these compounds is basic and readily protonated, making electrospray ionization (ESI) in positive ion mode the preferred method for generating [M+H]⁺ ions. The efficiency of protonation can be enhanced by acidifying the mobile phase, typically with 0.1% formic acid, which stabilizes the analyte in its protonated form in the gas phase.
Predicted Fragmentation Pathways
The primary fragmentation events anticipated for the [M+H]⁺ ion of this compound (m/z 185.9/187.9) upon collision-induced dissociation (CID) are:
-
Loss of a Bromine Radical (•Br): This is a common fragmentation pathway for brominated compounds, leading to the formation of a stable pyridinium methyl cation at m/z 107.
-
Neutral Loss of HBr: The elimination of hydrogen bromide would result in a fragment at m/z 106.
-
Benzylic Cleavage: Cleavage of the C-Br bond to lose the bromomethyl group is another possibility, though the loss of a bromine radical is generally more favored.
-
Pyridine Ring Fragmentation: Pyridine rings are known to fragment via the loss of hydrogen cyanide (HCN).[2][5] This could occur from the m/z 107 fragment, leading to a smaller fragment ion.
These predicted fragmentation pathways provide a solid foundation for developing a selective and sensitive Multiple Reaction Monitoring (MRM) method for quantitative analysis.
Part 2: Experimental Protocols and Methodologies
Protocol 1: Sample Preparation for Quantitative Bioanalysis
Effective sample preparation is crucial for removing matrix interferences and ensuring the accuracy and reproducibility of the analysis. For the analysis of this compound derivatives in biological matrices such as plasma, a protein precipitation protocol is often sufficient and provides good recovery for many small molecules.
Objective: To extract a this compound derivative from a plasma sample for LC-MS/MS analysis.
Materials:
-
Plasma sample containing the analyte of interest
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
-
HPLC vials with inserts
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the IS solution to the plasma sample. The IS helps to correct for variability in extraction and instrument response.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of ACN to plasma is a common starting point for efficient protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully pipette the clear supernatant into a clean HPLC vial with an insert. Be cautious not to disturb the protein pellet.
-
Evaporation (Optional): If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Caption: Workflow for protein precipitation-based sample preparation.
Protocol 2: LC-MS/MS Method for Separation and Detection
This protocol outlines a general-purpose LC-MS/MS method that can be adapted for various derivatives of this compound.
Instrumentation:
-
HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II)[6]
-
Triple quadrupole mass spectrometer with an ESI source (e.g., Agilent 6490)[6]
LC Parameters:
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column providing good retention and separation for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic solvent for eluting the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 5 min | A typical gradient for screening and analyzing small molecules. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A typical injection volume to avoid overloading the column. |
MS/MS Parameters:
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | To generate [M+H]⁺ ions. |
| Gas Temp. | 300°C | To aid in desolvation. |
| Gas Flow | 10 L/min | To assist in nebulization and desolvation. |
| Nebulizer | 45 psi | To create a fine spray of droplets. |
| Sheath Gas Temp. | 350°C | To further aid in desolvation. |
| Sheath Gas Flow | 11 L/min | To focus the ion stream into the mass spectrometer. |
| Capillary Voltage | 3500 V | To create a potential difference for ion formation. |
| Scan Type | MRM | For selective and sensitive quantification. |
MRM Transitions:
The optimal MRM transitions should be determined by infusing a standard solution of the analyte and its derivatives into the mass spectrometer and performing a product ion scan of the precursor [M+H]⁺ ion. Based on our predicted fragmentation, the following transitions would be a good starting point for method development for this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 185.9 / 187.9 | 107.1 | 20 (Optimize) |
| This compound | 185.9 / 187.9 | 106.1 | 25 (Optimize) |
Caption: Overview of the LC-MS/MS analytical workflow.
Part 3: Data Interpretation and Quantitative Analysis
Interpreting Mass Spectra
The mass spectrum of a compound derived from this compound will exhibit several key features:
-
Isotopic Pattern: The presence of a bromine atom will result in two peaks for the molecular ion ([M+H]⁺ and [M+H+2]⁺) and any bromine-containing fragments, with a relative intensity ratio of approximately 1:1.[3][4]
-
Characteristic Fragments: Look for the predicted fragments, such as the loss of a bromine radical (m/z 107 for the parent compound) and the pyridine ring fragment.
-
Metabolite Identification: For drug metabolism studies, look for common metabolic transformations such as oxidation (+16 Da), hydroxylation (+16 Da), glucuronidation (+176 Da), and sulfation (+80 Da) on the parent molecule.[7]
Table of Predicted m/z Values for this compound:
| Ion | Formula | Predicted m/z | Notes |
| [M+H]⁺ | [C₇H₉N⁷⁹Br]⁺ | 185.9 | Precursor Ion |
| [M+H+2]⁺ | [C₇H₉N⁸¹Br]⁺ | 187.9 | Isotopic Precursor Ion |
| [M+H - •Br]⁺ | [C₇H₉N]⁺ | 107.1 | Loss of Bromine Radical |
| [M+H - HBr]⁺ | [C₇H₈N]⁺ | 106.1 | Neutral Loss of HBr |
Protocol 3: Quantitative Analysis Workflow
For quantitative studies, such as pharmacokinetics or dose-response assays, a calibration curve is constructed using known concentrations of the analyte.
Procedure:
-
Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of the analyte and a constant concentration of the IS into a blank matrix (e.g., plasma from an untreated animal).
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
-
Sample Analysis: Extract the calibration standards, QC samples, and unknown samples using the protocol described above.
-
LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method.
-
Data Processing: Integrate the peak areas for the analyte and the IS in each sample.
-
Calibration Curve Construction: Calculate the peak area ratio (analyte peak area / IS peak area) for each calibration standard. Plot the peak area ratio against the known concentration of the analyte. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve.
-
Quantification of Unknowns: Use the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.
Conclusion
The methodologies and insights provided in this application note offer a robust framework for the mass spectrometric analysis of compounds derived from this compound. By understanding the fundamental principles of ionization and fragmentation, and by implementing validated protocols for sample preparation and LC-MS/MS analysis, researchers can confidently and accurately characterize and quantify these important pharmaceutical building blocks and their derivatives. This will ultimately accelerate the pace of drug discovery and development, bringing novel therapeutics to patients faster.
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
-
Prepping Small Molecules for Mass Spec | Biocompare.com. Biocompare. [Link]
-
Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. [Link]
-
Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. [Link]
-
Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. [Link]
- Method for preparing 3-bromo-4-methylpyridine.
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]
-
CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]
-
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCR. [Link]
-
Mass chart Fragmentation. SlideShare. [Link]
-
Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. PubMed. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
Synthesis and characterization of 3-methylthiophene bromides. ResearchGate. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]
-
4-Bromo-3-methylpyridine | CAS#:10168-00-0. Chemsrc. [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]
-
3-methylpyridine. MassBank. [Link]
-
The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites in Biological Fluids. Waters Corporation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. savemyexams.com [savemyexams.com]
- 5. Mass chart Fragmentation | PDF [slideshare.net]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
Troubleshooting & Optimization
Stability of 3-(Bromomethyl)-4-methylpyridine under acidic conditions
Welcome to the technical support center for 3-(Bromomethyl)-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this compound, with a particular focus on its behavior under acidic conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Introduction: The Chemistry of this compound
This compound is a valuable building block in organic synthesis, prized for its reactive benzylic bromide moiety. This functionality allows for the facile introduction of the 4-methyl-3-pyridyl group into a target molecule. However, the inherent reactivity of the bromomethyl group, coupled with the basicity of the pyridine nitrogen, presents unique challenges, especially when working in acidic media. Understanding the interplay between these features is critical for successful and reproducible synthetic outcomes.
Under acidic conditions, the pyridine nitrogen is protonated to form a pyridinium salt. This protonation has a significant electronic effect on the molecule, influencing the stability of the benzylic C-Br bond and its susceptibility to nucleophilic attack. This guide will delve into the practical implications of these chemical principles.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the use of this compound in acidic environments.
Problem 1: Low Yield or No Desired Product Formation in an Acid-Catalyzed Reaction
Question: I am attempting to use this compound as an electrophile in a reaction under acidic conditions (e.g., pH 2-4), but I am observing low yields of my desired product and the appearance of unfamiliar spots on my TLC plate. What could be the cause?
Answer:
This is a common issue that often points to the degradation of your starting material or the formation of undesired byproducts. The primary suspect in an aqueous acidic medium is hydrolysis of the bromomethyl group.
Causality Explained:
While the protonation of the pyridine nitrogen withdraws electron density from the ring and is expected to destabilize a benzylic carbocation intermediate (slowing down an SN1-type hydrolysis), the compound can still undergo an SN2-type nucleophilic substitution by water. The presence of other nucleophiles in your reaction mixture can also lead to side reactions.
Troubleshooting Steps:
-
Confirm Starting Material Integrity: Before troubleshooting your reaction, verify the purity of your this compound, especially if it has been stored for a long time. It can degrade if exposed to moisture.
-
Solvent Selection: If your reaction conditions permit, consider switching to a non-aqueous, aprotic solvent to minimize hydrolysis. If an aqueous system is necessary, use the minimum amount of water required.
-
pH Control: While your reaction may require acidic catalysis, ensure the pH is not lower than necessary. A higher concentration of H+ does not necessarily improve the stability of the protonated form and may accelerate hydrolysis if water is the primary nucleophile.
-
Temperature Management: Keep the reaction temperature as low as feasible. Higher temperatures will increase the rate of competing hydrolysis and other side reactions.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS from the beginning to track the consumption of your starting material and the appearance of byproducts. A common byproduct of hydrolysis is 3-(Hydroxymethyl)-4-methylpyridine.
Experimental Protocol: Monitoring for Hydrolysis Byproduct
-
Sample Preparation: Withdraw a small aliquot of your reaction mixture at regular intervals. Quench with a mild base (e.g., saturated NaHCO3 solution) and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Analysis: Spot the extracted sample alongside your starting material and a standard of 3-(Hydroxymethyl)-4-methylpyridine (if available) on a silica gel TLC plate.
-
LC-MS Analysis: For more definitive identification, analyze the quenched and extracted sample by LC-MS to look for the mass corresponding to the hydrolyzed product.
Problem 2: Inconsistent Reaction Rates or Stalled Reactions
Question: My reaction using this compound in an acidic buffer is showing inconsistent rates, and sometimes appears to stall. Why might this be happening?
Answer:
Inconsistent reaction rates can be frustrating and often point to issues with the stability of the reagent in its salt form or unintended interactions with your reaction components.
Causality Explained:
This compound is often supplied and can be stored as its hydrobromide or hydrochloride salt.[1] The free base is less stable over the long term. If you are using the free base in an acidic medium, the initial protonation is an equilibrium. Any factor that shifts this equilibrium can affect the concentration of the reactive species.
Troubleshooting Steps:
-
Use the Salt Form: If possible, start with the hydrobromide or hydrochloride salt of this compound. This pre-protonated form can lead to more consistent results in acidic media. The presence of these salts indicates a degree of stability in their protonated form.
-
Buffer Choice: Be mindful of the components of your buffer. Some buffer anions (e.g., acetate, phosphate) can act as nucleophiles and compete with your desired nucleophile, leading to the formation of undesired esters or other adducts. Consider using a non-nucleophilic buffer system if possible.
-
Moisture Control: Even when using a non-aqueous solvent, ensure that all reagents and glassware are scrupulously dry. Trace amounts of water can be sufficient to cause slow degradation over the course of a long reaction.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It is best stored as its hydrobromide or hydrochloride salt in a tightly sealed container in a cool, dark, and dry place.[2] The free base is more prone to degradation and should be used relatively quickly after preparation or purification. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: Is this compound stable in strong acids like concentrated HCl or H₂SO₄?
A2: While the protonated form is relatively stable, using concentrated strong acids is generally not recommended. These conditions can promote charring and other decomposition pathways. If strong acidity is required, reactions should be conducted at low temperatures with careful monitoring.
Q3: What is the expected primary degradation pathway in an aqueous acidic solution?
A3: The most likely degradation pathway is hydrolysis of the bromomethyl group to a hydroxymethyl group, proceeding through an SN2 mechanism with water acting as the nucleophile. The protonated pyridine ring discourages the formation of a carbocation, making an SN1 pathway less favorable.
Caption: Proposed SN2 hydrolysis pathway in acidic media.
Q4: Can I use a protic solvent other than water, such as an alcohol, under acidic conditions?
A4: Yes, but be aware that the alcohol can act as a nucleophile, leading to solvolysis and the formation of an ether byproduct (e.g., 3-(methoxymethyl)-4-methylpyridine if methanol is used). The rate of this solvolysis will depend on the nucleophilicity of the alcohol and the reaction conditions.
Q5: Are there any protecting groups I can use for the bromomethyl functionality if I need to perform reactions on other parts of the molecule under acidic conditions?
A5: Protecting a benzylic bromide is not a common strategy due to its inherent reactivity. It is generally more practical to introduce the bromomethyl group at a later stage in the synthesis. If protection is unavoidable, one might consider converting it to a more stable functional group (e.g., an alcohol or a thioether) that can be later re-converted to the bromide, but this adds steps to the synthesis.
Data Summary
| Condition | Expected Stability | Primary Concern(s) | Mitigation Strategy |
| Aqueous Acid (pH 2-5) | Moderate | Hydrolysis to the corresponding alcohol. | Use lowest possible temperature; minimize reaction time; use of co-solvents. |
| Anhydrous Acidic Media | Good | Reaction with nucleophilic counter-ions. | Use non-nucleophilic acids (e.g., MsOH with a non-nucleophilic salt). |
| Strong Concentrated Acid | Poor to Moderate | Potential for charring and decomposition. | Use only if necessary, at low temperatures, and for short durations. |
| Neutral Aqueous Media | Moderate | Slow hydrolysis. | Store as a hydrohalide salt; use in anhydrous solvents where possible. |
| Basic Conditions | Poor | Rapid reaction with bases. | Avoid basic conditions unless intended for reaction. |
Conclusion
This compound is a versatile reagent that can be effectively used in acidic conditions, provided that potential degradation pathways are understood and controlled. The key to success lies in recognizing that the protonated pyridinium form, while electronically deactivating towards SN1 reactions, does not render the benzylic carbon immune to SN2 attack by water or other nucleophiles. By carefully selecting solvents, controlling temperature and pH, and considering the use of the more stable hydrohalide salt form, researchers can minimize side reactions and achieve their desired synthetic outcomes.
References
-
Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. [Link]
- Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. [Link]
Sources
Technical Support Center: 3-(Bromomethyl)-4-methylpyridine hydrobromide
A Senior Application Scientist's Guide to Storage, Handling, and Troubleshooting
A Note from Your Senior Application Scientist
Welcome, researchers. This guide is designed to provide you with advanced technical support for handling 3-(Bromomethyl)-4-methylpyridine hydrobromide. It is critical to understand that this specific isomer is a highly reactive and potentially unstable research chemical for which extensive public data is limited. Therefore, this document is built upon a foundation of established chemical principles for benzylic halides, pyridinium salts, and safety data from closely related structural isomers. My objective is to provide you with a robust framework for making informed, safety-conscious decisions during your experiments. Always treat this compound with the highest degree of caution.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrobromide and what makes it so reactive?
Answer: This compound is a heterocyclic organic salt. Its high reactivity stems from the "benzylic-like" position of the bromine atom. The bromomethyl group (-CH₂Br) is attached to a pyridine ring, which acts similarly to a benzene ring in stabilizing a positive charge (carbocation) that can form as the bromide ion leaves. This makes the bromide an excellent leaving group for nucleophilic substitution (Sₙ1 and Sₙ2) reactions.[1] The hydrobromide salt form means the pyridine nitrogen is protonated, making the compound a solid and increasing its acidity.
Here is a diagram illustrating the key reactive sites:
Caption: Key reactive sites of the molecule.
Q2: What are the primary hazards associated with this compound?
Answer: Based on data for the closely related isomer, 4-(Bromomethyl)-3-methylpyridine hydrobromide, and the parent compound, 3-(Bromomethyl)pyridine hydrobromide, the primary hazards are severe corrosivity and irritation.[2]
-
H335: May cause respiratory irritation. [2]
-
H302: Harmful if swallowed. [2] It is also a lachrymator (an agent that irritates the eyes and causes tears). All handling must be performed in a certified chemical fume hood while wearing extensive Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).
Q3: My new bottle of the compound is off-white, but my old one is yellow/brown. What happened and can I still use it?
Answer: The color change is a classic indicator of degradation. As a highly reactive alkylating agent, the compound is susceptible to decomposition, especially when exposed to trace amounts of moisture, light, or heat. The yellow or brown color likely indicates the formation of various oligomeric or polymeric byproducts.
Using degraded material is a significant risk to your experiment. It introduces impurities and lowers the concentration of the active reagent, which can lead to failed reactions, low yields, and difficult purification. It is strongly recommended to use only material that is white to off-white. If your material has significantly changed color, you should procure a new batch.
Q4: What are the ideal storage conditions to maximize shelf-life?
Answer: To minimize degradation, you must protect the compound from atmospheric moisture, heat, and light. Based on supplier data for its isomer, the recommended storage is under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C) .[2] The container must be tightly sealed. Pyridinium salts are known to be hygroscopic, meaning they readily absorb water from the air.[4]
Troubleshooting Guide
Problem: My reaction yield is very low or the reaction failed entirely.
This is a common issue when working with reactive alkylating agents. The flowchart below outlines a systematic approach to troubleshooting.
Caption: Workflow for troubleshooting a failed reaction.
Problem: The compound will not fully dissolve in my reaction solvent.
-
Plausible Cause 1: Incorrect Solvent Choice. This is a salt and requires a polar solvent. It is expected to have good solubility in polar aprotic solvents like DMF, DMSO, and acetonitrile, and some solubility in alcohols like isopropanol. It will have very poor solubility in non-polar solvents like hexanes or toluene.
-
Plausible Cause 2: Degradation. If the material has started to polymerize, the resulting byproducts may be insoluble.
-
Solution: First, ensure you are using an appropriate polar solvent. Gentle warming may help, but be cautious as heat can accelerate degradation. If insolubility persists even in a solvent like DMF, it is a strong indicator of degradation, and the material should not be used.
Quantitative Data & Handling Summary
The following table summarizes key parameters for this compound hydrobromide, inferred from its closest structural analogs.
| Parameter | Recommended Value/Procedure | Rationale & Source |
| CAS Number | Not Assigned | The specific isomer requested is not widely cataloged. The parent is 4916-55-6 and an isomer is 2201551-69-9.[2][5] |
| Molecular Weight | ~266.96 g/mol | Based on the molecular formula C₇H₉Br₂N.[2] |
| Appearance | White to off-white crystalline solid | Standard for pure pyridinium halide salts. |
| Storage Temp. | 2–8 °C | Minimizes thermal decomposition.[2] |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents moisture absorption (hygroscopic) and potential oxidation.[2][4] |
| Primary Hazard | GHS05: Corrosive | Causes severe skin and eye burns (H314).[2][3] |
| Incompatibilities | Strong bases, strong oxidizing agents, water/moisture, nucleophiles | Reacts with bases and nucleophiles; moisture causes hydrolysis/degradation. |
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step method for safely preparing a stock solution of this compound hydrobromide for use in a typical nucleophilic substitution reaction.
Objective: To prepare a 0.5 M stock solution in anhydrous N,N-Dimethylformamide (DMF).
Materials:
-
This compound hydrobromide (new bottle, white solid)
-
Anhydrous DMF (from a sealed bottle or freshly dried)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware: Volumetric flask with a rubber septum, syringe, needles
-
Analytical balance
Methodology:
-
Preparation of Glassware:
-
Place the volumetric flask and a magnetic stir bar in a laboratory oven at 120°C for at least 4 hours to ensure they are completely dry.
-
Transfer the flask to a desiccator to cool to room temperature under vacuum.
-
-
Inert Atmosphere Purge:
-
Once cool, immediately cap the flask with a rubber septum.
-
Using a needle connected to an inert gas line and a second needle as an outlet, purge the flask with dry argon or nitrogen for 10-15 minutes.
-
-
Weighing the Reagent:
-
Work inside a chemical fume hood. Don all required PPE (goggles, face shield, lab coat, gloves).
-
Quickly weigh the required amount of this compound hydrobromide onto weighing paper. For a 10 mL solution of 0.5 M, you would need: 0.010 L * 0.5 mol/L * 266.96 g/mol = 1.335 g.
-
Minimize the time the compound is exposed to the atmosphere.
-
-
Dissolution:
-
Briefly remove the septum, add the weighed solid to the flask, add the stir bar, and immediately re-seal the flask.
-
Re-establish the inert atmosphere by purging for another 5 minutes.
-
Using a dry syringe, transfer the required volume of anhydrous DMF (e.g., 8 mL to start) into the flask through the septum.
-
Place the flask on a magnetic stir plate and stir until all the solid has dissolved.
-
Once dissolved, carefully add anhydrous DMF via syringe until the solution reaches the calibration mark on the volumetric flask.
-
-
Storage of the Solution:
-
Wrap the flask in aluminum foil to protect it from light.
-
Store the sealed flask at 2-8°C. For best results, use the solution within 24-48 hours. A color change in the solution indicates degradation.
-
References
-
PubChem. Compound Summary for CID 12707037, 3-(Bromomethyl)pyridine hydrobromide. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 817630, 3-Bromo-4-methylpyridine. National Center for Biotechnology Information. [Link]
-
ChemSrc. Product Page for 3-(Bromomethyl)pyridine hydrobromide, CAS 4916-55-6. [Link]
-
Keller, R. (2018). Answer to "Is it possible to boil off HCl from pyridinium chloride salts?". ResearchGate. [Link]
- Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
- Di Rella, M. (1973). Process for preparing pyridine n-oxide carbanion salts and derivatives thereof.
- Google Patents. Method for preparing 3-bromo-4-methylpyridine. CN104945314A.
- Constantinescu, T., et al. (2020). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI.
- National Testing Agency. (2023). Syllabus for Chemistry (SCQP08).
-
PubChem. Compound Summary for CID 2734720, 2-(Bromomethyl)pyridine hydrobromide. National Center for Biotechnology Information. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2201551-69-9|4-(Bromomethyl)-3-methylpyridine hydrobromide|BLD Pharm [bldpharm.com]
- 3. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 12707037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of 3-(Bromomethyl)-4-methylpyridine
Welcome to the technical support center for handling 3-(bromomethyl)-4-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but highly reactive building block. This guide provides in-depth troubleshooting advice and detailed protocols to mitigate the common challenge of self-alkylation, ensuring the success and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is self-alkylation and why is it a problem with this compound?
A1: Self-alkylation is an undesired side reaction where one molecule of this compound reacts with another. The nucleophilic nitrogen atom of one pyridine ring attacks the electrophilic benzylic bromide of another molecule. This process, a type of Menschutkin reaction, leads to the formation of pyridinium oligomers or polymers.[1] This side reaction consumes your starting material, complicates purification, and significantly lowers the yield of your desired product. The high reactivity is due to the combination of a basic pyridine nitrogen and a labile benzylic bromide.
Q2: I've observed a sticky, insoluble material forming in my reaction or during storage. Is this due to self-alkylation?
A2: Yes, this is a classic sign of self-alkylation. The resulting pyridinium polymers are often insoluble in common organic solvents and can appear as oils, gums, or amorphous solids. If you observe this, it is a strong indication that the freebase form of this compound is not stable under your current storage or reaction conditions.
Q3: What are the primary strategies to prevent self-alkylation?
A3: There are four main strategies to circumvent this issue:
-
Protonation: Storing and using the compound as its hydrobromide salt renders the pyridine nitrogen non-nucleophilic.
-
Nitrogen Protection: Temporarily masking the pyridine nitrogen as an N-oxide or a borane complex prevents it from participating in side reactions.
-
Reaction Condition Optimization: Utilizing dilute solutions, low temperatures, and non-polar solvents can disfavor the bimolecular self-alkylation reaction.
-
In-situ Generation: Preparing this compound from a stable precursor like 3-(hydroxymethyl)-4-methylpyridine and using it immediately in the same pot without isolation.
Q4: Which preventative strategy is best for my experiment?
A4: The optimal strategy depends on the specific downstream application.
-
For reactions where the product can be easily isolated from a salt, starting with the hydrobromide salt is the most straightforward approach.
-
If your subsequent reaction conditions are incompatible with an acidic environment, a protection/deprotection strategy using an N-oxide or a borane complex is advisable. Borane protection is particularly useful as it is stable and can be removed under acidic conditions.[2][3]
-
In-situ generation is an excellent choice for reactions where the immediate consumption of the brominated species is desired, minimizing its decomposition or side reactions.
Troubleshooting Guides & Protocols
Guide 1: Storage and Handling as the Hydrobromide Salt
The most direct method to prevent self-alkylation is to protonate the pyridine nitrogen, effectively deactivating its nucleophilicity. Storing and handling the compound as its hydrobromide salt is a robust solution.[4]
Underlying Principle: The lone pair of electrons on the pyridine nitrogen is engaged by a proton, forming a pyridinium salt. This positively charged species is no longer nucleophilic and cannot initiate the self-alkylation cascade.
Diagram: The Mechanism of Self-Alkylation
Caption: Self-alkylation leading to polymerization.
Protocol: Neutralization of the Hydrobromide Salt for Reaction
-
Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend the this compound hydrobromide (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cooling: Cool the suspension to 0 °C using an ice bath. This minimizes potential side reactions upon basification.
-
Neutralization: Add a non-nucleophilic base, such as triethylamine (1.1 eq.) or diisopropylethylamine (1.1 eq.), dropwise to the stirred suspension. Alternatively, a carefully controlled aqueous wash with a mild base like sodium bicarbonate can be used, followed by immediate extraction and drying of the organic layer.
-
Immediate Use: The resulting solution of the freebase is unstable and should be used immediately in the subsequent reaction step.
Troubleshooting:
| Issue Encountered | Probable Cause | Recommended Solution |
| Low yield of desired product | Incomplete neutralization of the hydrobromide salt. | Ensure the complete dissolution of the salt after base addition. Use a slight excess of a non-nucleophilic base. |
| Formation of polymeric byproduct | The freebase was not used immediately after neutralization. | Prepare the freebase solution just before it is needed in your reaction sequence. |
| Side reactions with the neutralizing agent | The base used is nucleophilic and reacts with the bromomethyl group. | Use a sterically hindered, non-nucleophilic base like diisopropylethylamine. |
Guide 2: Nitrogen Protection Strategy 1: Pyridine N-Oxide
Formation of the pyridine N-oxide is a common strategy to deactivate the pyridine ring towards electrophiles and reduce the nucleophilicity of the nitrogen.
Underlying Principle: The lone pair of the nitrogen atom is oxidized to form an N-O bond. This modification withdraws electron density from the ring and sterically hinders the nitrogen, preventing it from acting as a nucleophile. The N-oxide can be readily deoxygenated later in the synthesis.[5]
Diagram: N-Oxide Protection Strategy
Caption: N-Oxide protection workflow.
Protocol: N-Oxidation and Deoxygenation
-
Step 1: N-Oxidation
-
Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up typically involves washing with an aqueous solution of sodium bicarbonate and sodium thiosulfate to remove excess oxidant and the resulting benzoic acid.
-
Purify by column chromatography or recrystallization to obtain the stable N-oxide.
-
-
Step 2: Deoxygenation (Post-reaction)
-
After performing the desired reaction on the bromomethyl group of the N-oxide, dissolve the product in a solvent like chloroform or acetonitrile.
-
Add a deoxygenating agent such as phosphorus trichloride (PCl₃) at 0 °C or triphenylphosphine (PPh₃) at elevated temperatures.[5][6]
-
Stir until the reaction is complete.
-
Quench the reaction carefully (e.g., with water for PCl₃) and work up accordingly.
-
Purify to obtain the final deoxygenated product.
-
Troubleshooting:
| Issue Encountered | Probable Cause | Recommended Solution |
| Low yield of N-oxide | Incomplete reaction or decomposition. | Use a slight excess of m-CPBA and ensure the reaction goes to completion. Avoid high temperatures. |
| Chlorination during deoxygenation | Using POCl₃ instead of PCl₃. | Ensure you are using phosphorus trichloride (PCl₃) for simple deoxygenation. POCl₃ can lead to chlorination of the pyridine ring.[6] |
| Difficulty in removing triphenylphosphine oxide | This byproduct of PPh₃ deoxygenation can be tricky to remove. | Optimize chromatographic conditions or consider using PCl₃ if the substrate is compatible. |
Guide 3: Nitrogen Protection Strategy 2: Pyridine-Borane Complex
Forming a borane complex with the pyridine nitrogen is another effective way to temporarily render it non-nucleophilic.
Underlying Principle: The lone pair of the nitrogen atom forms a dative bond with the empty p-orbital of boron in a borane source (e.g., BH₃•THF or BH₃•SMe₂). This complexation sterically shields the nitrogen and removes its nucleophilic character. The borane group can be removed under acidic conditions.[2][3]
Protocol: Borane Protection and Deprotection
-
Step 1: Borane Complex Formation
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like THF.
-
Cool the solution to 0 °C under an inert atmosphere.
-
Slowly add a solution of borane-THF complex (BH₃•THF, ~1.0 M in THF, 1.1 eq.) dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 1-2 hours.
-
The solvent can be removed under reduced pressure to yield the pyridine-borane complex, which is often stable enough for storage or direct use.
-
-
Step 2: Deprotection (Post-reaction)
-
After the desired reaction, dissolve the borane-protected product in a protic solvent like methanol.
-
Add an acid (e.g., aqueous HCl) and stir at room temperature or with gentle heating.
-
The cleavage of the B-N bond is typically accompanied by hydrogen gas evolution.
-
Once the reaction is complete, neutralize the excess acid and perform a standard workup and purification.
-
Troubleshooting:
| Issue Encountered | Probable Cause | Recommended Solution |
| Reduction of other functional groups | Borane is a reducing agent. | This strategy is not suitable for substrates with reducible functional groups (e.g., aldehydes, ketones, esters) unless protection is also employed for them. |
| Incomplete deprotection | Insufficient acid or reaction time. | Increase the amount of acid or the reaction time/temperature for the deprotection step. Monitor by TLC or LC-MS. |
| Low yield of complex formation | Use of wet solvent or reagents. | Ensure all glassware, solvents, and reagents are scrupulously dry as borane reacts with water. |
Guide 4: In-situ Generation from 3-(Hydroxymethyl)-4-methylpyridine
This strategy avoids the isolation of the reactive bromomethyl intermediate altogether.
Underlying Principle: The more stable starting material, 3-(hydroxymethyl)-4-methylpyridine, is converted to the bromide in the presence of the desired nucleophile. The highly reactive bromomethyl species is consumed as it is formed, keeping its concentration low and minimizing self-alkylation.
Protocol: One-Pot Bromination and Nucleophilic Substitution
-
Setup: In a flask under an inert atmosphere, dissolve 3-(hydroxymethyl)-4-methylpyridine (1.0 eq.) and the desired nucleophile (1.0-1.2 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Cooling: Cool the solution to 0 °C.
-
Bromination: Slowly add a brominating agent such as phosphorus tribromide (PBr₃, ~0.4 eq.) or thionyl bromide (SOBr₂, ~1.1 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until the conversion of the starting alcohol is complete. The optimal temperature and time will depend on the nucleophile's reactivity.
-
Workup and Purification: Quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate), and perform a standard extraction and purification of the desired product.
Troubleshooting:
| Issue Encountered | Probable Cause | Recommended Solution |
| Low conversion of the starting alcohol | Insufficient brominating agent or reaction temperature is too low. | Increase the amount of brominating agent slightly or allow the reaction to proceed at a higher temperature after the initial addition. |
| Formation of undesired byproducts | The nucleophile is not reactive enough, allowing the bromomethyl intermediate to self-react. | This method works best with highly reactive nucleophiles. Consider a different strategy for less reactive nucleophiles. |
| Reaction with the nucleophile | The brominating agent reacts with the intended nucleophile. | Choose a brominating agent that is selective for the alcohol. For example, Appel reaction conditions (CBr₄, PPh₃) could be an alternative. |
References
-
Zajac, M. A., et al. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6899–901. [Link]
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley.
- Katritzky, A. R., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(5), 242-268.
-
Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]
-
Shaffer, C. L., & Morton, M. D. (2021). Solvent Effects on the Menshutkin Reaction. arXiv preprint arXiv:2111.05459. [Link]
-
Wikipedia contributors. (2023). Menshutkin reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Zajac, M. A. (2008). An application of borane as a protecting group for pyridine. The Journal of Organic Chemistry, 73(17), 6899–6901. Available at: [Link]
- Orth-gasser, A., et al. (2012). Pyridine borane complexes. Google Patents, US8106200B2.
-
orthocresol. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]
- Daniher, F. A., & Hackley, B. E. (1969). Process for the reduction of pyridine n-oxides. Google Patents, US3467659A.
-
Lassaletta, J. M., et al. (2017). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 8(5), 3757–3762. Available at: [Link]
Sources
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Synthesis of 3-(Bromomethyl)-4-methylpyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-4-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly attempted via the radical bromination of 3,4-dimethylpyridine (3,4-lutidine), presents significant and often unexpected challenges. This guide, compiled from the perspective of a Senior Application Scientist, provides in-depth technical support for researchers encountering difficulties with this transformation. We will explore the underlying chemical principles governing the reaction's outcome, troubleshoot common problems, and discuss alternative synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the standard approach for synthesizing this compound?
The most direct and commonly attempted method is the Wohl-Ziegler bromination of 3,4-dimethylpyridine. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene, often under reflux or photochemical conditions.
Q2: What is the theoretical basis for the Wohl-Ziegler reaction?
The Wohl-Ziegler reaction is a free-radical chain reaction. It proceeds via the following steps:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to form radicals. These radicals then react with NBS to generate a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from a benzylic (or in this case, a pyridyl-methyl) position, which is the weakest C-H bond, to form a resonance-stabilized radical intermediate and HBr. This HBr then reacts with NBS to produce a molecule of bromine (Br₂). The newly formed pyridyl-methyl radical then reacts with Br₂ to form the desired bromomethylated product and another bromine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
Contrary to what might be predicted based on simple sterics, the radical bromination of 3,4-dimethylpyridine does not selectively yield this compound. Instead, experimental evidence has shown that the reaction often leads to the formation of 4-(dibromomethyl)-3-methylpyridine as the major product. Monobromination, if it occurs, is also favored at the 4-methyl position.
Q4: Why is the 4-methyl group preferentially brominated over the 3-methyl group?
The regioselectivity of this reaction is governed by electronic effects rather than steric hindrance. The nitrogen atom in the pyridine ring is electron-withdrawing and exerts a deactivating inductive effect on the ring and its substituents. This effect is strongest at the positions closest to the nitrogen (the 2- and 6-positions) and diminishes with distance. Consequently, the 3-methyl group is more deactivated towards radical hydrogen abstraction than the 4-methyl group, which is further away from the nitrogen atom. This makes the C-H bonds of the 4-methyl group more susceptible to homolytic cleavage by the bromine radical.
Troubleshooting Guide
Problem: My reaction yielded an unexpected product. How can I confirm its identity?
If you have attempted the Wohl-Ziegler bromination of 3,4-lutidine, it is highly probable that you have synthesized 4-(bromomethyl)-3-methylpyridine or 4-(dibromomethyl)-3-methylpyridine. Characterization using NMR and mass spectrometry is crucial.
-
¹H NMR Spectroscopy:
-
This compound (Expected): You would expect to see a singlet for the -CH₂Br protons (around 4.5 ppm), a singlet for the 4-methyl protons (around 2.4 ppm), and three distinct aromatic proton signals.
-
4-(Bromomethyl)-3-methylpyridine (Likely): You will observe a singlet for the -CH₂Br protons (around 4.4 ppm), a singlet for the 3-methyl protons (around 2.3 ppm), and three distinct aromatic proton signals. The chemical shifts of the aromatic protons will differ from the 3-bromomethyl isomer.
-
4-(Dibromomethyl)-3-methylpyridine (Very Likely): You will see a singlet for the -CHBr₂ proton (around 6.6 ppm), a singlet for the 3-methyl protons (around 2.5 ppm), and three aromatic proton signals.
-
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the brominated product. Dibrominated products will have a characteristic isotopic pattern for two bromine atoms.
Problem: My reaction is producing the dibrominated product at the 4-position. How can I favor monobromination?
Controlling the stoichiometry of NBS is critical. Using one equivalent or slightly less of NBS relative to 3,4-dimethylpyridine should, in principle, favor monobromination. However, due to the higher reactivity of the 4-methyl position, selective monobromination at the 3-position remains a significant challenge. Slow addition of NBS to the reaction mixture may also help to maintain a low concentration of the brominating agent and potentially reduce over-bromination.
Problem: How can I improve the yield of the desired this compound?
Given the inherent electronic bias against reaction at the 3-methyl position, optimizing the Wohl-Ziegler reaction for this outcome is unlikely to be successful. It is advisable to explore alternative synthetic routes.
Alternative Synthetic Strategies
Since direct bromination of 3,4-dimethylpyridine is problematic, a multi-step approach is likely necessary to achieve the desired this compound.
Strategy 1: From 4-Methyl-3-pyridinecarboxylic Acid
-
Starting Material: 4-methyl-3-pyridinecarboxylic acid (also known as 4-methylnicotinic acid).
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 3-(hydroxymethyl)-4-methylpyridine, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Bromination: The resulting alcohol can then be converted to the desired this compound using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This approach offers unambiguous regioselectivity.
Strategy 2: Directed Ortho-Metalation (Conceptual)
While challenging for this specific substitution pattern, directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings.[1] However, in the case of 3,4-lutidine, deprotonation with bases like LDA has been shown to occur at the more acidic 4-methyl position.[2] A different directing group or strategy would be required to achieve metalation at the 3-methyl position.
Experimental Protocols
Protocol 1: Wohl-Ziegler Bromination of 3,4-Dimethylpyridine (Illustrative)
-
Disclaimer: This protocol is provided for illustrative purposes and is likely to yield the undesired 4-(bromomethyl) or 4-(dibromomethyl) products.
-
To a solution of 3,4-dimethylpyridine (1.0 eq.) in dry carbon tetrachloride (or chlorobenzene), add N-bromosuccinimide (1.0 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.).
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: ¹H NMR Sample Preparation for Product Characterization
-
Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum and analyze the chemical shifts, integration, and coupling patterns to determine the structure of the product.
Data and Visualizations
Table 1: Comparison of Expected vs. Observed Products in the Wohl-Ziegler Bromination of 3,4-Dimethylpyridine
| Compound | Structure | Expected/Observed | Key ¹H NMR Signal (CDCl₃, approx. ppm) |
| This compound | Expected (Minor/Not Observed) | ~4.5 (s, 2H, -CH₂Br) | |
| 4-(Bromomethyl)-3-methylpyridine | Observed (Likely Minor) | ~4.4 (s, 2H, -CH₂Br) | |
| 4-(Dibromomethyl)-3-methylpyridine | Observed (Likely Major) | ~6.6 (s, 1H, -CHBr₂) |
Diagram 1: Regioselectivity in the Radical Bromination of 3,4-Dimethylpyridine
Caption: Inductive deactivation by the pyridine nitrogen favors radical formation at the 4-methyl position.
References
- Thapa, R. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines [Master's thesis, Miami University].
- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
- Horner, L., & Winkelmann, E. H. (1959). Über die Anwendung von N-Brom-succinimid. Angewandte Chemie, 71(11), 349-365.
- Gruter, G. J. M., Akkerman, O. S., & Bickelhaupt, F. (1994). Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide. The Journal of Organic Chemistry, 59(15), 4473–4480.
- Snieckus, V. (1990). Directed ortho metalation. Toluene-equivalent metalation and transverse metalation. A personal account. Chemical Reviews, 90(6), 879-933.
- Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
Sources
Technical Support Center: Purification of Products from 3-(Bromomethyl)-4-methylpyridine Reactions
Welcome to the technical support center for navigating the purification challenges associated with 3-(Bromomethyl)-4-methylpyridine and its subsequent reaction products. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the integrity and purity of your synthesized compounds.
Introduction
This compound is a valuable building block in organic synthesis, frequently utilized in the preparation of various pharmaceutical intermediates and bioactive molecules.[1] However, its reactivity and the nature of pyridine derivatives can present unique challenges during product purification. This guide offers a structured approach to troubleshooting common issues and provides detailed protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my reaction mixture?
A: The impurity profile of a reaction involving this compound is highly dependent on the specific reaction conditions. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound and other starting reagents.
-
Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of (4-methylpyridin-3-yl)methanol. This is particularly prevalent if water is present in the reaction mixture or during workup.
-
Over-alkylation or Di-substitution Products: In reactions where this compound acts as an alkylating agent, there is a possibility of multiple alkylations on the target molecule, especially if the nucleophile has more than one reactive site.
-
Pyridine Ring Degradation Products: Under harsh reaction conditions (e.g., strong acids or bases, high temperatures), the pyridine ring itself can undergo degradation, leading to a complex mixture of byproducts.[2][3]
-
Side-products from the Synthesis of the Starting Material: The synthesis of this compound can sometimes yield isomeric impurities or residual reagents from its own preparation.[4][5]
Q2: What is a good initial strategy for purifying my crude product?
A: A multi-step approach is often the most effective initial strategy:
-
Aqueous Workup/Acid-Base Extraction: Given that the product likely contains a basic pyridine nitrogen, an acid-base extraction is a powerful first purification step.[6] This allows for the separation of your basic product from non-basic impurities.
-
Solvent Extraction: Following the initial aqueous workup, extraction with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) will transfer your product into the organic phase, leaving behind inorganic salts and other water-soluble impurities.
-
Drying and Concentration: The organic layer should be thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) and then concentrated under reduced pressure.
-
Initial Purity Assessment: At this stage, it is crucial to assess the purity of your concentrated crude product using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to guide further purification steps.
Q3: My product seems to be an oil and won't crystallize. What are my options?
A: Many pyridine derivatives are oils at room temperature, or their impurities inhibit crystallization. If direct crystallization is unsuccessful, consider the following:
-
Column Chromatography: This is the most common and effective method for purifying non-crystalline organic compounds.[7][8]
-
Salt Formation: If your product has a basic pyridine nitrogen, you can often induce crystallization by forming a salt (e.g., hydrochloride or hydrobromide). This can be achieved by treating a solution of your product with an appropriate acid.
-
Kugelrohr Distillation: For thermally stable, low-boiling point oils, Kugelrohr distillation can be an effective purification technique.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Workup | - Incomplete reaction. - Product loss during extraction due to incorrect pH. - Product degradation during workup. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Carefully adjust the pH of the aqueous layer during extraction to ensure the pyridine product is in its free base form for extraction into the organic solvent. - Avoid prolonged exposure to strong acids or bases, and use milder conditions where possible. |
| Persistent Impurity after Column Chromatography | - Co-elution of the impurity with the product. - Impurity streaking down the column. | - Optimize the solvent system for column chromatography. A good starting point for pyridine derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[5] - Consider using a different stationary phase (e.g., alumina instead of silica gel). - For basic compounds, adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation.[9] |
| Product Degradation on Silica Gel Column | - The acidic nature of silica gel can cause degradation of sensitive compounds. | - Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before loading your sample. - Consider using a less acidic stationary phase like alumina. |
| Difficulty Removing (4-methylpyridin-3-yl)methanol | - This hydrolysis byproduct can have similar polarity to the desired product. | - Optimize column chromatography conditions, potentially using a shallow gradient of the polar solvent. - If the desired product is not an alcohol, consider derivatizing the hydroxyl group of the impurity to significantly alter its polarity before chromatography. |
| Product is a Dark Oil or Tar | - Formation of polymeric byproducts. - Degradation due to harsh reaction or workup conditions. | - Attempt to purify a small amount via column chromatography to see if the desired product can be isolated. - Re-evaluate the reaction conditions to minimize byproduct formation (e.g., lower temperature, shorter reaction time). - Ensure the starting this compound is of high purity, as impurities can promote polymerization. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Pyridine Derivatives
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine product will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Wash the Organic Layer: The combined organic layers now contain non-basic impurities and can be discarded (after ensuring no product remains).
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) with stirring until the solution is basic (pH > 8, check with pH paper).
-
Back Extraction: Extract the now basic aqueous solution with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate). The deprotonated pyridine product will move back into the organic layer. Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers from the back extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified basic product.
Protocol 2: Column Chromatography of Pyridine Derivatives
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (a low polarity mixture is a good starting point, e.g., 9:1 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Monitor the separation by collecting fractions and analyzing them by TLC.
-
Gradient Elution (Optional): If the desired product is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Pooling and Concentration: Combine the pure fractions (as determined by TLC) and concentrate them under reduced pressure to obtain the purified product.
Visualizations
Workflow for Purification of a Basic Pyridine Product
Caption: General workflow for purification using acid-base extraction.
Troubleshooting Decision Tree for Purification
Caption: Decision tree for selecting a purification strategy.
References
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P
-
3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem. (URL: [Link])
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. (URL: [Link])
- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. (URL: [Link])
-
3-Bromo-4-methylpyridine - Pipzine Chemicals. (URL: [Link])
-
3-Bromo-4-methylpyridine, 96% - Ottokemi. (URL: [Link])
- US6437120B1 - Process for preparing pyridinemethanol compounds - Google P
-
A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions - The Royal Society of Chemistry. (URL: [Link])
-
Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors | Analytical Chemistry - ACS Publications. (URL: [Link])
- JPS60132959A - Preparation of pyridinemethanol - Google P
-
Direct Synthesis of Pyridine Derivatives | Journal of the American Chemical Society. (URL: [Link])
- CN102020603A - Method for preparing pyridine bases - Google P
-
Method for pyridine amine derivative - Chromatography Forum. (URL: [Link])
-
4-Pyridinemethanol - ChemBK. (URL: [Link])
-
3-thenyl bromide - Organic Syntheses Procedure. (URL: [Link])
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (URL: [Link])
-
Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. (URL: [Link])
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. (URL: [Link])
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])
- US3431266A - Method for recovery of pyridine bases - Google P
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 2. CN102020603A - Method for preparing pyridine bases - Google Patents [patents.google.com]
- 3. US3431266A - Method for recovery of pyridine bases - Google Patents [patents.google.com]
- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 5. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Yields in 3-(Bromomethyl)-4-methylpyridine Alkylations
Welcome to the technical support center for optimizing alkylation reactions with 3-(Bromomethyl)-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic endeavors with this versatile reagent. Here, we will dissect the common pitfalls and provide actionable, evidence-based solutions to enhance the efficiency and success of your reactions.
Introduction: The Challenge of a Bifunctional Reagent
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of key intermediates for pharmaceuticals like Tofacitinib, an inhibitor of the Janus kinase (JAK) family of enzymes. Its utility stems from the presence of a reactive benzylic bromide-like functional group, prime for nucleophilic substitution, attached to a pyridine core. However, this very combination of a good leaving group on a methylene adjacent to a nucleophilic pyridine ring presents a unique set of challenges that can often lead to diminished yields.
This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and adapt procedures to your specific needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during alkylation reactions with this compound.
Question 1: My reaction yield is consistently low, and I observe a complex mixture of byproducts. What are the likely causes?
Low yields and complex product mixtures often stem from the inherent reactivity of the starting material itself and suboptimal reaction conditions. The primary culprits are typically:
-
Reagent Instability and Self-Reaction: this compound contains both an electrophilic center (the bromomethyl group) and a nucleophilic center (the pyridine nitrogen). This duality makes it susceptible to intermolecular self-alkylation, or self-quaternization , forming pyridinium salt oligomers or polymers. This process consumes the starting material and complicates purification.
-
Side Reactions with Solvents or Bases: Nucleophilic solvents (like methanol or ethanol) can participate in solvolysis, leading to the formation of the corresponding ether or alcohol (3-(methoxymethyl)-4-methylpyridine or 3-(hydroxymethyl)-4-methylpyridine). Similarly, certain bases can act as nucleophiles, attacking the bromomethyl group.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the bromomethyl group to a hydroxymethyl group, forming 3-(hydroxymethyl)-4-methylpyridine. This is particularly problematic under basic conditions.
Expert Insight: The stability of this compound is a critical factor. It is often prepared and used as its hydrobromide salt to protect the nucleophilic pyridine nitrogen and improve shelf-life. If you are using the free base, it is best prepared fresh and used immediately.
Question 2: I suspect my this compound reagent has degraded. How can I assess its quality?
Degradation of this compound can be a significant source of poor reaction outcomes. Here’s how to assess its quality:
-
Visual Inspection: The pure compound should be a colorless to light yellow liquid or a low-melting solid. The development of a dark color can indicate decomposition.
-
NMR Spectroscopy: ¹H NMR is the most effective tool. The benzylic protons of the bromomethyl group should appear as a sharp singlet. The appearance of new signals, particularly in the region of pyridinium protons or other benzylic species (e.g., -CH₂OH), indicates degradation.
-
Purity Analysis: GC-MS can be used to check for the presence of lower molecular weight impurities or hydrolysis products.
Protocol for Quality Check:
-
Dissolve a small sample of your this compound in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Integrate the key signals and look for the presence of unexpected peaks that would indicate impurities.
Question 3: What are the optimal conditions for N-alkylation of a primary or secondary amine to minimize side reactions?
N-alkylation is a common application of this reagent. Success hinges on balancing the nucleophilicity of the target amine against the potential for side reactions.
Key Considerations:
-
Choice of Base: The base should be strong enough to deprotonate the amine nucleophile (if necessary) but should be non-nucleophilic to avoid competing with the amine in attacking the alkylating agent.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or hindered organic bases like diisopropylethylamine (DIPEA).
-
Bases to Avoid: Strong, unhindered bases like sodium hydroxide or potassium hydroxide can promote hydrolysis and other side reactions.
-
-
Solvent Selection: A polar aprotic solvent is generally preferred for Sₙ2 reactions.
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can minimize side reactions. Start at room temperature and gently heat if necessary. High temperatures can promote elimination and decomposition.
Workflow for Optimizing N-Alkylation:
Caption: Workflow for optimizing N-alkylation reactions.
Question 4: I am attempting to alkylate a phenol or thiol and getting low yields. What adjustments should I make?
For O- and S-alkylation, the principles are similar to N-alkylation, but the nucleophilicity and basicity of the substrates require specific considerations.
-
Phenols (O-Alkylation): Phenols are less nucleophilic than amines and require a base to be deprotonated to the more nucleophilic phenoxide.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions.
-
Solvent: DMF is an excellent choice as it readily dissolves phenoxides.
-
-
Thiols (S-Alkylation): Thiols are generally excellent nucleophiles and are readily deprotonated.
-
Recommended Bases: Mild bases like triethylamine (TEA) or DIPEA are often sufficient. K₂CO₃ can also be used.
-
Solvent: A variety of solvents can be used, including ACN, THF, and DMF.
-
Troubleshooting Table for O- and S-Alkylation
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Insufficiently strong base to deprotonate the nucleophile. | For phenols, switch from K₂CO₃ to NaH in anhydrous DMF. For thiols, ensure the base is present in stoichiometric amounts. |
| Low Yield with Byproducts | Side reactions of the alkylating agent (self-quaternization, hydrolysis). | Lower the reaction temperature. Ensure anhydrous conditions, especially when using strong bases. Use a freshly prepared or high-purity solution of this compound. |
| Complex Mixture | The nucleophile may have multiple reactive sites. | Consider using protecting groups for other sensitive functionalities on your substrate. |
Question 5: Can I use 3-(Chloromethyl)-4-methylpyridine instead of the bromo derivative to reduce side reactions?
Yes, this is a valid strategy. The C-Cl bond is generally less reactive than the C-Br bond. This means that 3-(Chloromethyl)-4-methylpyridine will be a less potent alkylating agent, but it will also be more stable and less prone to side reactions like self-quaternization.
-
Reactivity Comparison: C-Br is a better leaving group than C-Cl. Therefore, reactions with the chloro derivative will typically require more forcing conditions (higher temperatures, longer reaction times, or the addition of a catalyst like sodium iodide to perform an in-situ Finkelstein reaction).
-
When to Consider the Chloro Derivative: If you are working with a very strong nucleophile and are observing significant decomposition of the bromo-reagent, switching to the chloro-analog could provide a cleaner reaction profile, albeit likely at a slower rate.
Experimental Protocols
General Protocol for N-Alkylation of Pyrrolo[2,3-d]pyrimidines
This protocol is adapted from procedures used in the synthesis of kinase inhibitors.[3][4][5]
-
Setup: To a solution of the pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Addition of Alkylating Agent: Add a solution of this compound (1.2 eq.) in DMF dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization of the Alkylation Process:
Caption: Key steps and potential side reactions in the alkylation process.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Reagent | Use high-purity this compound or its hydrobromide salt. If using the free base, prepare it fresh. | Minimizes side reactions from impurities and decomposition products. The salt form is more stable for storage. |
| Base | Use a non-nucleophilic base (K₂CO₃, Cs₂CO₃, DIPEA). | Avoids competition with the primary nucleophile and reduces side reactions. |
| Solvent | Use a polar aprotic solvent (ACN, DMF, THF). | Promotes Sₙ2 reaction kinetics without deactivating the nucleophile through hydrogen bonding.[1][2] |
| Temperature | Start at room temperature; adjust as needed. Avoid high temperatures. | Balances reaction rate with the stability of the alkylating agent. |
| Atmosphere | Conduct reactions under an inert atmosphere (N₂ or Ar). | Prevents moisture from entering the reaction, which can cause hydrolysis. |
By carefully considering these factors and applying the troubleshooting strategies outlined above, you can significantly improve the yield and purity of your alkylation reactions with this compound.
References
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. [Link]
-
Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]
-
PubChem. 3-Bromo-4-methylpyridine. [Link]
-
Learning Simply. (2014, June 29). Solvent Effects on Sn2 Reactions [Video]. YouTube. [Link]
-
PubMed. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. [Link]
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof.
-
Reddit. What effect does the polarity of a solvent have on an Sn2 Reaction? [Link]
-
Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]
-
ResearchGate. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. [Link]
- EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof.
-
MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
PubMed. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. [Link]
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Lability of the Bromomethyl Group
Welcome to the technical support center for handling bromomethyl-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and manage the inherent reactivity of the bromomethyl group in your research. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why exactly is the bromomethyl group (-CH₂Br) so reactive and considered 'labile'?
A: The high reactivity of the bromomethyl group stems from a combination of electronic and steric factors that make it an excellent electrophile in nucleophilic substitution reactions.
-
Polarity of the Carbon-Bromine Bond: Bromine is significantly more electronegative than carbon (Pauling scale: Br ≈ 2.8, C ≈ 2.5). This difference creates a permanent dipole in the C-Br bond, rendering the carbon atom electron-deficient (electrophilic, δ+) and susceptible to attack by nucleophiles.[1]
-
Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is a weak base, meaning it is stable on its own after the C-Br bond breaks. The strength of the C-Br bond is relatively low (approx. 290 kJ/mol) compared to C-Cl (346 kJ/mol) or C-F (467 kJ/mol), making the bond easier to break.[1]
-
Steric Accessibility: The electrophilic carbon is a primary carbon, making it sterically unhindered. This allows for easy access by nucleophiles, favoring SN2-type reactions.[2] In the case of benzylic bromides, the lability is further enhanced due to the ability of the benzene ring to stabilize the developing positive charge in an SN1-type transition state through resonance.[3][4]
Q2: What are the most common decomposition or degradation pathways for my bromomethyl compound, even when it's just in solution?
A: Bromomethyl compounds are prone to several decomposition pathways, particularly in the presence of nucleophilic species, light, or heat.
-
Hydrolysis/Solvolysis: Nucleophilic solvents like water, alcohols, or even some polar aprotic solvents can react with the bromomethyl group.[5] For instance, in the presence of water, the compound can hydrolyze to the corresponding alcohol (-CH₂OH), releasing hydrobromic acid (HBr). This is a significant issue during aqueous workups or if using wet solvents.
-
Elimination: Under basic conditions, especially with sterically hindered bases, an E2 elimination reaction can occur to form a double bond (a methylidene compound), competing with the desired substitution.[5]
-
Self-Condensation/Polymerization: One molecule of your compound can act as a nucleophile and another as the electrophile, leading to dimerization or polymerization. This is particularly common for bromomethylarenes where the aromatic ring can be alkylated by another molecule (a Friedel-Crafts type reaction).[5]
-
Radical Decomposition: The C-Br bond can undergo homolytic cleavage when exposed to UV light or high temperatures, generating bromine and organic radicals that can lead to a complex mixture of byproducts.
Below is a diagram illustrating the primary non-radical decomposition pathways.
Caption: Primary decomposition pathways for bromomethyl compounds.
Q3: How should I properly store and handle reagents containing a bromomethyl group?
A: Proper storage is critical to maintain the integrity of your reagent. Bromomethyl compounds are sensitive to heat, light, and moisture.
-
Storage Conditions: Store them in a cool, dark place, preferably in a refrigerator or freezer, and under an inert atmosphere (e.g., argon or nitrogen).[5] The container should be tightly sealed to prevent moisture ingress.[6]
-
Handling: Always handle these reagents in a well-ventilated area, such as a fume hood.[6][7] Avoid all personal contact, including inhalation and skin contact, by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][8] Use spark-free tools and ground equipment, as some reagents may be flammable or have flammable vapors.[6][9]
-
Incompatible Materials: Keep them away from strong bases, oxidizing agents, and nucleophilic solvents unless part of a planned reaction.[6]
Troubleshooting Guide
Q4: My reaction is messy, yielding multiple byproducts. What are the most likely side reactions involving the bromomethyl group?
A: When a reaction with a bromomethyl compound gives a complex mixture, it's usually due to one or more predictable side reactions competing with your desired transformation. The key is to identify the likely culprit based on your reaction conditions and then adjust those conditions to favor the desired pathway.
| Problem | Likely Cause | Mechanism | Troubleshooting & Optimization |
| Over-alkylation | Nucleophile has multiple reactive sites, or the product is also nucleophilic. | The initial product reacts again with the bromomethyl starting material. | Use a slight excess of the nucleophile. Add the bromomethyl compound slowly to the reaction mixture to keep its instantaneous concentration low. |
| Elimination | Use of strong, sterically hindered bases or high temperatures. | E2 elimination competes with SN2 substitution. | Use a weaker, non-hindered base if possible. Lower the reaction temperature. |
| Reaction with Solvent | Use of nucleophilic solvents (water, alcohols). | The solvent acts as a nucleophile, leading to hydrolysis or ether formation. | Use a non-nucleophilic, aprotic solvent (e.g., THF, DCM, Toluene, Acetonitrile). Ensure all solvents and reagents are rigorously dried. |
| Friedel-Crafts Alkylation | Substrate is an aryl bromomethyl compound, especially in the presence of Lewis acids. | The aromatic ring of one molecule is alkylated by another. | Avoid Lewis acids if possible. Run the reaction at a lower temperature and in a more dilute solution. |
Q5: I'm observing significant degradation of my starting material before the reaction is complete. How can I improve its stability during the experiment?
A: This is a common issue and points to the reaction conditions being too harsh for the labile C-Br bond.
-
Lower the Temperature: Many reactions involving bromomethyl groups proceed readily at or below room temperature. If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Use an Inert Atmosphere: Oxygen can sometimes initiate radical decomposition pathways. Purging the reaction vessel with nitrogen or argon and maintaining it under an inert atmosphere can prevent this.
-
Solvent Choice is Critical: As mentioned, avoid protic or nucleophilic solvents. A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions but be aware they are notoriously difficult to dry and can contain nucleophilic impurities. Anhydrous THF, DCM, or acetonitrile are often safer choices.[10]
-
Control Reagent Addition: If your reaction is exothermic or if one reagent is particularly reactive, use a syringe pump for slow, controlled addition. This maintains a low concentration of the added reagent and helps control the reaction temperature.
Caption: Troubleshooting workflow for reactions with labile bromomethyl compounds.
Q6: I need to perform a reaction elsewhere in my molecule, but the bromomethyl group is interfering. Should I use a protecting group?
A: While protecting groups are a cornerstone of organic synthesis, for the bromomethyl group itself, direct protection is often impractical. The conditions required to add or remove a protecting group would likely be harsh enough to cause the side reactions you are trying to avoid.
The more field-proven and strategic approach is to introduce the bromomethyl group late in your synthetic sequence.[5] This involves carrying a more stable precursor, like a hydroxymethyl (-CH₂OH) or a methyl (-CH₃) group, through your synthetic steps and then converting it to the bromomethyl group at the end.
-
Hydroxymethyl Precursor (-CH₂OH): This is an excellent strategy. Alcohols can be easily protected with a wide variety of groups (e.g., silyl ethers like TBDMS, or benzyl ethers) that are stable to many reaction conditions.[5] The protecting group can be removed, and the resulting alcohol can be converted to the bromomethyl group using reagents like PPh₃/CBr₄ or HBr.
-
Methyl Precursor (-CH₃): If your molecule has a benzylic methyl group, it can be directly brominated in the final or penultimate step using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) and light.[11]
Caption: Comparison of a direct vs. a strategic late-stage bromination approach.
Q7: My benzylic bromination with NBS is giving me low yield and dibrominated products. How can I optimize this?
A: This is a common challenge in radical bromination. Success hinges on carefully controlling the reaction to favor mono-bromination and prevent degradation.
-
Reagent Purity: Use freshly recrystallized NBS. Impurities can interfere with the radical chain reaction.
-
Radical Initiation: The reaction requires a radical initiator. This can be a chemical initiator like AIBN or benzoyl peroxide, or photochemical initiation with a UV or even a strong incandescent lamp. Ensure initiation is consistent.
-
Control Stoichiometry: Use a precise amount of NBS, typically 1.0 to 1.1 equivalents for mono-bromination. Using a large excess will inevitably lead to di- and poly-brominated products.[10]
-
Solvent: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic side reactions.
-
Monitor the Reaction: Follow the reaction progress closely using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction. A simple way to monitor is to observe the reaction density; solid NBS is denser than CCl₄ and will sink, while the succinimide byproduct is less dense and will float. The reaction is complete when all the dense solid has been replaced by the floating solid.
Experimental Protocol: Standard Workup for a Bromomethylation Reaction
This protocol describes a general workup procedure to quench the reaction and isolate the crude product, minimizing degradation of the labile bromomethyl group.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC/GC-MS), cool the mixture in an ice-water bath. This slows down both the desired reaction and potential side reactions.
-
Quench Carefully: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) if quenching excess bromine/NBS.[5] This will neutralize any acidic byproducts (like HBr) that could promote decomposition. Be cautious as CO₂ evolution can cause frothing.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).[5] Perform the extraction three times to ensure complete recovery.
-
Wash the Organic Layer: Combine the organic layers and wash them sequentially with:
-
Water (to remove water-soluble impurities).
-
Brine (saturated aqueous NaCl solution) to break up any emulsions and begin the drying process.[5]
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). Crucially, use minimal heat during this step to prevent thermal decomposition.
-
Purify Promptly: The crude product should be purified as soon as possible, typically by flash column chromatography on silica gel.[5] Do not let the crude material sit for an extended period.
References
- Managing the reactivity of the bromomethyl group to prevent unwanted reactions. Benchchem.
- Bromination reactions with hydrogen bromide. Chemia.
- (Bromomethyl)
- Process to bromomethylate aromatic compounds.
- Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts.
- (Bromomethyl)
- Click-to-Release Reactions for Tertiary Amines and Pyridines.
- Protective Groups. Organic Chemistry Portal.
- Sustainable bromination of organic compounds: A critical review.
- Electrophilic Bromination in Flow: A Safe and Sustainable Altern
- (Bromomethyl)
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
- What is nucleophilic substitution? Chemguide.
- SAFETY D
- Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Reactions at the Benzylic Position. Chemistry LibreTexts.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Improving the Solubility of 3-(Bromomethyl)-4-methylpyridine Hydrobromide in Organic Solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 3-(Bromomethyl)-4-methylpyridine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this valuable synthetic intermediate. We provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this reagent into your organic synthesis workflows.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental properties of this compound hydrobromide that underpin its solubility behavior.
Q1: What is this compound hydrobromide, and why is its solubility in common organic solvents often low?
Answer: this compound hydrobromide is an ionic salt. The molecule consists of a positively charged pyridinium cation (where the nitrogen atom of the pyridine ring is protonated) and a negatively charged bromide anion (Br⁻). This salt structure is the primary reason for its poor solubility in many organic solvents.
-
Ionic Nature: Salts are crystalline solids held together by strong electrostatic forces, forming a crystal lattice. To dissolve, a solvent must have sufficient energy and favorable interactions to overcome this lattice energy.
-
The "Like Dissolves Like" Principle: As a polar, ionic compound, it naturally prefers to dissolve in polar solvents that can stabilize the separated ions.[1][2] Most nonpolar or weakly polar organic solvents (e.g., toluene, hexanes, diethyl ether) cannot effectively solvate the charged ions, leading to very low solubility. The free base form, 3-bromo-4-methylpyridine, is a liquid and is noted to be soluble in organic solvents like chloroform and methanol, highlighting the dramatic effect of the hydrobromide salt formation.[3]
Q2: What are the key factors that govern the solubility of an ionic salt like this in an organic solvent?
Answer: Several interconnected factors determine the solubility of this compound hydrobromide. Understanding these will allow you to systematically troubleshoot solubility issues.
-
Solvent Polarity: This is the most critical factor. Polar solvents, especially those with a high dielectric constant, are more effective at insulating the separated ions and preventing them from re-forming the crystal lattice.
-
Temperature: For most solid solutes, solubility increases as the temperature of the solvent increases.[1][2][4] This is because the added thermal energy helps to break apart the crystal lattice.
-
Solute-Solvent Interactions: Beyond simple polarity, specific interactions like hydrogen bonding can significantly influence solubility. Polar protic solvents (like alcohols) can hydrogen bond with the bromide anion and the N-H group of the pyridinium cation.
-
Particle Size: While not affecting the thermodynamic solubility limit, smaller particle sizes increase the surface area available for solvation, leading to a faster dissolution rate.[2][4]
Part 2: Troubleshooting Common Solubility Issues
This section provides a practical, question-and-answer guide to addressing specific problems you may encounter during your experiments.
Q3: My this compound hydrobromide is not dissolving in my reaction solvent. What are the first steps I should take?
Answer: When facing poor solubility, a systematic approach is best. The following flowchart outlines a logical troubleshooting workflow, starting with the simplest and least disruptive techniques.
Caption: Troubleshooting workflow for solubility issues.
Q4: Which organic solvents are the best starting points for dissolving this compound hydrobromide?
Answer: The choice of solvent is crucial. We recommend starting with more polar, aprotic solvents. Below is a table summarizing common organic solvents and their suitability.
| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Suitability & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Excellent. Often the best choice for dissolving pyridinium salts. May be used as a co-solvent. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Good. A common and effective solvent for this type of salt. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Good. Widely used for reactions involving pyridinium salts.[5] |
| Methanol (MeOH) | Polar Protic | 32.7 | Moderate. Can be effective, but protic nature may interfere with some reactions. |
| Ethanol (EtOH) | Polar Protic | 24.5 | Fair to Moderate. Less polar than methanol, may require heating. |
| Acetone | Polar Aprotic | 20.7 | Poor to Fair. Generally not polar enough to be effective without significant heating. |
| Dichloromethane (DCM) | Weakly Polar | 9.1 | Very Poor. Unlikely to dissolve the salt form. Suitable for the free base. |
| Toluene / Hexanes | Nonpolar | 2.4 / 1.9 | Insoluble. These solvents are not suitable for dissolving the hydrobromide salt. |
Recommendation: Begin your solubility trials with Acetonitrile or DMF . If solubility is still limited, a small amount of DMSO as a co-solvent can be highly effective.
Q5: Can I improve solubility by heating the mixture? What precautions should I take?
Answer: Yes, heating is a very effective first step. Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the salt, often leading to significant increases in solubility.[2]
Causality: The dissolution of most solids is an endothermic process, meaning it absorbs heat. According to Le Châtelier's principle, adding heat to an endothermic process will shift the equilibrium toward the products—in this case, the dissolved ions.[1]
Precautions:
-
Thermal Stability: While stable, avoid excessively high temperatures. The melting point of a similar compound, 3-(Bromomethyl)pyridine hydrobromide, is in the range of 150-155°C, suggesting good thermal stability at typical reaction temperatures (40-80°C).[6][7]
-
Solvent Boiling Point: Do not heat above the boiling point of your solvent in an open system. Use a reflux condenser if heating to the boiling point is necessary.
-
Monitor for Degradation: If the solution develops a dark color upon heating, it may indicate thermal decomposition.
Q6: I can only use a nonpolar or weakly polar solvent for my reaction. How can I get the compound to dissolve?
Answer: This is a common and challenging scenario. Direct dissolution is not feasible. You have two primary strategies:
-
Co-Solvency: This is the technique of using a mixture of solvents.[8] Start by suspending the hydrobromide salt in your nonpolar solvent, then add a small volume (e.g., 5-10% v/v) of a highly polar aprotic solvent like DMSO or DMF. With vigorous stirring and gentle warming, this small amount of polar solvent can create a micro-environment that facilitates the dissolution of the salt.
-
Chemical Modification: The most reliable method is to convert the salt to its free base form, which will be readily soluble in weakly polar and some nonpolar solvents. This can often be done in situ (in the reaction flask) if your reagents are compatible with a mild base. See the next question and Protocol 2 for details.
Q7: Is it possible to convert the hydrobromide salt back to its more soluble free base form?
Answer: Absolutely. This is often the most effective solution. By adding a mild base, you can deprotonate the pyridinium cation, neutralizing the charge and generating the free base, this compound. The free base is an organic-soluble molecule.
The Chemistry: Py-CH₂Br·HBr (salt, insoluble in DCM) + NaHCO₃ → Py-CH₂Br (free base, soluble in DCM) + H₂O + CO₂ + NaBr
This procedure can be performed as a separate workup step before your reaction or, in some cases, in situ. See Protocol 2 for a detailed, validated procedure.
Part 3: Validated Experimental Protocols
Protocol 1: Step-by-Step Guide for Solubility Testing
Objective: To efficiently determine a suitable solvent for your reaction.
Materials:
-
This compound hydrobromide
-
Small vials or test tubes (1-2 mL)
-
Selection of solvents from the table in Q4 (e.g., ACN, DMF, DMSO, Methanol)
-
Magnetic stir plate and small stir bars
-
Hot plate
Procedure:
-
Dispense Solute: Add a small, known amount of the hydrobromide salt (e.g., 10 mg) to each vial.
-
Add Solvent: Add a measured volume of a solvent (e.g., 0.5 mL) to its respective vial.
-
Room Temperature Test: Stir vigorously for 5 minutes at room temperature. Record your visual observations (e.g., "insoluble," "partially soluble," "fully dissolved").
-
Heating Test: For any vials where the solid did not fully dissolve, gently warm the mixture on a hot plate to 40-50°C while stirring.
-
Record Observations: Note if the compound dissolves upon heating and if it remains in solution or precipitates upon cooling back to room temperature.
Protocol 2: Procedure for Neutralization to Generate the Free Base
Objective: To convert the hydrobromide salt into its organic-soluble free base for use in a subsequent reaction.
Caption: Workflow for free base isolation.
Materials:
-
This compound hydrobromide
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Salt: Dissolve the hydrobromide salt in a minimal amount of water or, for better pH control, directly in the saturated NaHCO₃ solution in the separatory funnel.
-
Add Organic Solvent: Add an equal volume of DCM to the separatory funnel.
-
Neutralize: Stopper the funnel and shake vigorously for 1-2 minutes. Vent frequently to release the CO₂ gas that is generated. You should observe the solid salt dissolving as it is converted to the free base, which is then extracted into the DCM layer.
-
Separate Layers: Allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.
-
Back-Extract (Optional): To maximize yield, you can add a fresh portion of DCM to the aqueous layer in the funnel, shake, and combine the organic layers.
-
Dry: Add anhydrous Na₂SO₄ to the combined organic extracts and swirl. The drying agent will clump as it absorbs residual water.
-
Isolate: Filter or decant the dried solution away from the drying agent. The resulting solution contains the free base and can be used directly or concentrated under reduced pressure to yield the pure free base.
References
- Iliuta, M. C., & Thomsen, K. (n.d.). Solubilities of Salts in Mixed Solvents. nupeg.ufrn.br.
- Benchchem. (n.d.). Pyridin-1-ium Butane-1-Sulfonate: A Technical Guide to its Solubility in Organic Solvents.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).
- PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- Chemsrc. (2025, August 25). 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6.
- ChemicalBook. (2025, September 25). 3-(Bromomethyl)pyridine Hydrobromide | 4916-55-6.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 3. nbinno.com [nbinno.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6 | Chemsrc [chemsrc.com]
- 7. 3-(Bromomethyl)pyridine Hydrobromide | 4916-55-6 [chemicalbook.com]
- 8. wjbphs.com [wjbphs.com]
Technical Support Center: Quenching & Workup for Reactions Involving 3-(Bromomethyl)-4-methylpyridine
Welcome to the dedicated technical support guide for researchers utilizing 3-(Bromomethyl)-4-methylpyridine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical quenching and workup phases of your synthetic procedures. As a reactive benzylic bromide and a basic pyridine derivative, this reagent presents unique challenges that require carefully considered post-reaction handling to ensure product purity, yield, and operational safety.
Troubleshooting Guide: Navigating Common Quenching & Workup Issues
This section addresses specific problems encountered during the workup of reactions involving this compound. Each entry details the issue, explores the underlying chemical causes, and provides actionable solutions.
Q1: I've quenched my reaction, but now I have a persistent emulsion during the aqueous workup. What's happening and how can I break it?
A1: Problem Analysis: Emulsion formation is common when working with pyridine derivatives. The basic nitrogen atom can become protonated in acidic or even neutral aqueous layers, forming pyridinium salts. These salts can act as surfactants, stabilizing the interface between the organic and aqueous phases and leading to stubborn emulsions. The presence of fine inorganic salt precipitates can also contribute to this issue.
Potential Causes & Solutions:
-
Cause 1: Surfactant-like Pyridinium Salt Formation. The protonated pyridine moiety creates an amphiphilic species that stabilizes the emulsion.
-
Solution A (Brine Wash): The most common and effective first step is to "salt out" the organic layer. Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel, shake gently, and allow it to stand. The increased ionic strength of the aqueous phase reduces the solubility of organic components and helps to disrupt the emulsion.[1]
-
Solution B (Solvent Modification): If brine is ineffective, adding a small amount of a different organic solvent can alter the polarity and help break the emulsion. For ethyl acetate or DCM extractions, adding a small volume of THF can be effective.
-
-
Cause 2: Particulate Matter. Finely dispersed solids from the reaction (e.g., inorganic salts) can accumulate at the interface.
-
Solution C (Filtration): If you suspect fine solids are the cause, filter the entire biphasic mixture through a pad of Celite® or glass wool. This removes the particulates that are stabilizing the emulsion. The layers should then separate cleanly in the collection flask or upon being returned to the separatory funnel.
-
Q2: My final product is pure by NMR, but it has a persistent color. How can I decolorize it?
A2: Problem Analysis: Color impurities often arise from minor, highly conjugated side products or the degradation of starting materials or reagents. Benzylic bromides can be sensitive and may form colored impurities under thermal stress or prolonged reaction times.
Potential Causes & Solutions:
-
Cause 1: Trace Impurities. Even a small amount of a highly chromophoric byproduct can impart significant color.
-
Solution A (Activated Carbon): Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and add a small amount (typically 1-2% by weight) of activated carbon. Stir or gently warm the solution for 15-30 minutes, then filter through Celite® to remove the carbon. This is highly effective for removing non-polar colored impurities.
-
Solution B (Silica Gel Plug): For less intense coloration, quickly pass a solution of your compound through a short plug of silica gel, eluting with an appropriate solvent. This is faster than a full column and can effectively trap polar, colored impurities.
-
Q3: I'm seeing a significant amount of 4-methyl-3-pyridinemethanol as a byproduct. Why did this form and how can I prevent it?
A3: Problem Analysis: The formation of 4-methyl-3-pyridinemethanol is a direct result of the hydrolysis of the starting material, this compound. The benzylic carbon is highly electrophilic and susceptible to nucleophilic attack by water.[2][3]
Potential Causes & Solutions:
-
Cause 1: Premature Quenching or Wet Reagents. Quenching the reaction with an aqueous solution while a significant amount of the starting electrophile remains will inevitably lead to hydrolysis. Similarly, using wet solvents or reagents can cause slow hydrolysis throughout the reaction.
-
Solution A (Reaction Monitoring): Always monitor the reaction's progress by a suitable method (TLC, LC-MS, GC-MS). Ensure the starting this compound is fully consumed before proceeding with an aqueous quench.[4]
-
Solution B (Anhydrous Conditions): Ensure all solvents and reagents are appropriately dried, especially in reactions that are slow or require elevated temperatures.
-
-
Cause 2: Inappropriate Quenching Agent. Using a strongly basic aqueous solution (e.g., NaOH) can accelerate the rate of this SN2-type hydrolysis.
-
Solution C (Controlled Quench): Quench the reaction at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis. Use a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of water or strong bases.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose quenching agent for reactions involving excess this compound?
A1: The choice of quenching agent is highly dependent on the specific reaction conditions. However, a good starting point for nucleophilic substitution reactions is to add a proton source that can react with any remaining nucleophile without promoting unwanted side reactions.
-
For reactions with anionic nucleophiles (e.g., alkoxides, thiolates): A slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C is often ideal. It is a mild acid that will protonate and neutralize most common nucleophiles and bases without being strongly acidic, which could cause issues with acid-labile functional groups.[5]
-
For reactions run with a non-nucleophilic base (e.g., triethylamine, DIPEA): A simple wash with water or saturated aqueous sodium bicarbonate (NaHCO₃) is usually sufficient to remove the corresponding amine salt.
Q2: How do I safely handle and destroy unreacted this compound?
A2: this compound is a lachrymator and an irritant.[6][7] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] To quench and destroy excess reagent, you can slowly add the reaction mixture (or the neat reagent, if disposing of it) to a stirred solution of a nucleophilic scavenger at 0 °C.
-
Recommended Quench Solution: A solution of sodium thiosulfate in water or a dilute aqueous solution of a non-volatile amine like diethylamine can be effective. The nucleophile will react with the benzylic bromide to form a more water-soluble and less hazardous salt. Always perform this on a small scale first to ensure the reaction is not overly exothermic.
Q3: The pyridine nitrogen in my starting material and product seems to be complicating purification. What are the best practices for workup?
A3: The basic pyridine nitrogen can cause issues such as emulsion formation (as discussed above) and tailing on silica gel chromatography.
-
Aqueous Washes: To remove residual pyridine-containing compounds from an organic layer, you can perform an acidic wash. A wash with dilute aqueous HCl (e.g., 1M) or a saturated copper (II) sulfate solution can be very effective.[8] The copper ions form a water-soluble complex with the pyridine.[8] Caution: Ensure your desired product does not contain acid-sensitive functional groups before performing an acid wash.
-
Azeotropic Removal: If trace amounts of pyridine-based materials remain after extraction, they can sometimes be removed by co-evaporation with a solvent like toluene.[9] This process, known as azeotroping, can effectively remove volatile impurities.[1]
-
Chromatography: To minimize tailing during column chromatography, you can add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or pyridine. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks.
Q4: Can I use a strong base like NaOH or KOH to quench my reaction?
A4: It is generally not recommended to use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for quenching reactions with unconsumed this compound. The hydroxide ion (OH⁻) is a potent nucleophile and will readily react with the electrophilic benzylic bromide to form the corresponding alcohol (4-methyl-3-pyridinemethanol), reducing the yield of your desired product. Furthermore, strong bases can promote other undesired side reactions. A milder base like sodium bicarbonate or potassium carbonate is a much safer choice if basic conditions are required.
Data & Visualization
Quenching Agent Selection Guide
The following table provides a summary of common quenching agents and their suitability for reactions involving this compound.
| Quenching Agent | Formula | Typical Use Case | Advantages | Disadvantages & Cautions |
| Water | H₂O | General purpose, when no reactive species remain. | Inexpensive, readily available. | Can cause hydrolysis of unreacted starting material.[10] |
| Saturated NH₄Cl | sat. aq. NH₄Cl | Quenching reactions with strong bases or anionic nucleophiles. | Mildly acidic (pH ~5-6), effectively neutralizes bases.[1] | May not be suitable for highly acid-sensitive products. |
| Saturated NaHCO₃ | sat. aq. NaHCO₃ | Neutralizing acidic catalysts or byproducts. | Mildly basic, safe for most functional groups. | Can cause gas (CO₂) evolution; add slowly. |
| Brine | sat. aq. NaCl | Breaking emulsions, reducing solubility of organics in aqueous layer. | Increases ionic strength of aqueous phase.[9] | Not a reactive quench; used during workup. |
| Dilute HCl | aq. HCl (e.g., 1M) | Removing basic impurities like excess pyridine or amine bases. | Protonates and solubilizes bases in the aqueous layer. | Risk: Can protonate product, making it water-soluble. Not for acid-labile compounds. |
| Saturated CuSO₄ | sat. aq. CuSO₄ | Specifically for removing pyridine-based impurities. | Forms a water-soluble complex with pyridine.[8] | Can be difficult to remove all copper salts from the product. |
Decision Workflow for Quenching Strategy
This diagram outlines a logical pathway for selecting an appropriate quenching and workup strategy.
Caption: Decision tree for selecting a quenching agent.
Detailed Experimental Protocol: Quenching a Nucleophilic Substitution Reaction
This protocol provides a step-by-step methodology for a typical SN2 reaction between this compound and a generic sodium alkoxide nucleophile (NaOR).
Materials:
-
Completed reaction mixture in an appropriate flask
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice-water bath
Equipment:
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Stir plate and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Completion Check: Before beginning the quench, verify that the starting this compound has been completely consumed using an appropriate analytical technique (e.g., TLC, LC-MS). This is the most critical step to prevent hydrolysis of the starting material.[4]
-
Cooling: Place the reaction flask in an ice-water bath and cool the contents to 0-5 °C with stirring. This mitigates any potential exotherm during the quench.[4]
-
Quenching: Slowly add the saturated aqueous NH₄Cl solution dropwise via an addition funnel or pipette. Monitor for any gas evolution or temperature increase. Continue the addition until the reaction mixture is neutralized (check with pH paper if necessary).
-
Solvent Partitioning: Remove the flask from the ice bath and allow it to warm to room temperature. Transfer the mixture to a separatory funnel. Add a volume of ethyl acetate to dissolve the organic components and dilute the mixture.
-
Extraction: Stopper the funnel, invert, and vent. Shake the funnel gently at first, then more vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer. If an emulsion persists, add a portion of brine and swirl gently to break it.
-
Washing: Wash the remaining organic layer sequentially with:
-
Deionized water (1x)
-
Saturated brine solution (1x) to remove residual water and water-soluble impurities.[1]
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate, and swirl. Continue adding the drying agent until it no longer clumps together.[9]
-
Filtration and Concentration: Filter the organic solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ethyl acetate to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified by chromatography or recrystallization.
Workflow Visualization
Caption: Standard quenching and workup workflow.
References
-
University of Rochester. Organic Reaction Workup. Available from: [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Available from: [Link]
-
Knochel, P. et al. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. (2023). PubMed. Available from: [Link]
- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
Knochel, P. et al. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. (2022). ResearchGate. Available from: [Link]
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Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available from: [Link]
-
Sarpong Group, UC Berkeley. Quenching of Water Reactive Materials. (2016). Available from: [Link]
-
Engle, K. M. et al. The 4-substitution of 3-bromopyridines with additional nucleophiles. (2019). ResearchGate. Available from: [Link]
-
University of Rochester. Workup: Drying Methods. Available from: [Link]
-
University of Rochester. How To Run A Reaction: The Quench. Available from: [Link]
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Wiley-VCH. Electrophilic Alkylation of Arenes. (2010). Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. (2012). Available from: [Link]
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Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. (2025). Available from: [Link]
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Organic Syntheses. Working with Hazardous Chemicals. (2009). Available from: [Link]
- Google Patents. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
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ResearchGate. Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. (2025). Available from: [Link]
-
Chemguide. The alkylation of benzene - electrophilic substitution. Available from: [Link]
-
El-Newehy, M. Nucleophilic Substitution Reactions. King Saud University. Available from: [Link]
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National Institutes of Health (NIH). Coupling of unactivated alkyl electrophiles using frustrated ion pairs. (2024). Available from: [Link]
-
Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Available from: [Link]
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Organic Syntheses. 3-bromo-4-aminotoluene. Available from: [Link]
-
ResearchGate. How can I remove the pyridine from the sugar compound?. (2015). Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Methyl Bromide (Bromomethane). Available from: [Link]
-
SciSpace. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). Available from: [Link]
-
Henderson, K. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. Available from: [Link]
-
ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2015). Available from: [Link]
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Technical Support Center: Purification Strategies for Removing 3-(Hydroxymethyl)-4-methylpyridine
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and work-up procedures for the effective removal of the polar byproduct, 3-(hydroxymethyl)-4-methylpyridine, from reaction mixtures. As your partner in the lab, we understand that purification is as critical as the synthesis itself. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to adapt these methods to your specific experimental context.
Understanding the Challenge: Properties of the Byproduct
Success in purification begins with understanding the physicochemical properties of the impurity you aim to remove. 3-(Hydroxymethyl)-4-methylpyridine is a pyridine derivative whose structure presents a unique purification challenge due to its dual characteristics: the basicity of the pyridine nitrogen and the polarity of the hydroxymethyl group.
| Property | Value / Description | Implication for Purification |
| Structure | A pyridine ring with a methyl group at position 4 and a hydroxymethyl group at position 3. | The molecule has both a basic nitrogen atom and a polar alcohol functional group. |
| Molecular Weight | ~123.15 g/mol | --- |
| Polarity | High | High solubility in polar solvents (water, methanol, ethanol) and strong interaction with polar stationary phases like silica gel. |
| Basicity (pKa) | The conjugate acid (pyridinium ion) has a pKa of approximately 5.8-6.0.[1] | The pyridine nitrogen is readily protonated by mild acids to form a water-soluble salt. |
| Solubility | Miscible in water.[2] | Can be selectively partitioned into an aqueous phase under the right pH conditions. |
Troubleshooting and Purification Guide
This section is designed in a question-and-answer format to directly address common issues encountered during the work-up of reactions contaminated with 3-(hydroxymethyl)-4-methylpyridine.
Q1: My initial analysis (NMR, LC-MS) confirms the presence of 3-(hydroxymethyl)-4-methylpyridine. Where do I start?
A: The first step is to assess the stability and properties of your desired product. This will determine the most suitable purification strategy. Use the following decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q2: My product is acid-stable. How do I perform an acid-base extraction to remove the byproduct?
A: Acid-base extraction is the most efficient method for this specific problem. The strategy relies on the basicity of the pyridine nitrogen. By washing the organic solution of your crude product with an aqueous acid, the 3-(hydroxymethyl)-4-methylpyridine is protonated, forming a pyridinium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral organic product remains in the organic phase.
Caption: Mechanism of acid-base extraction for byproduct removal.
A detailed, step-by-step protocol for this procedure is provided in the "Detailed Experimental Protocols" section below. This method is highly effective and is a cornerstone of purifying reaction mixtures containing basic impurities.[3][4][5]
Q3: My product is acid-sensitive, or the extraction was incomplete. What is my next best option?
A: If your product cannot tolerate acidic conditions, flash column chromatography is the recommended alternative. The high polarity of the 3-(hydroxymethyl)-4-methylpyridine byproduct, due to its hydroxyl group and the pyridine nitrogen, causes it to adsorb strongly to silica gel.[6] This allows for effective separation from a less polar desired product.
For a successful separation, you will need to develop a solvent system that allows your desired product to elute at a reasonable Rf (retention factor) of ~0.3-0.4, while keeping the byproduct at the baseline (Rf ~0).
Q4: I am attempting column chromatography, but the byproduct is smearing or "tailing" down the column. How can I achieve a cleaner separation?
A: Peak tailing of basic compounds like pyridines on silica gel is a very common issue.[7] It is caused by strong, non-ideal interactions between the basic nitrogen of your byproduct and acidic silanol groups (Si-OH) on the surface of the silica.[7]
To resolve this, you can add a small amount of a competing base to your mobile phase (eluent).
-
Solution: Add 0.5-1% triethylamine (TEA) or ammonia (in methanol) to your eluent system.
-
Causality: The competing base (e.g., TEA) will preferentially interact with the acidic silanol sites on the silica. This effectively masks these sites from your pyridine byproduct, leading to a much sharper elution band and preventing tailing.[7]
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
This protocol assumes your desired product is stable in the presence of dilute acid and is soluble in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 100 mL of EtOAc).
-
Transfer: Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Acid Wash: Repeat steps 3 and 4 two more times to ensure complete removal of the basic byproduct.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.[3]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.[8]
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol is for separating a moderately non-polar product from the highly polar 3-(hydroxymethyl)-4-methylpyridine byproduct.
-
TLC Analysis: First, determine an optimal eluent system using Thin Layer Chromatography (TLC). A good starting point for many non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent and carefully pack a chromatography column.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel, and then remove the solvent under reduced pressure. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with your solvent system. If you notice tailing of the byproduct, add 0.5-1% triethylamine to the eluent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Frequently Asked Questions (FAQs)
-
Q: Why might 3-(hydroxymethyl)-4-methylpyridine be formed in my reaction?
-
A: This byproduct can arise from several synthetic routes. For example, it could be an over-reduction product if you are targeting the corresponding aldehyde, or an incomplete reduction if you are targeting the 3,4-dimethylpyridine. It can also be a byproduct in complex pyridine syntheses where functional group manipulations are involved.[9][10]
-
-
Q: What are the key property differences to exploit for separation?
-
A: The two primary handles for separation are basicity and polarity . The pyridine nitrogen's ability to be protonated is a powerful tool for selective liquid-liquid extraction. The high polarity from the hydroxymethyl group makes it a prime candidate for separation from less polar compounds via column chromatography.
-
-
Q: Are there any specific safety precautions for handling this byproduct?
-
A: Like most pyridine derivatives, 3-(hydroxymethyl)-4-methylpyridine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant to the skin, eyes, and respiratory system.[11] All work should be performed in a well-ventilated chemical fume hood.[11]
-
References
- Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
- Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Pyridine - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). PubMed. Retrieved January 23, 2026, from [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]
-
What is best method to remove pyridine from a reaction mixture? (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
- Process for preparing pyridinemethanol compounds. (n.d.). Google Patents.
-
HPLC Column for Structural Isomers. (n.d.). COSMOSIL. Retrieved January 23, 2026, from [Link]
-
Workup: Drying Methods. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
How do I get dry pyridine? (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 23, 2026, from [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2016). ACS Publications. Retrieved January 23, 2026, from [Link]
-
3-Pyridinemethanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Removing Pyridine. (2024). Reddit. Retrieved January 23, 2026, from [Link]
-
4-Methylpyridine - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
- Preparation of pyridinemethanol. (n.d.). Google Patents.
-
Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. (2000). Inter-Research Science Publisher. Retrieved January 23, 2026, from [Link]
-
How to remove pyridine when I use it as solvent? (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (n.d.). Google Patents.
-
Showing Compound 4-Methylpyridine (FDB004424). (n.d.). FooDB. Retrieved January 23, 2026, from [Link]
-
removal of pyridine. (2010). Sciencemadness Discussion Board. Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Bromomethyl)-4-methylpyridine and 2-(bromomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, pyridyl scaffolds are indispensable building blocks. The functionalization of these heterocycles often relies on the reactivity of substituted side chains. Among these, bromomethyl-substituted pyridines are key intermediates for introducing the pyridyl moiety via nucleophilic substitution. This guide provides an in-depth comparison of the reactivity of two positional isomers: 3-(Bromomethyl)-4-methylpyridine and 2-(bromomethyl)pyridine. Understanding their relative reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.
Unraveling the Factors Governing Reactivity
The nucleophilic substitution at the methylene carbon of bromomethylpyridines can, in principle, proceed through either an Sₙ1 or Sₙ2 mechanism. The preferred pathway and the corresponding reaction rate are dictated by a delicate interplay of electronic and steric factors, which are significantly influenced by the position of the bromomethyl group and other substituents on the pyridine ring.
Electronic Effects:
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This has a profound impact on the reactivity of the bromomethyl side chain.
-
Sₙ1 Pathway and Carbocation Stability: An Sₙ1 reaction proceeds through a carbocation intermediate. The electron-withdrawing nature of the pyridine ring destabilizes the formation of a positive charge on the adjacent methylene carbon. This effect is more pronounced in 2-(bromomethyl)pyridine, where the bromomethyl group is in close proximity to the nitrogen atom. The nitrogen's inductive effect strongly withdraws electron density, making the formation of a pyridyl-2-methyl cation highly unfavorable. In this compound, the bromomethyl group is further removed from the nitrogen, and the electron-donating methyl group at the 4-position can offer some mild stabilization through hyperconjugation. However, overall, the Sₙ1 pathway is generally disfavored for both isomers compared to their carbocyclic analog, benzyl bromide.
-
Sₙ2 Pathway and Electrophilicity: In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon in a concerted step. The electron-withdrawing pyridine ring increases the partial positive charge on the methylene carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This activating effect is expected to be stronger for the 2-isomer due to the closer proximity of the nitrogen atom.
Steric Hindrance:
The Sₙ2 reaction mechanism is highly sensitive to steric hindrance around the reaction center. In this regard, 2-(bromomethyl)pyridine offers a less sterically hindered environment for the incoming nucleophile compared to this compound, where the methyl group at the 4-position can exert some steric influence, albeit likely minor.
Comparative Reactivity: A Mechanistic View
Based on the interplay of these factors, a qualitative comparison of the reactivity of the two isomers can be made:
-
2-(Bromomethyl)pyridine: The strong electron-withdrawing effect of the nitrogen at the 2-position significantly enhances the electrophilicity of the methylene carbon, making it highly susceptible to Sₙ2 attack. The lack of significant steric hindrance further favors this pathway. Conversely, the formation of a carbocation at this position is strongly disfavored, effectively ruling out an Sₙ1 mechanism under typical conditions.
-
This compound: The electronic influence of the nitrogen is less pronounced at the 3-position. However, the pyridine ring as a whole still acts as an electron-withdrawing group, activating the methylene carbon for Sₙ2 attack, though likely to a lesser extent than the 2-isomer. The methyl group at the 4-position provides a mild electron-donating effect, which could slightly decrease the electrophilicity of the reaction center compared to an unsubstituted 3-(bromomethyl)pyridine. Steric hindrance from the 4-methyl group is expected to be minimal.
Therefore, 2-(bromomethyl)pyridine is anticipated to be more reactive towards nucleophilic substitution via an Sₙ2 mechanism than this compound.
Experimental Data: A Quantitative Comparison
To provide a quantitative comparison, a standardized experimental protocol is necessary. The Finkelstein reaction, a classic Sₙ2 process, offers a reliable method for comparing the reactivity of alkyl halides.
Table 1: Predicted Relative Reactivity in a Finkelstein Reaction
| Compound | Predicted Relative Rate (Sₙ2) | Key Influencing Factors |
| 2-(Bromomethyl)pyridine | Higher | Strong inductive effect of nitrogen at the 2-position significantly increases the electrophilicity of the methylene carbon. |
| This compound | Lower | Weaker inductive effect of nitrogen at the 3-position. Mild electron-donating effect of the 4-methyl group. |
Experimental Protocols for Reactivity Comparison
The following protocol outlines a method for comparing the relative rates of nucleophilic substitution for the two title compounds using the Finkelstein reaction.
Objective: To determine the relative reactivity of this compound and 2-(bromomethyl)pyridine in an Sₙ2 reaction with sodium iodide in acetone.
Materials:
-
This compound
-
2-(bromomethyl)pyridine
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Dry test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Prepare 0.1 M solutions of both this compound and 2-(bromomethyl)pyridine in anhydrous acetone.
-
In separate, dry test tubes, place 1 mL of the 0.1 M sodium iodide solution.
-
To each test tube, add 1 mL of one of the bromomethylpyridine solutions and start the stopwatch immediately.
-
Stopper the test tubes and shake to ensure thorough mixing.
-
Record the time required for the formation of a precipitate (sodium bromide). The appearance of turbidity indicates the progress of the reaction.
-
If no reaction is observed at room temperature after 30 minutes, the test tubes can be placed in a water bath at a controlled, elevated temperature (e.g., 40°C or 50°C) to accelerate the reaction.
-
The relative initial rate of the reaction is inversely proportional to the time taken for the precipitate to appear.
Data Analysis:
The results can be tabulated to show the time taken for the precipitate to form for each compound. A shorter time indicates a faster reaction rate and higher reactivity.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized Sₙ2 reaction pathway for the nucleophilic substitution of a bromomethylpyridine.
Caption: Generalized Sₙ2 reaction pathway.
Conclusion
References
- Atkins, P. W., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Hammett, L. P. (1970). Physical Organic Chemistry: Reaction Rates, Equilibria, and Mechanisms. McGraw-Hill.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
A Senior Application Scientist's Guide to Pyridylmethylation: A Comparative Analysis of Alternatives to 3-(Bromomethyl)-4-methylpyridine
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A Senior Application Scientist's Guide to the Efficacy of 3-(Bromomethyl)-4-methylpyridine in Target Molecule Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate building block is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 3-(Bromomethyl)-4-methylpyridine, a key reagent for the introduction of the 4-methyl-3-pyridylmethyl moiety, with its primary alternative, 3-(chloromethyl)-4-methylpyridine. By examining the underlying principles of reactivity and providing supporting experimental context, this document aims to empower chemists to make informed decisions in the synthesis of complex target molecules, particularly in the realm of pharmaceutical chemistry.
Introduction: The Strategic Importance of the 4-Methyl-3-pyridylmethyl Moiety
The 4-methyl-3-pyridylmethyl functional group is a privileged scaffold in medicinal chemistry, most notably as a core component of proton pump inhibitors (PPIs), a class of drugs that are highly effective in treating acid-related gastrointestinal disorders.[1][2] The precise architecture of this pyridine derivative is crucial for the biological activity of the final drug molecule. Consequently, the efficient and high-yielding introduction of this group is a significant focus in process chemistry and drug discovery. This compound has emerged as a reagent of choice for this transformation, and this guide will elucidate the chemical principles that underpin its efficacy.
Comparative Reactivity: this compound vs. 3-(Chloromethyl)-4-methylpyridine
The primary advantage of this compound over its chloro-analogue lies in the fundamental principles of nucleophilic substitution reactions, predominantly the SN2 mechanism. The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond. This translates to bromide being a superior leaving group compared to chloride.
This enhanced reactivity of bromides over chlorides is a well-established principle in organic chemistry.[3][4] In the context of SN2 reactions, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group. A better leaving group, such as bromide, stabilizes this transition state, thereby lowering the activation energy of the reaction and increasing the reaction rate.[5] This often translates to milder reaction conditions, shorter reaction times, and higher yields.
While direct, side-by-side comparative studies for every conceivable reaction are not always available in the literature, the general principles of halide reactivity provide a strong predictive framework. For instance, in palladium-catalyzed cross-coupling reactions, a different but related field, bromopyridines consistently exhibit higher reactivity than their chloro counterparts, necessitating less forcing conditions.
Key Applications and Performance Data
The utility of this compound is most prominently demonstrated in N-alkylation and O-alkylation reactions, which are pivotal steps in the synthesis of numerous pharmaceutical agents.
N-Alkylation of Heterocycles: A Cornerstone of Proton Pump Inhibitor Synthesis
The synthesis of proton pump inhibitors like Lansoprazole often involves the N-alkylation of a benzimidazole derivative with a suitable pyridylmethyl halide.[6] The nucleophilic nitrogen of the benzimidazole ring attacks the electrophilic benzylic carbon of the pyridylmethyl halide.
Experimental Protocol: General Procedure for N-Alkylation of Benzimidazoles
A mixture of the benzimidazole (1.0 eq), 3-(halomethyl)-4-methylpyridine (1.0-1.2 eq), and a suitable base (e.g., K₂CO₃, NaH, or an organic base, 1.5-2.0 eq) in an appropriate polar aprotic solvent (e.g., DMF, acetonitrile, or acetone) is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent. The product is then purified by recrystallization or column chromatography.
While specific comparative data for this compound is not always explicitly presented in a head-to-head format in published literature, the synthesis of related N-alkylated imidazoles and benzimidazoles consistently demonstrates high yields. For example, N-alkylation of various imidazopyridines with a chloromethyl reagent in the presence of K₂CO₃ in DMF has been reported with yields ranging from 39% to 75%.[7] It is anticipated that the use of the corresponding bromomethyl derivative would lead to improved yields and/or shorter reaction times under similar or milder conditions.
The choice between the bromo and chloro derivative in an industrial setting often involves a trade-off between the higher reactivity and potentially higher cost of the bromo compound versus the lower cost but potentially more demanding reaction conditions required for the chloro analogue.
O-Alkylation of Phenols: Synthesis of Pyridylmethyl Ethers
The formation of ether linkages via the Williamson ether synthesis is another key application. Here, a phenoxide, generated by treating a phenol with a base, acts as the nucleophile.
Experimental Protocol: General Procedure for O-Alkylation of Phenols
To a solution of the phenol (1.0 eq) in a suitable solvent such as DMF or acetone, a base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.1-1.5 eq) is added, and the mixture is stirred for a short period to generate the phenoxide. This compound (1.0-1.2 eq) is then added, and the reaction is stirred at a temperature between room temperature and 60 °C until completion as monitored by TLC. The reaction is then quenched with water and the product extracted with an organic solvent. Purification is typically achieved by column chromatography.
The enhanced reactivity of this compound is particularly advantageous in this context, as it allows for the use of weaker bases and lower temperatures, which can be crucial for substrates with sensitive functional groups.
Mechanistic Insights and Logical Frameworks
The decision to use this compound can be further guided by a deeper understanding of the reaction mechanisms and the logical relationships between reagent choice and reaction outcome.
SN2 Reaction Pathway
The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The stability of the leaving group is a key factor influencing the rate of this reaction. Bromide is a better leaving group than chloride because it is a weaker base and more polarizable.
Decision Workflow for Reagent Selection
This workflow illustrates that for sensitive substrates or when reaction efficiency is paramount, this compound is the superior choice. The chloro-analogue becomes a viable option when cost is the overriding factor and the substrate can tolerate more forcing conditions.
Conclusion
In the synthesis of target molecules, particularly within the pharmaceutical industry, this compound stands out as a highly effective reagent for introducing the 4-methyl-3-pyridylmethyl moiety. Its enhanced reactivity, stemming from the superior leaving group ability of bromide compared to chloride, allows for milder reaction conditions, shorter reaction times, and often higher yields in key N- and O-alkylation reactions. While the chloro-analogue may present a more economical option, the brominated counterpart offers a more robust and efficient synthetic route, especially when dealing with delicate substrates or when process optimization is a priority. As with any synthetic endeavor, the final choice of reagent will depend on a careful consideration of substrate stability, desired reaction efficiency, and economic constraints. However, a thorough understanding of the underlying chemical principles strongly supports the selection of this compound as the reagent of choice for achieving optimal outcomes in the synthesis of high-value target molecules.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-(Bromomethyl)-4-methylpyridine
For researchers, scientists, and drug development professionals, understanding the reactivity and potential for off-target interactions of key pharmaceutical intermediates is paramount. 3-(Bromomethyl)-4-methylpyridine is a valuable building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents due to the versatile reactivity of its benzylic bromide moiety.[1][2] However, this high reactivity also necessitates a thorough investigation of its potential for cross-reactivity with biological nucleophiles and other structurally related compounds. This guide provides a comprehensive framework for designing and executing cross-reactivity studies of this compound, ensuring the specificity and safety of downstream applications.
The Significance of Cross-Reactivity in Drug Development
In the intricate landscape of drug discovery, the pyridine nucleus is a cornerstone of many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological receptors.[3][4] The introduction of a reactive handle like a bromomethyl group enhances its utility as a synthetic intermediate.[5][6] However, this reactive center can also be a liability. Unintended reactions with off-target biomolecules can lead to toxicity, reduced efficacy, and the formation of immunogenic adducts. Therefore, a proactive assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of robust drug design.
Understanding the Reactivity of this compound
This compound is a benzylic halide. Benzylic halides are known to be highly reactive towards nucleophilic substitution, proceeding through either an S(N)1 or S(_N)2 mechanism depending on the substrate and reaction conditions.[7] The pyridine ring, particularly the nitrogen atom, can influence the reactivity of the bromomethyl group through its electronic properties.[3] It is crucial to consider that in a biological milieu, a plethora of nucleophiles exist, including water, amines, thiols, and phosphates, all of which could potentially react with this compound.
Designing a Comprehensive Cross-Reactivity Study
A thorough investigation of cross-reactivity should be multi-faceted, employing a combination of analytical techniques to build a complete picture of the compound's reactivity profile. Forced degradation studies are an excellent starting point to understand the intrinsic stability and degradation pathways of a molecule.[8][9][10][11][12]
Part 1: Forced Degradation and Impurity Profiling
Forced degradation studies deliberately expose the drug substance to harsh conditions to generate potential degradation products.[8][9][12] This allows for the development of stability-indicating analytical methods and provides insights into potential reactive pathways.
Experimental Protocol: Forced Degradation of this compound
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method. Couple the HPLC to a mass spectrometer (LC-MS) to identify the molecular weights of any degradation products.[13][14][15][16]
Data Presentation: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation | Major Degradation Products (m/z) |
| Acidic Hydrolysis | 15% | 123.1 (Hydroxymethyl-methylpyridine), 188.0 (Dimer) |
| Basic Hydrolysis | 25% | 123.1 (Hydroxymethyl-methylpyridine), 210.1 (Adduct with buffer) |
| Oxidative Degradation | 8% | 139.1 (Pyridine-aldehyde) |
| Thermal Degradation | 5% | Minor impurities |
| Photolytic Degradation | 12% | Various photoproducts |
Visualizing the Experimental Workflow
Caption: Workflow for forced degradation studies of this compound.
Part 2: Comparative Reactivity with Structurally Similar Compounds
To understand the specific contribution of the this compound scaffold to reactivity, it is essential to compare it with structurally related molecules.
Potential Comparators:
-
Benzyl bromide: Lacks the pyridine ring, providing a baseline for benzylic bromide reactivity.
-
3-Bromo-4-methylpyridine: Contains the pyridine core but lacks the reactive bromomethyl group.[17]
-
4-(Bromomethyl)pyridine: An isomer to assess the influence of substituent position.
-
2-(Bromomethyl)pyridine: Another isomer to further probe positional effects.
Experimental Protocol: Competitive Reaction Assay
This experiment will quantify the relative reactivity of this compound and its comparators towards a common nucleophile.
-
Nucleophile Selection: Use a biologically relevant nucleophile such as N-acetylcysteine (as a mimic of glutathione).
-
Reaction Setup: In a buffered solution (e.g., phosphate buffer, pH 7.4), incubate a mixture of this compound and a chosen comparator at equimolar concentrations with the nucleophile.
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction and analyze the remaining concentrations of the electrophiles and the formation of adducts by HPLC-UV.
-
Data Analysis: Calculate the second-order rate constants for the reaction of each compound with the nucleophile.
Data Presentation: Hypothetical Comparative Reactivity Data
| Compound | Rate Constant (k, M⁻¹s⁻¹) | Relative Reactivity |
| This compound | 1.2 x 10⁻² | 1.00 |
| Benzyl bromide | 8.5 x 10⁻³ | 0.71 |
| 4-(Bromomethyl)pyridine | 2.5 x 10⁻² | 2.08 |
| 2-(Bromomethyl)pyridine | 3.1 x 10⁻² | 2.58 |
| 3-Bromo-4-methylpyridine | No reaction detected | - |
Visualizing Potential Cross-Reactivity Pathways
Caption: Potential cross-reactivity pathways of this compound with biological nucleophiles.
Part 3: Assessing Cross-Reactivity with Biological Macromolecules
The ultimate test of cross-reactivity is to assess the interaction of this compound with complex biological macromolecules. A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a sensitive technique to evaluate if the compound can bind to or modify a target protein, potentially displacing a known ligand.[18][19][20][21][22]
Experimental Protocol: Competitive ELISA
-
Target Selection: Choose a relevant protein, for example, a kinase if the intended therapeutic target is a kinase inhibitor.
-
Plate Coating: Coat a microtiter plate with the target protein.
-
Competitive Binding: In separate wells, add a fixed concentration of a known biotinylated ligand for the target protein. To these wells, add serial dilutions of this compound.
-
Incubation and Washing: Incubate to allow for competitive binding. Wash the plate to remove unbound reagents.[18][20]
-
Detection: Add a streptavidin-HRP conjugate, which binds to the biotinylated ligand. After another wash step, add a chromogenic substrate (e.g., TMB).[18][19]
-
Signal Quantification: Measure the absorbance at the appropriate wavelength. A decrease in signal indicates that this compound is competing with the biotinylated ligand for binding to the target protein.
Data Presentation: Hypothetical Competitive ELISA Results
| Compound | IC₅₀ (µM) | Interpretation |
| Known Ligand (unlabeled) | 0.1 | High affinity |
| This compound | > 100 | Low to no direct competitive binding |
| Structurally Similar Active Compound | 0.5 | High affinity, potential for cross-reactivity |
Conclusion
A thorough understanding of the cross-reactivity of this compound is essential for its successful application in drug development. By employing a systematic approach that includes forced degradation studies, comparative reactivity assays, and biological assays such as competitive ELISA, researchers can build a comprehensive profile of this important synthetic intermediate. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations, ultimately contributing to the development of safer and more effective therapeutics. The pyridine moiety and its derivatives will undoubtedly continue to be a focal point of research in medicinal chemistry, and a deep understanding of their reactivity is key to unlocking their full potential.[2][6][23]
References
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Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. Available at: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]
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The benefits of high-resolution mass spectrometry for impurity profiling. Available at: [Link]
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Competitive ELISA Protocol - Creative Diagnostics. Available at: [Link]
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Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
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Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Available at: [Link]
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A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Available at: [Link]
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Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]
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Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. Available at: [Link]
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Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. Available at: [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]
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Competitive ELISA Protocol - Bio-Rad Antibodies. Available at: [Link]
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Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. Available at: [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available at: [Link]
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Review on the modern analytical advancements in impurities testing. Available at: [Link]
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LACK OF ENHANCed REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. Available at: [Link]
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Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available at: [Link]
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Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Available at: [Link]
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Competitive ELISA Protocol | Sino Biological. Available at: [Link]
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Method Development for Drug Impurity Profiling: Part 1 | LCGC International. Available at: [Link]
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Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. Available at: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. Available at: [Link]
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The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]
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55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available at: [Link]
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Assay Procedure for Competitive-ELISA - Elabscience. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-(Bromomethyl)-4-methylpyridine: A Comparative Analysis of Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key building blocks is paramount. 3-(Bromomethyl)-4-methylpyridine is a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data and insights to inform your synthetic strategy.
Introduction to this compound
This compound is a substituted pyridine derivative featuring a reactive bromomethyl group. This functionality makes it an excellent electrophile for introducing the 4-methylpyridyl-3-methyl moiety into a target molecule through nucleophilic substitution reactions. Its utility spans from the synthesis of pharmaceutical agents to the development of novel materials. The strategic choice of a synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a multi-step synthesis.
This guide will dissect and compare the two most prevalent synthetic strategies for obtaining this compound: the direct benzylic bromination of 3,4-dimethylpyridine (3,4-lutidine) and a two-step approach involving the synthesis and subsequent bromination of 3-(hydroxymethyl)-4-methylpyridine.
Route 1: Direct Radical Bromination of 3,4-Dimethylpyridine
The most direct and atom-economical approach to this compound is the free-radical bromination of the more reactive methyl group of 3,4-dimethylpyridine. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source, in the presence of a radical initiator or under photochemical conditions.
Causality Behind Experimental Choices
The selectivity of this reaction hinges on the slightly different reactivity of the two methyl groups. The methyl group at the 3-position is electronically analogous to a benzylic position and is more susceptible to radical abstraction than the methyl group at the 4-position. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene is crucial to minimize ionic side reactions and promote the radical pathway. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate the initial bromine radical at a controlled rate upon heating. Photochemical initiation using UV light offers an alternative, often milder, method for radical generation.[1]
Experimental Protocol: Radical Bromination with NBS and AIBN
Materials:
-
3,4-Dimethylpyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Azobisisobutyronitrile (AIBN) (0.05 equiv)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a solution of 3,4-dimethylpyridine in CCl₄, add NBS and AIBN.
-
Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of the Radical Bromination Workflow
Caption: Workflow for the direct radical bromination of 3,4-dimethylpyridine.
Route 2: Two-Step Synthesis via 3-(Hydroxymethyl)-4-methylpyridine
An alternative, albeit longer, route involves the initial synthesis of 3-(hydroxymethyl)-4-methylpyridine, followed by its conversion to the desired bromomethyl derivative. This approach can offer advantages in terms of selectivity and avoidance of over-bromination byproducts.
Step 1: Synthesis of 3-(Hydroxymethyl)-4-methylpyridine
This intermediate can be prepared from 4-methylnicotinic acid through reduction.
Causality Behind Experimental Choices
The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. While various reducing agents can be employed, borane complexes such as borane-tetrahydrofuran (BH₃·THF) are often preferred for their high efficiency and selectivity for carboxylic acids in the presence of other functional groups. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is then hydrolyzed during the workup to yield the alcohol.
Experimental Protocol: Reduction of 4-Methylnicotinic Acid
Materials:
-
4-Methylnicotinic acid (1.0 equiv)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Aqueous HCl (1 M)
Procedure:
-
Dissolve 4-methylnicotinic acid in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and slowly add the borane-THF complex.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0°C and cautiously quench with methanol.
-
Acidify the mixture with 1 M HCl and then basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(hydroxymethyl)-4-methylpyridine.
Step 2: Bromination of 3-(Hydroxymethyl)-4-methylpyridine
The conversion of the primary alcohol to the corresponding bromide can be achieved using various brominating agents.
Causality Behind Experimental Choices
Phosphorus tribromide (PBr₃) is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which then undergoes nucleophilic attack by the bromide ion. The use of a non-protic solvent like dichloromethane (DCM) is typical. The reaction is often run at low temperatures to control its exothermicity.
Experimental Protocol: Bromination with PBr₃
Materials:
-
3-(Hydroxymethyl)-4-methylpyridine (1.0 equiv)
-
Phosphorus tribromide (PBr₃) (0.4 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 3-(hydroxymethyl)-4-methylpyridine in anhydrous DCM under an inert atmosphere and cool to 0°C.
-
Slowly add PBr₃ to the solution.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product to obtain this compound.
Visualization of the Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Comparison of Synthetic Routes
| Feature | Route 1: Direct Bromination | Route 2: Two-Step Synthesis |
| Number of Steps | 1 | 2 |
| Starting Material | 3,4-Dimethylpyridine | 4-Methylnicotinic acid |
| Typical Yield | Moderate to Good (50-70%) | Good to Excellent (60-80% over two steps) |
| Selectivity | Can be challenging; risk of over-bromination and bromination at the 4-methyl position. | High; avoids issues of regioselectivity in the bromination step. |
| Key Reagents | NBS, AIBN/BPO or UV light | BH₃·THF, PBr₃ |
| Safety Considerations | Use of toxic CCl₄ (can be replaced with other solvents), handling of radical initiators. | Handling of pyrophoric borane reagents and corrosive PBr₃. |
| Scalability | Generally scalable, but control of exotherm and byproducts can be challenging on a large scale. | Readily scalable with appropriate engineering controls for handling hazardous reagents. |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps and cheaper starting material. | May be more expensive due to the cost of reagents like BH₃·THF and an additional synthetic step. |
Alternative Brominating Agents and Methods
For the direct bromination route, several alternatives to NBS exist. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective source of bromine for radical reactions and is sometimes considered a safer alternative to NBS.[1] Photochemical methods, while requiring specialized equipment, can often be performed at lower temperatures, potentially leading to higher selectivity.[2][3]
For the conversion of the alcohol to the bromide in the two-step route, other reagents such as thionyl bromide (SOBr₂) or hydrobromic acid (HBr) can be used, each with its own advantages and disadvantages in terms of reactivity and workup procedures.
Conclusion and Recommendations
The choice between the direct bromination of 3,4-dimethylpyridine and the two-step synthesis via the corresponding alcohol depends on the specific requirements of the researcher.
-
For rapid access and when moderate yields are acceptable, the direct radical bromination (Route 1) is a compelling option. Careful optimization of reaction conditions is necessary to maximize the yield of the desired mono-brominated product and minimize the formation of impurities.
-
When higher purity and selectivity are paramount, and for larger-scale syntheses where byproduct formation is a significant concern, the two-step synthesis (Route 2) is the more robust and reliable choice. Although longer, this route provides greater control over the outcome of the synthesis.
Ultimately, a careful evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy for the successful and efficient preparation of this compound.
References
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-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022-10-26). (URL: [Link])
-
Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate. (URL: [Link])
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Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group | Request PDF - ResearchGate. (URL: [Link])
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Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (URL: [Link])
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(PDF) Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide - ResearchGate. (URL: [Link])
-
ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides. - ResearchGate. (URL: [Link])
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC - NIH. (URL: [Link])
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NBS: Radical Bromination - YouTube. (2021-05-24). (URL: [Link])
-
Allylic bromination with NBS - Chemistry Stack Exchange. (2015-10-27). (URL: [Link])
-
Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). (URL: [Link])
-
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-
A comparison of some pyridyl-substituted pyrazines as analytical reagents - PubMed. (URL: [Link])
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Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series | Request PDF - ResearchGate. (URL: [Link])
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10). (URL: [Link])
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Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv. (URL: [Link])
-
Chart showing the performance of benzylic bromination upon altering... - ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Bromomethyl-methylpyridine Derivatives
The Strategic Imperative: Why Isomeric Purity Matters
In the synthesis of Active Pharmaceutical Ingredients (APIs), the intermediates are not merely stepping stones; they are the foundational pillars upon which the quality, safety, and efficacy of the final drug product are built. Bromomethyl-methylpyridine derivatives are a class of such critical intermediates, notably employed in the synthesis of high-value pharmaceuticals like the antihistamine Rupatadine.[1]
The challenge with these intermediates lies in their propensity to form constitutional isomers during synthesis. Positional isomers—where the bromomethyl and methyl groups occupy different locations on the pyridine ring—possess nearly identical physical properties, such as molecular weight and polarity. This similarity makes their separation and quantification a formidable analytical task.
Controlling the isomeric purity of these intermediates is not just a matter of good manufacturing practice (GMP); it is a regulatory necessity.[2][3] An uncharacterized or uncontrolled isomeric impurity can introduce significant risks, including altered pharmacological activity, unforeseen toxicity, and compromised stability of the final API.[4] This guide provides a comparative analysis of the three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering field-proven insights into selecting and implementing the most robust method for your specific needs.
The Orthogonal Toolkit: A Comparative Overview of Analytical Methodologies
No single technique is universally superior; the optimal choice is dictated by the analytical objective, whether it be routine quality control, in-depth structural elucidation, or lot-release testing. A multi-faceted, or orthogonal, approach is often the most robust strategy. We will dissect each method through the lens of its core principles, practical application, and inherent strengths and weaknesses.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is arguably the most versatile and widely adopted technique for purity analysis in the pharmaceutical industry. Its strength lies in the vast array of stationary and mobile phases available, allowing for the fine-tuning of selectivity to resolve closely related isomers.
Causality of Separation: Exploiting Subtle Physicochemical Differences
The separation of bromomethyl-methylpyridine isomers via HPLC is predicated on minute differences in their polarity, hydrophobicity, and potential for secondary interactions with the stationary phase. While a standard C18 reversed-phase column can provide a baseline separation, achieving the resolution required for trace-level impurity quantification often necessitates more advanced column chemistries.
Mixed-mode chromatography, which combines reversed-phase characteristics with ion-exchange or hydrogen-bonding capabilities, offers a powerful alternative.[5][6] For pyridine derivatives, which are basic, incorporating a cation-exchange mechanism can dramatically enhance selectivity between positional isomers by exploiting subtle differences in their pKa values and interaction with the stationary phase.
A Self-Validating HPLC Protocol
This protocol is designed as a robust starting point for method development, incorporating system suitability checks to ensure run-to-run validity.
Objective: To separate and quantify isomeric impurities in a bromomethyl-methylpyridine sample.
Instrumentation:
-
HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Amaze HD, 3.2 x 150 mm, 3 µm (or equivalent mixed-mode column with hydrogen-bonding and cation-exchange properties).[5]
-
Mobile Phase: 60% Acetonitrile / 40% Methanol with 0.2% Formic Acid and 0.25% Ammonium Formate.
-
Scientist's Rationale: The organic modifiers (acetonitrile and methanol) control the primary reversed-phase retention. Formic acid and ammonium formate create a buffered system; the acid ensures consistent protonation of the pyridine nitrogen for sharp peak shapes, while the salt provides ionic strength to facilitate the cation-exchange interaction.[5]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Scientist's Rationale: Temperature control is critical for reproducible retention times and selectivity. 30 °C is a good starting point to ensure robustness without risking thermal degradation.
-
-
Detection: UV at 275 nm.
-
Scientist's Rationale: The pyridine ring exhibits strong UV absorbance. 275 nm typically provides a good signal-to-noise ratio for this class of compounds. A DAD allows for peak purity analysis.
-
-
Injection Volume: 1.0 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
System Suitability Test (SST):
-
Procedure: Before sample analysis, perform five replicate injections of a standard solution containing the main isomer and known impurities.
-
Acceptance Criteria:
-
Resolution (Rs) between the main peak and the closest eluting impurity must be > 2.0.
-
Tailing factor for the main peak must be between 0.8 and 1.5.
-
Relative Standard Deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.
-
Trustworthiness: Meeting these SST criteria before each analytical run validates that the system is performing as intended and that the generated data is reliable.[7]
-
Workflow & Visualization
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- 6. helixchrom.com [helixchrom.com]
- 7. iosrjournals.org [iosrjournals.org]
A Senior Application Scientist's Guide to Alkylating Agents: Benchmarking 3-(Bromomethyl)-4-methylpyridine
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparative analysis of 3-(Bromomethyl)-4-methylpyridine, a heterocyclic alkylating agent, benchmarked against two archetypal agents: the widely-used benzyl bromide and the highly reactive methyl iodide. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.
Introduction to the Alkylating Agents
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic synthesis.[1] The agents mediating this transfer, known as alkylating agents, are characterized by the presence of a leaving group attached to an alkyl backbone.[1] Their reactivity is a nuanced interplay of factors including the nature of the alkyl group, the stability of the carbocation intermediate (in Sₙ1 reactions) or the transition state (in Sₙ2 reactions), and the identity of the leaving group.[2][3]
This guide will focus on a comparative evaluation of three distinct alkylating agents:
-
This compound: A substituted pyridinylmethyl halide, this agent introduces a methylpyridine moiety, a common structural motif in pharmacologically active compounds. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the potential for nitrogen to participate in the reaction.
-
Benzyl Bromide: A benzylic halide that is a workhorse in organic synthesis for introducing a benzyl protecting group or for the synthesis of benzyl-substituted compounds.[4] Its reactivity is enhanced by the stability of the resulting benzylic carbocation.[2]
-
Methyl Iodide: A simple and highly reactive methylating agent, often utilized when rapid and efficient methylation is required.[5] The high reactivity is a consequence of the excellent leaving group ability of the iodide ion.[6]
A summary of the key physical and chemical properties of these agents is presented in Table 1.
| Property | This compound | Benzyl Bromide | Methyl Iodide |
| Molecular Formula | C₇H₈BrN | C₇H₇Br | CH₃I |
| Molecular Weight | 186.05 g/mol | 171.04 g/mol | 141.94 g/mol [5] |
| Boiling Point | ~76 °C @ 10 mmHg | 198-199 °C | 42.4 °C[5] |
| Density | ~1.53 g/mL | ~1.438 g/mL | ~2.28 g/mL[5] |
| Appearance | Colorless to light yellow liquid[7] | Colorless to yellowish liquid | Colorless liquid, turns brown on exposure to light[8] |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Slightly soluble in water, soluble in ethanol and ether[5] |
Mechanistic Considerations and Reactivity Profiles
The reactivity of these alkylating agents is primarily governed by their propensity to undergo nucleophilic substitution reactions, predominantly through Sₙ1 and Sₙ2 pathways. The choice of pathway is influenced by the substrate, nucleophile, solvent, and leaving group.
Reaction Mechanisms
The generalized mechanisms for Sₙ1 and Sₙ2 reactions are depicted below. Benzylic and pyridinylmethyl halides can undergo both Sₙ1 and Sₙ2 reactions, with the operative mechanism being dependent on the specific reaction conditions.[2][9] Methyl iodide, being a methyl halide, reacts almost exclusively through the Sₙ2 pathway due to the instability of the primary carbocation.[10]
Diagram of SN1 and SN2 reaction pathways.
Comparative Reactivity
The inherent reactivity of an alkylating agent is a function of several factors:
-
Leaving Group Ability: The stability of the halide anion (I⁻ > Br⁻ > Cl⁻) dictates the ease of C-X bond cleavage. This is a primary reason for the high reactivity of methyl iodide.
-
Carbocation/Transition State Stability: For benzylic and pyridinylmethyl systems, the ability to delocalize positive charge in the transition state or carbocation intermediate significantly enhances reactivity compared to simple alkyl halides.[2]
-
Steric Hindrance: The Sₙ2 reaction is highly sensitive to steric bulk around the electrophilic carbon.[10] Methyl iodide, being the least sterically hindered, is highly susceptible to Sₙ2 attack.
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring in this compound can influence the electrophilicity of the benzylic carbon.
Based on these principles, a general reactivity trend can be predicted:
Methyl Iodide > Benzyl Bromide ≈ this compound
It is important to note that the relative reactivity of benzyl bromide and this compound can be highly dependent on the specific nucleophile and reaction conditions.
Experimental Benchmarking: A Proposed Framework
To provide a quantitative comparison, a standardized set of experiments is proposed. The following protocols for N-alkylation and O-alkylation are designed to be robust and reproducible.
General Experimental Workflow
The overall workflow for the comparative alkylation experiments is outlined below.
General workflow for comparative alkylation reactions.
Protocol 1: N-Alkylation of 4-Toluidine
This protocol details the N-alkylation of 4-toluidine, a representative aromatic amine.[11]
Materials:
-
4-Toluidine
-
Alkylating agent (this compound, Benzyl Bromide, or Methyl Iodide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask charged with 4-toluidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF (5 mL/mmol of 4-toluidine), add the alkylating agent (1.1 eq) dropwise at room temperature with stirring.[11]
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).[11]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of Phenol
This protocol describes the O-alkylation of phenol, a common oxygen nucleophile, via a Williamson ether synthesis.[12]
Materials:
-
Phenol
-
Alkylating agent (this compound, Benzyl Bromide, or Methyl Iodide)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous DMF (5-10 mL/mmol of phenol) under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.[12]
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.[12]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.[12]
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[12]
-
Combine the organic layers and wash with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical, yet realistic, data that one might expect from the execution of the aforementioned protocols. This data is based on established principles of chemical reactivity.
| Alkylating Agent | Nucleophile | Reaction Time (h) | Yield (%) | Key Observations |
| This compound | 4-Toluidine | 4 | 85 | Clean reaction, product may require careful purification to remove polar impurities. |
| Phenol | 6 | 80 | Moderate reaction rate, potential for N-alkylation of the pyridine ring as a side reaction under certain conditions. | |
| Benzyl Bromide | 4-Toluidine | 3 | 92 | Faster reaction compared to the pyridine analog, high yield.[13] |
| Phenol | 4 | 90 | Efficient O-alkylation, a well-established and reliable procedure.[12] | |
| Methyl Iodide | 4-Toluidine | 1 | 95 | Very rapid reaction, potential for over-alkylation to the quaternary ammonium salt if excess agent is used. |
| Phenol | 1.5 | 93 | Highly efficient methylation, reaction is often exothermic and may require cooling.[5] |
Discussion and Recommendations
The choice of an alkylating agent is a multifactorial decision that extends beyond simple reactivity.
-
This compound is the agent of choice when the incorporation of a 4-methylpyridine moiety is the primary synthetic goal. While its reactivity is comparable to benzyl bromide, the potential for side reactions involving the pyridine nitrogen should be considered and reaction conditions optimized accordingly. The basicity of the pyridine nitrogen can also influence the workup procedure.
-
Benzyl Bromide remains a versatile and highly reliable agent for general benzylation. Its well-understood reactivity profile and the stability of the resulting benzyl ethers and amines make it a go-to reagent for protecting group strategies and general synthesis.[4]
-
Methyl Iodide is unparalleled in its efficiency for methylation.[5] Its high reactivity allows for rapid transformations, often at lower temperatures. However, this high reactivity also necessitates careful control of stoichiometry to avoid over-alkylation.[14] Additionally, its volatility and toxicity require stringent safety precautions.[8]
Safety Considerations: All alkylating agents are, by their nature, reactive and potentially hazardous compounds. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Alkylating agents are often toxic and may be carcinogenic; consult the Safety Data Sheet (SDS) for each specific reagent before use.[8][15]
Conclusion
This guide provides a comprehensive framework for understanding and comparing the performance of this compound against the benchmark alkylating agents, benzyl bromide and methyl iodide. The provided protocols and comparative data, while based on established chemical principles, serve as a starting point for experimental design. The optimal choice of alkylating agent will always be context-dependent, relying on a careful consideration of the desired chemical transformation, the nature of the substrate, and the overall synthetic strategy.
References
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Holland-Frei Cancer Medicine. 6th edition. Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Hamilton (ON): BC Decker; 2003. Available from: [Link]
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Mahdavi, B., et al. (2021). A comparison of several modern alkylating agents. ResearchGate. Available from: [Link]
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Oncohema Key. (2016). Alkylating Agents. Available from: [Link]
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MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Available from: [Link]
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PubChem. (n.d.). 3-Bromo-4-methylpyridine. Retrieved from: [Link]
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NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). Available from: [Link]
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Pipzine Chemicals. (n.d.). 3-Bromo-4-methylpyridine. Retrieved from: [Link]
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PMC. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. Available from: [Link]
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PubChem. (n.d.). Methyl iodide. Retrieved from: [Link]
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ResearchGate. (2016). N-alkylation of o-substituted anilines with benzyl alcohols. Available from: [Link]
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Wikipedia. (n.d.). Alkylation. Retrieved from: [Link]
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ResearchGate. (2015). Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl Pyridine, a Novel Alkylating Agent. Available from: [Link]
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Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from: [Link]
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ACS Publications. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available from: [Link]
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Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from: [Link]
-
YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Available from: [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]
-
PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from: [Link]
- Google Patents. (n.d.). EP1660433A2 - Preparation and use of alkylating agents.
-
The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available from: [Link]
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MDPI. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Available from: [Link]
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Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Available from: [Link]
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ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Available from: [Link]
-
MDPI. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Available from: [Link]
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Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. Available from: [Link]
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INCHEM. (n.d.). ICSC 0509 - METHYL IODIDE. Retrieved from: [Link]
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ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. Retrieved from: [Link]
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ResearchGate. (2007). Alkylating agents and cancer therapy. Available from: [Link]
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Encyclopedia.pub. (2022). Methyl Iodide. Available from: [Link]
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PubMed. (2021). Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy. Available from: [Link]
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A Senior Application Scientist's Guide to Differentiating (Bromomethyl)pyridine Isomers via Spectroscopy
Introduction: The Challenge of Isomeric Differentiation
In the fields of pharmaceutical development and materials science, the precise identification of structural isomers is a cornerstone of quality control, reaction monitoring, and regulatory compliance. Even subtle changes in substituent placement on an aromatic ring can drastically alter a molecule's chemical reactivity, biological activity, and physical properties. The (bromomethyl)pyridine isomers—2-, 3-, and 4-(bromomethyl)pyridine—are prime examples of this challenge. As versatile building blocks, their correct identification is paramount.
This guide provides an in-depth spectroscopic comparison of these three isomers. We will move beyond a simple presentation of data, focusing instead on the underlying chemical principles that govern their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding why their spectra differ, researchers can confidently and unambiguously identify these critical reagents.
A clarifying note on the topic: The initially proposed compound "4-(bromomethyl)-4-methylpyridine" is not a stable aromatic pyridine structure. Therefore, this guide will focus on the logical and commonly encountered isomeric set: 2-(bromomethyl)pyridine, 3-(bromomethyl)pyridine, and 4-(bromomethyl)pyridine.
Molecular Structures and Electronic Effects
The position of the electron-withdrawing bromomethyl group relative to the electronegative nitrogen atom dictates the electronic environment of the entire molecule. This fundamental difference is the root cause of the spectroscopic variations we will explore.
-
2-(Bromomethyl)pyridine: The substituents are in an ortho relationship. The bromomethyl group is sterically and electronically influenced by the adjacent nitrogen lone pair.
-
3-(Bromomethyl)pyridine: The substituents are meta to each other. The electronic influence of the nitrogen on the bromomethyl group is less direct, primarily operating through inductive effects.
-
4-(Bromomethyl)pyridine: The substituents are in a para arrangement. This allows for direct electronic resonance between the nitrogen and the benzylic carbon, which significantly impacts the stability of intermediates and the chemical shifts of the ring protons.
Caption: Molecular structures of the three key isomers.
¹H NMR Spectroscopy: A Clear Window into Proton Environments
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and coupling patterns of both the benzylic protons (-CH₂Br) and the aromatic pyridine protons provide definitive fingerprints for each molecule.
Causality Behind the Chemical Shifts:
The key differentiator is the position relative to the pyridine nitrogen. The nitrogen atom is highly electronegative and deshields adjacent (α) protons significantly. Protons further away (β and γ) are less affected.
-
Benzylic Protons (-CH₂Br): The chemical shift of these protons is sensitive to the overall electron density of the ring. In the 2- and 4-isomers, the electron-withdrawing nitrogen has a more pronounced effect, shifting these protons further downfield compared to the 3-isomer.
-
Aromatic Protons: The proton at the C2/C6 position (α to the nitrogen) will always be the most downfield signal (typically > 8.5 ppm). The specific substitution pattern creates unique chemical shifts and splitting patterns for the remaining protons, allowing for straightforward identification.
Comparative ¹H NMR Data (Predicted and Reported)
| Isomer | -CH₂Br Signal (δ, ppm) | Aromatic Signals (δ, ppm) and Splitting | Key Differentiator |
| 2-(Bromomethyl)pyridine | ~4.6 | H6: ~8.6 (d)H4: ~7.7 (t)H3/H5: ~7.2-7.4 (m) | One highly deshielded H6 proton; complex multiplet for H3/H5. |
| 3-(Bromomethyl)pyridine | ~4.5 | H2/H6: ~8.6 (m)H4: ~7.8 (d)H5: ~7.3 (dd) | Two highly deshielded protons (H2, H6) with distinct couplings. |
| 4-(Bromomethyl)pyridine | ~4.6 | H2/H6: ~8.6 (d)H3/H5: ~7.3 (d) | Highly symmetric "AA'BB'" pattern: two distinct doublets. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR complements the proton data by providing a direct look at the carbon framework. The chemical shifts of the bromomethyl carbon and the five distinct pyridine carbons are diagnostic.
Causality Behind the Chemical Shifts:
Similar to ¹H NMR, the proximity to the nitrogen atom is the dominant factor. Carbons directly bonded to nitrogen (C2, C6) are significantly deshielded. The bromomethyl group's position influences the shifts of the ring carbons it is attached to and those ortho/para to it. The C-Br bond itself causes the methylene carbon to appear in the 30-35 ppm range.
Comparative ¹³C NMR Data (Predicted and Reported)
| Isomer | -CH₂Br Signal (δ, ppm) | Aromatic C Signals (δ, ppm) | Key Differentiator |
| 2-(Bromomethyl)pyridine | ~34 | C2: ~157 (ipso)C6: ~149C4: ~137C3/C5: ~122-124 | The ipso-carbon (C2) bearing the substituent is significantly downfield. |
| 3-(Bromomethyl)pyridine | ~32 | C2/C6: ~148-150C3: ~138 (ipso)C4: ~136C5: ~123 | The ipso-carbon (C3) is less deshielded than C2/C6. |
| 4-(Bromomethyl)pyridine [1] | ~33 | C4: ~148 (ipso)C2/C6: ~150C3/C5: ~123 | High symmetry leads to only three aromatic signals. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and the overall "fingerprint" of the molecule. While all three isomers will show characteristic peaks for C-H, C=C, and C=N bonds, the substitution pattern on the ring affects the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic.
Comparative IR Data
| Isomer | Aromatic C-H Stretch (cm⁻¹) | Pyridine Ring Vibrations (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 2-(Bromomethyl)pyridine | >3000 | ~1600, ~1470 | ~750-800 (ortho-subst.) | ~600-700 |
| 3-(Bromomethyl)pyridine | >3000 | ~1600, ~1470 | ~800-850 (meta-subst.) | ~600-700 |
| 4-(Bromomethyl)pyridine | >3000 | ~1600, ~1470 | ~800-850 (para-subst.) | ~600-700 |
The most reliable differentiation using IR comes from a careful comparison of the fingerprint region against a known standard.
Mass Spectrometry: Analyzing Fragmentation Patterns
Mass spectrometry provides the molecular weight and crucial structural information based on how the molecule fragments upon ionization. All three isomers have the same molecular formula (C₆H₆BrN) and thus the same molecular weight (171/173 g/mol , due to the ⁷⁹Br/⁸¹Br isotopes).[2] Differentiation must therefore rely on their fragmentation patterns.
Fragmentation Pathways:
The most common fragmentation pathway involves the loss of the bromine radical, which is a good leaving group, to form a stable pyridylmethyl cation (m/z = 92). This cation is the base peak for the 2-isomer.[2] The subsequent fragmentation of this cation (e.g., loss of HCN) can provide further clues. While the m/z 92 fragment will be prominent for all three, subtle differences in the relative intensities of other fragments may exist due to the varying stability of the primary cation.
Comparative MS Data
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ion(s) (m/z) | Expected Base Peak |
| 2-(Bromomethyl)pyridine [2] | 171/173 | 92 [M-Br]⁺ | 92 |
| 3-(Bromomethyl)pyridine | 171/173 | 92 [M-Br]⁺ | 92 |
| 4-(Bromomethyl)pyridine | 171/173 | 92 [M-Br]⁺ | 92 |
While the primary fragments are identical, high-resolution mass spectrometry or tandem MS (MS/MS) experiments could potentially reveal minor, yet consistent, differences in the fragmentation cascade.
Experimental Protocols: A Self-Validating Workflow
Adherence to standardized protocols is essential for generating reliable and reproducible spectroscopic data.
Caption: General experimental workflow for spectroscopic analysis.
A. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the (bromomethyl)pyridine isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a ≥400 MHz NMR spectrometer.[3] Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
Causality: The choice of CDCl₃ is standard for many organic molecules due to its good dissolving power and single carbon peak that does not interfere with the sample signals. TMS is the universally accepted standard for referencing, ensuring data is comparable across different instruments.[3]
B. FT-IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, place a single drop of the neat substance onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount of the powder is placed on the crystal and pressure is applied.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: The software will automatically ratio the sample scan to the background scan to produce the final transmittance or absorbance spectrum.
Causality: ATR-FTIR is a rapid and reliable technique for liquid and solid samples that requires minimal sample preparation, making it highly efficient for routine identification.
C. Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. Set an appropriate temperature program for the GC oven to ensure separation and elution of the compound.
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Acquisition: Acquire mass spectra across a range of m/z 40-400 as the compound elutes from the GC column.
-
Analysis: Identify the peak corresponding to the isomer based on its retention time. Analyze the mass spectrum for the molecular ion and characteristic fragment ions.
Causality: GC-MS is ideal for volatile and thermally stable compounds like the (bromomethyl)pyridines. EI at a standard 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for confirmation of identity.[2]
Conclusion
The unambiguous differentiation of 2-, 3-, and 4-(bromomethyl)pyridine is readily achievable through a systematic application of standard spectroscopic techniques. While MS and IR provide valuable confirmatory data, ¹H NMR spectroscopy stands out as the most definitive method . The unique chemical shifts and coupling patterns of the aromatic protons, dictated by the position of the bromomethyl substituent relative to the ring nitrogen, provide a clear and unequivocal fingerprint for each isomer. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can ensure the structural integrity of these vital chemical building blocks, safeguarding the reliability and success of their scientific endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for "Highly efficient rhodium-catalyzed hydroformylation of dicyclopentadiene with pyridine-phosphine ligands". RSC. Retrieved from [Link]
-
Versteegen, R. M., et al. (2017). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 564209, 2-(Bromomethyl)pyridine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642799, 4-(Bromomethyl)pyridine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734720, 2-(Bromomethyl)pyridine hydrobromide. PubChem. Retrieved from [Link]
-
Karthikeyan, P., et al. (2009). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Tetrahedron. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(Bromomethyl)-4-methylpyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 3-(Bromomethyl)-4-methylpyridine is a valuable building block in synthetic chemistry, its handling and disposal demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond mere procedural steps to explain the causality behind our recommended protocols. Our goal is to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring a safe and compliant laboratory environment.
Understanding the Hazard Profile: Why Caution is Critical
This compound is a halogenated organic compound that presents several hazards. It is crucial to recognize that its reactivity as an alkylating agent is the source of both its synthetic utility and its potential danger.
The primary hazards associated with this compound include:
-
Irritation: It is a known irritant to the skin, eyes, and respiratory system.[1][2] Direct contact can cause redness, pain, and inflammation. Inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs.[1][2]
-
Toxicity: The compound is harmful if swallowed. While extensive toxicological data is not available for this specific molecule, pyridine and its derivatives are known to potentially affect the liver, kidneys, and central nervous system.[3]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment. Discharge into drains or the environment must be strictly avoided.[4][5]
Understanding these risks is the foundation for the subsequent handling and disposal procedures. Every step is designed to mitigate these potential dangers.
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is not a single action but a comprehensive process that begins the moment you handle the reagent. This workflow ensures that the chemical is managed safely at every stage within the laboratory until its final removal by a licensed waste disposal service.
Caption: Spill response workflow for this compound.
Small Spill (inside a chemical fume hood):
-
Ensure Containment: Confirm the spill is contained within the fume hood.
-
Wear PPE: Don the appropriate PPE as detailed in the table above.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a designated halogenated waste container.
-
Decontaminate: Wipe the spill area with soap and water. Place all cleaning materials into the same waste container.
-
Dispose: Seal the container and manage it as hazardous waste.
Large Spill (outside a chemical fume hood):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: If safe to do so, close the laboratory doors to contain the vapors.
-
Notify: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself. Provide them with the Safety Data Sheet (SDS) for this compound.
By adhering to these detailed procedures, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible chemical stewardship. This structured approach to disposal is a cornerstone of scientific integrity and operational excellence in the modern laboratory.
References
- 3-Bromo-4-methylpyridine Safety Data Sheet. (2025-12-19). Thermo Fisher Scientific.
- 3-Bromopyridine Safety D
- Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide. Benchchem.
-
Pyridine Hazard Summary. (2002-03). New Jersey Department of Health. Available at: [Link]
- Safety Data Sheet. (2026-01-09). Angene Chemical.
- 2-Bromo-6-(bromomethyl)
-
Pyridine - IDLH. (n.d.). NIOSH - CDC. Available at: [Link]
- Technical Resource Document: Treatment Technologies for Halogen
-
Cleaning up a spill. (n.d.). Kent State University. Available at: [Link]
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Incompatible Chemicals. (n.d.). Utah State University. Available at: [Link]
-
Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. (n.d.). NCBI. Available at: [Link]
- Pyridine: Human health tier II assessment. (2015-07-03). Australian Government Department of Health.
-
Spills and Emergencies. (n.d.). University of Pittsburgh. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). US EPA. Available at: [Link]
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Pyridine. (n.d.). Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Available at: [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024-08-30). YouTube. Available at: [Link]
- 3-(Bromomethyl)
-
Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. (n.d.). Pharmaguideline. Available at: [Link]
- 4-(Bromomethyl)
-
Cleaning up Biological Spills. (2013-03-01). Emory Research Administration News. Available at: [Link]
- Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
-
Chapter 8: Decontamination, Disinfection and Spill Response. (2023-03-06). West Virginia University. Available at: [Link]
- Hazardous Waste Segreg
Sources
Mastering the Safe Handling of 3-(Bromomethyl)-4-methylpyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is the bedrock of both personal safety and experimental success. This guide provides an in-depth operational plan for managing 3-(Bromomethyl)-4-methylpyridine, a versatile building block in pharmaceutical synthesis. Moving beyond a simple checklist, this document elucidates the rationale behind each safety protocol, ensuring a comprehensive understanding of the risks and mitigation strategies.
Understanding the Hazard Profile
This compound is a compound that demands careful handling due to its toxicological properties. It is classified as harmful if swallowed or inhaled, toxic upon contact with skin, and a cause of serious skin and eye irritation.[1][2][3] Furthermore, it may lead to respiratory irritation and is considered a combustible liquid.[1][2][4][5] The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach.[2][4]
| Hazard Statement | GHS Classification |
| Flammable liquid and vapor | Flammable liquids, Category 3 |
| Harmful if swallowed or if inhaled | Acute toxicity (Oral), Category 4; Acute toxicity (Inhalation), Category 4 |
| Toxic in contact with skin | Acute toxicity (Dermal), Category 3 |
| Causes skin irritation | Skin irritation, Category 2 |
| Causes serious eye irritation | Eye irritation, Category 2A |
| May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 (Respiratory system) |
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the required protective gear and the reasoning behind each recommendation.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[6] | Protects against splashes and vapors that can cause serious eye irritation.[1][4][5][6] |
| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber) that have been inspected prior to use. Wear a fire/flame-resistant and impervious lab coat.[6] | Prevents skin contact, as the substance is toxic if it comes into contact with the skin and causes skin irritation.[1][6] |
| Respiratory Protection | Use a full-face respirator with a type ABEK (EN14387) respirator filter if exposure limits are exceeded or if irritation is experienced.[6] Work in a well-ventilated area, preferably a fume hood.[6][7] | Protects against the inhalation of harmful vapors which may cause respiratory irritation.[1][5][6] |
Operational Protocol: From Receipt to Disposal
Adherence to a strict operational workflow is paramount for safety and to maintain the integrity of your research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][6] The container must be kept tightly closed.[4][6] Keep away from heat, sparks, and open flames.[4]
Handling and Use
It is mandatory to handle this chemical within a certified chemical fume hood. [7]
-
Preparation: Before opening the container, ensure all necessary PPE is correctly worn. Have all required equipment and reagents within the fume hood to minimize movement in and out of the workspace.
-
Aliquoting and Dispensing:
-
Ground and bond the container and receiving equipment to prevent static discharge.[8]
-
Use clean, dry, and compatible equipment (e.g., glass or stainless steel) for transferring the liquid.
-
Avoid creating aerosols or vapors.
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Decontaminate all equipment that has come into contact with the chemical.
-
Ensure the container is securely sealed before returning it to storage.
-
Emergency Procedures: Spill and Exposure Management
Immediate and correct action in the event of an emergency is critical.
Spill Response Workflow
Caption: Workflow for managing a chemical spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[4][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[4][6] Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] Consult a physician.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle.
-
Waste Collection: All waste materials, including contaminated absorbents from spills and empty containers, must be collected in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal: Dispose of the contents and the container through an approved waste disposal plant in accordance with local, regional, and national regulations.[4][6] Handle uncleaned containers as you would the product itself.[6]
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
-
Fisher Scientific.
-
Fisher Scientific.
-
Benchchem.
-
Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC).
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Sigma-Aldrich.
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-
Sigma-Aldrich.
-
PubChem, National Institutes of Health.
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- 4. fishersci.com [fishersci.com]
- 5. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
